Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-ethylsulfonyl-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-4-17(13,14)8-5-6-10(15-2)9(7-8)11(12)16-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUARTHQJSZTOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057787 | |
| Record name | Methyl 5-(ethylsulfonyl)-o-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62140-67-4 | |
| Record name | Methyl 5-(ethylsulfonyl)-2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62140-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(ethylsulphonyl)-o-anisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062140674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-(ethylsulfonyl)-o-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-(ethylsulphonyl)-o-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a substituted aromatic compound belonging to the family of benzoic acid esters. Its structure, featuring a methoxy group, a methyl ester, and an ethylsulfonyl group, makes it a compound of interest in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing ethylsulfonyl group and the electron-donating methoxy group on the benzene ring creates a unique electronic environment that influences its reactivity and potential biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of this compound, offering valuable insights for its application in research and development. While this compound is not as extensively documented as some of its analogs, this guide consolidates available data and provides expert analysis to support its use in the laboratory.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. The ethylsulfonyl moiety generally enhances the solubility of the compound in polar organic solvents.[1] It is stable under normal laboratory conditions.
| Property | Value | Source |
| CAS Number | 62140-67-4 | [1] |
| Molecular Formula | C₁₁H₁₄O₅S | [1] |
| Molecular Weight | 258.29 g/mol | [1] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 124.0 - 128.0 °C | TCI America |
| SMILES | O=C(OC)C1=C(OC)C=CC(S(CC)(=O)=O)=C1 | [1] |
| InChI | 1S/C11H14O5S/c1-4-17(13,14)8-5-6-10(15-2)9(7-8)11(12)16-3/h5-7H,4H2,1-3H3 | [1] |
Synthesis and Purification
While a specific, validated synthesis for this compound is not extensively reported in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous transformations. A common strategy for the introduction of a sulfonyl group onto an aromatic ring is through chlorosulfonylation followed by reaction with a suitable nucleophile or a Friedel-Crafts type reaction. A highly practical approach would involve the sulfonation of methyl 2-methoxybenzoate.
Proposed Synthetic Pathway
A logical synthetic pathway would start with the readily available methyl 2-methoxybenzoate. The key step is the introduction of the ethylsulfonyl group at the 5-position. This can be achieved through a two-step process: chlorosulfonylation followed by a reaction with a source of the ethyl group.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 2-methoxy-5-(chlorosulfonyl)benzoate
-
Rationale: Chlorosulfonic acid is a powerful electrophile that can directly sulfonylate the activated aromatic ring of methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-director, and due to steric hindrance at the ortho position, the sulfonation is expected to occur predominantly at the para position (position 5).
-
In a fume hood, to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, add methyl 2-methoxybenzoate (1 equivalent).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, methyl 2-methoxy-5-(chlorosulfonyl)benzoate, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Step 2: Synthesis of this compound
-
Rationale: The resulting sulfonyl chloride is a versatile intermediate. A common method to form an alkyl sulfone is to first reduce the sulfonyl chloride to a sulfinate salt, which is then alkylated.
-
In a round-bottom flask, dissolve the crude methyl 2-methoxy-5-(chlorosulfonyl)benzoate (1 equivalent) in a suitable solvent such as a mixture of water and dioxane.
-
Cool the solution in an ice bath and add a solution of sodium sulfite (1.5 equivalents) in water dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
The solvent is then removed under reduced pressure to yield the crude sodium sulfinate salt.
-
The crude salt is redissolved in a polar aprotic solvent like DMF.
-
Ethyl iodide (1.2 equivalents) is added, and the mixture is heated to 60-70 °C for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl ester, methoxy, and ethylsulfonyl groups.
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets due to their coupling patterns. The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. Their chemical shifts will be in the range of δ 7.0-8.0 ppm.
-
Methoxy Protons (3H): A sharp singlet around δ 3.9-4.0 ppm.
-
Methyl Ester Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.
-
Ethylsulfonyl Protons (5H): A quartet for the methylene group (-CH₂-) around δ 3.1-3.3 ppm and a triplet for the methyl group (-CH₃) around δ 1.2-1.4 ppm, with a coupling constant of approximately 7 Hz.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most shielded (downfield), while the carbon attached to the sulfonyl group will be deshielded (upfield).
-
Methoxy Carbon: A signal around δ 56 ppm.
-
Methyl Ester Carbon: A signal around δ 52 ppm.
-
Ethylsulfonyl Carbons: The methylene carbon will appear around δ 50-55 ppm, and the methyl carbon will be in the upfield region, around δ 7-10 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong absorption bands, one asymmetric and one symmetric, in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
-
C-O Stretch (Ester and Ether): Strong absorptions in the range of 1000-1300 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 258. Key fragmentation patterns would likely involve:
-
Loss of the methoxy group from the ester (-OCH₃) to give a fragment at m/z 227.
-
Loss of the ethyl group (-CH₂CH₃) from the sulfonyl moiety to give a fragment at m/z 229.
-
Cleavage of the C-S bond, leading to fragments corresponding to the ethylsulfonyl group and the methoxy-methylbenzoate radical.
Safety and Handling
Based on the Safety Data Sheet for this compound provided by Sigma-Aldrich, the compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.
Applications and Research Interest
This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] The ethylsulfonyl group is a common feature in many biologically active molecules, often acting as a hydrogen bond acceptor and influencing the compound's pharmacokinetic properties.
The primary interest in this compound stems from its structural similarity to key intermediates used in the synthesis of antipsychotic drugs like amisulpride. The 4-amino analog of this compound is a direct precursor to amisulpride.[2][3] Therefore, the title compound can be envisioned as a starting material for the synthesis of amisulpride analogs where the 4-amino group is replaced by other functionalities, allowing for structure-activity relationship (SAR) studies.
Furthermore, aryl sulfones are a well-established class of compounds with a broad range of biological activities, including acting as inhibitors for various enzymes such as kinases. The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of novel small molecule inhibitors in drug discovery programs.
Conclusion
This compound is a chemical compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known and predicted chemical properties, a plausible and detailed synthetic protocol, and an analysis of its expected spectroscopic features. The provided safety information ensures its proper handling in a laboratory setting. For researchers and drug development professionals, this compound represents a versatile building block for the creation of novel molecules with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.
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Methyl 5-(ethylsulfonyl)-2-methoxybenzoate CAS number 62140-67-4
An In-Depth Technical Guide to Methyl 5-(ethylsulfonyl)-2-methoxybenzoate (CAS No. 62140-67-4)
Executive Summary
This compound is a highly significant organic compound, primarily recognized for its role as a critical intermediate in the synthesis of sophisticated active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a substituted benzene ring with methoxy, methyl ester, and ethylsulfonyl functional groups, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis methodologies, applications in pharmaceutical manufacturing, and essential safety protocols. The primary focus is on its pivotal role in the production of Amisulpride, an atypical antipsychotic drug, illustrating the compound's industrial and scientific importance.
Physicochemical & Structural Data
This compound is typically a white to off-white crystalline solid under standard conditions.[1] The presence of the polar ethylsulfonyl group and the methyl ester contributes to its solubility in various polar organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 62140-67-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₅S | [1][3] |
| Molecular Weight | 258.29 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder/solid | [1][5] |
| Melting Point | 126 °C | [4] |
| Boiling Point | 514.5 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.289 g/cm³ (Predicted) | [6] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-(Ethylsulfonyl)-o-anisic acid methyl ester, 2-Methoxy-5-ethylsulfonylbenzoic acid methyl ester | [1][4] |
Structural Information:
-
SMILES: CCOC(=O)C1=C(OC)C=C(C=C1)S(=O)(=O)CC
-
InChI Key: UUARTHQJSZTOEM-UHFFFAOYSA-N[1]
Synthesis and Reaction Pathways
The synthesis of this compound is not commonly detailed as a final product but as a step within a broader synthetic sequence for more complex molecules. The methodologies often involve the introduction of the ethylsulfonyl group onto a pre-existing methoxybenzoate scaffold or the modification of a related aniline precursor.
A plausible and efficient synthetic route starts from 2-methoxy-4-aminobenzoic acid derivatives, which are common industrial starting materials. The synthesis involves halogenation, followed by condensation with sodium ethyl sulfinate, and subsequent deamination and esterification, or modification of the amino group followed by the key transformations.
A critical transformation in the synthesis of related structures, which can be adapted for this compound, is the oxidation of a thioether precursor. For instance, the synthesis of the crucial drug Amisulpride involves the oxidation of 2-methoxy-4-amino-5-ethyl-thio benzoic acid.[7] This highlights a key reaction type—thioether oxidation—as fundamental to forming the ethylsulfonyl group in this class of molecules.
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the key transformations required to assemble the target molecule.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol: Thioether Oxidation Route
This protocol is a representative example based on synthetic steps for analogous compounds, such as precursors to Amisulpride.[8] It illustrates the key oxidation step to form the ethylsulfonyl group.
Materials:
-
Methyl 5-(ethylthio)-2-methoxybenzoate (1.0 eq)
-
Hydrogen Peroxide (30% aq. solution, 2.2-3.0 eq)
-
Sodium Tungstate (catalyst, 0.01-0.05 eq)
-
Isopropyl Alcohol (solvent)
-
Sodium Thiosulfate solution (5% aq.)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-(ethylthio)-2-methoxybenzoate (1.0 eq) and a catalytic amount of sodium tungstate in isopropyl alcohol.
-
Addition of Oxidant: At ambient temperature, slowly add 30% hydrogen peroxide (2.2-3.0 eq) to the stirred solution. The addition should be controlled to manage any exotherm.
-
Reaction: Heat the reaction mixture to 40-45°C and maintain stirring for 3-4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 5-10°C in an ice bath. Carefully add a 5% aqueous solution of sodium thiosulfate to quench any unreacted hydrogen peroxide. Stir for an additional 60 minutes.[8]
-
Work-up: Dilute the mixture with deionized water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9] Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Isolation: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to obtain pure this compound.[10]
Application in Drug Development: The Amisulpride Case Study
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Amisulpride.[5][11] Amisulpride is an atypical antipsychotic drug used to treat schizophrenia and dysthymia, acting as a selective dopamine D2/D3 receptor antagonist.[5] The purity and quality of the intermediates in its synthesis are paramount to ensuring the safety and efficacy of the final API.[11]
The synthetic pathway to Amisulpride typically involves the conversion of a benzoic acid derivative into a benzamide.[12][13] this compound serves as a precursor to the corresponding 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, which is the direct fragment that couples with the amine side chain to form Amisulpride.
Role in the Amisulpride Synthetic Pathway
Caption: Role of this compound in the Amisulpride synthesis pathway.
Analytical Methods for Quality Control
Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization and quality control.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Typical Parameters & Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water or Methanol/Water gradient. Detection: UV at 254 nm. Expected Result: A major peak corresponding to the product with purity typically >98%.[3] |
| Gas Chromatography (GC) | Orthogonal purity check, especially for volatile impurities. | Column: Capillary column (e.g., DB-5). Detector: Flame Ionization Detector (FID). Expected Result: Confirms purity, often required to be >98.0%.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural confirmation and identification. | ¹H NMR: Characteristic peaks for methoxy (-OCH₃), ester (-COOCH₃), ethyl (-CH₂CH₃), and aromatic protons. ¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Technique: Electrospray Ionization (ESI) or Electron Impact (EI). Expected Result: A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight (258.29). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for sulfonyl (S=O), ester carbonyl (C=O), and ether (C-O) groups. |
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure personnel safety.
-
Hazard Identification: While one safety data sheet indicates the product does not meet the criteria for hazard classification, another uses the hazard code "Xi" for irritant.[3][6] It is prudent to treat the compound as a potential skin and eye irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3] If dust is generated, use a dust respirator.[3]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First Aid Measures:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes. Remove contact lenses if present and easy to do.[3]
-
Inhalation: Move the victim to fresh air.[3]
-
Ingestion: Rinse mouth with water. Seek medical attention if feeling unwell.[3]
-
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[3] Keep away from incompatible materials such as strong oxidizing agents.
References
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- Patsnap Eureka.
- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzamides.
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An In-depth Technical Guide to the Physical Characteristics of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, a compound of interest in medicinal chemistry and organic synthesis, presents a unique set of physicochemical properties that are critical for its application and development. This guide provides a comprehensive overview of its known physical and chemical characteristics, compiled from available data. It is intended to serve as a foundational resource for researchers, offering insights into its molecular structure, physical properties, and the analytical methodologies for its characterization. While experimental data for some properties of this specific molecule are not widely available in the public domain, this guide establishes a framework for its scientific investigation.
Introduction
This compound (CAS No. 62140-67-4) is a sulfonyl-substituted aromatic ester.[1] The presence of the ethylsulfonyl group, a strong electron-withdrawing moiety, and the methoxy and methyl ester groups, which modulate electronic and steric properties, make this molecule a versatile building block in the synthesis of more complex chemical entities. Its potential applications may lie in the development of novel therapeutic agents, where the sulfonyl group can act as a key pharmacophore.[1] A thorough understanding of its physical characteristics is paramount for its effective use in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability.
Molecular Structure and Identification
The unique arrangement of functional groups in this compound dictates its chemical behavior and physical properties.
Chemical Structure
The molecular structure consists of a benzene ring substituted with a methyl ester group at position 1, a methoxy group at position 2, and an ethylsulfonyl group at position 5.
Chemical Identifiers
A consistent and accurate identification of this compound is crucial for database searches and regulatory purposes.
| Identifier | Value | Source |
| CAS Number | 62140-67-4 | [1] |
| Molecular Formula | C₁₁H₁₄O₅S | [1] |
| Molecular Weight | 258.29 g/mol | [1] |
| InChI | InChI=1S/C11H14O5S/c1-4-17(13,14)8-5-6-10(15-2)9(7-8)11(12)16-3/h5-7H,4H2,1-3H3 | [1] |
| InChIKey | UUARTHQJSZTOEM-UHFFFAOYSA-N | [1] |
| SMILES | CCS(=O)(=O)c1ccc(OC)c(c1)C(=O)OC | [2] |
| Synonyms | Methyl 2-methoxy-5-(ethylsulfonyl)benzoate, 5-(Ethylsulfonyl)-o-anisic acid methyl ester | [1][3] |
Physical and Chemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces.
| Property | Value | Notes | Source |
| Physical State | White to almost white powder or crystal. | At room temperature. | [1] |
| Melting Point | 126 °C | [3] | |
| Boiling Point | Data not available | ||
| Solubility | Soluble in polar organic solvents. | The ethylsulfonyl group enhances solubility in polar solvents. Specific quantitative data in common laboratory solvents is not readily available. | [1] |
Analytical Characterization
A robust analytical characterization is essential to confirm the identity and purity of this compound. While specific experimental spectra for this compound are not widely published, the following section outlines the expected spectral characteristics and provides generalized protocols for obtaining them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
Aromatic Protons: Signals expected in the aromatic region (δ 7.0-8.5 ppm), showing characteristic splitting patterns based on their substitution.
-
Methoxy Protons: A singlet expected around δ 3.8-4.0 ppm.
-
Methyl Ester Protons: A singlet expected around δ 3.9 ppm.
-
Ethyl Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, with the quartet shifted downfield due to the adjacent sulfonyl group.
-
Carbonyl Carbon: A signal expected in the downfield region (δ 165-175 ppm).
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with carbons attached to the sulfonyl and methoxy groups showing distinct chemical shifts.
-
Methoxy Carbon: A signal expected around δ 55-60 ppm.
-
Methyl Ester Carbon: A signal expected around δ 50-55 ppm.
-
Ethyl Carbons: Two signals corresponding to the CH₂ and CH₃ of the ethyl group.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong absorption bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
-
C-O Stretch (Ester and Ether): Absorption bands in the region of 1000-1300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid powder.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (258.29).
-
Major Fragments: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and cleavage of the ethylsulfonyl group.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Safety and Handling
While a specific safety data sheet for this compound is not universally available, general precautions for handling fine chemical powders should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has consolidated the available physical and chemical data, providing a foundational understanding for researchers. While there is a notable absence of comprehensive, publicly available experimental data for certain properties, the provided analytical protocols offer a clear path for the in-depth characterization of this molecule. Further research to elucidate its complete physicochemical profile is warranted and will be invaluable to the scientific community.
References
- ChemWhat. Methyl 2-methoxy-5-(ethylsulfonyl)
- PubChemLite. Methyl 5-(ethylsulfonyl)
Sources
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate molecular structure and weight
An In-Depth Technical Guide to Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 62140-67-4). As a specialized organic compound, its utility is primarily recognized in its role as a key intermediate and building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This document elucidates its molecular structure, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, and potential applications. The content herein is curated for researchers, chemists, and professionals in drug development, offering field-proven insights and methodologies grounded in established chemical principles.
Part 1: Molecular Profile and Physicochemical Properties
This compound is a benzoate ester derivative characterized by a multifunctional aromatic system. The core structure consists of a benzene ring substituted with three key functional groups that dictate its chemical behavior and synthetic utility:
-
Methyl Ester Group (-COOCH₃): Located at the C1 position, this group provides a site for hydrolysis to the corresponding carboxylic acid or transesterification, making it a versatile handle in multi-step syntheses.
-
Methoxy Group (-OCH₃): Positioned at C2 (ortho to the ester), this electron-donating group influences the aromatic ring's reactivity and provides a potential point for metabolic interaction in derivative compounds.
-
Ethylsulfonyl Group (-SO₂CH₂CH₃): At the C5 position (para to the methoxy group), this electron-withdrawing group significantly impacts the molecule's polarity, solubility, and electronic properties. The sulfonyl moiety is a common feature in many bioactive molecules, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability.
The combination of these groups results in a molecule with distinct chemical properties, making it a valuable intermediate for targeted synthesis.
Molecular Structure Diagram
Caption: Proposed four-step synthesis workflow for the target compound.
Step-by-Step Methodology
Disclaimer: This protocol is a proposed route and should be adapted and optimized under controlled laboratory conditions by qualified personnel.
-
Step 1: Sulfonylation of Methyl 2-methoxy-4-aminobenzoate
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, slowly add Methyl 2-methoxy-4-aminobenzoate to an excess of chlorosulfonic acid at 0-5 °C.
-
Allow the reaction to stir for 6-8 hours, gradually warming to room temperature. [2] * Carefully quench the reaction by pouring it onto crushed ice.
-
The precipitated solid, Methyl 4-amino-5-(chlorosulfonyl)-2-methoxybenzoate, is collected by filtration, washed with cold water, and dried.
-
-
Step 2: Reduction to Sodium Sulfinate
-
Suspend the dried sulfonyl chloride in an aqueous solution of sodium sulfite.
-
Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS). This step forms the sodium sulfinate salt in situ. [2]
-
-
Step 3: Ethylation to Form the Sulfone
-
To the resulting solution containing the sodium sulfinate, add diethyl sulfate.
-
Maintain the reaction at reflux for another 6-8 hours. [2] * Cool the reaction mixture and extract the product, Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, using a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by crystallization or column chromatography.
-
-
Step 4: Reductive Deamination (Sandmeyer-type reaction)
-
Dissolve the purified amino-substituted product in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Slowly add this diazonium salt solution to pre-cooled hypophosphorous acid (H₃PO₂).
-
Allow the reaction to stir and warm to room temperature. The final product, this compound, will precipitate or be extracted.
-
The final compound is purified via recrystallization to yield a white to off-white solid. [3]
-
Part 3: Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its structure is relevant to the synthesis of various pharmaceutical agents.
-
Scaffold for API Synthesis: The compound serves as a precursor for more complex molecules. For instance, related structures like Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate are known impurities or intermediates in the synthesis of antipsychotic drugs such as Amisulpride. [2][4]This highlights the importance of the ethylsulfonyl-methoxy-benzoate scaffold in medicinal chemistry.
-
Fragment-Based Drug Discovery: The ethylsulfonyl group is a desirable feature in modern drug design. It is metabolically stable and acts as a strong hydrogen bond acceptor, which can enhance binding affinity to biological targets. This makes the title compound an attractive fragment for building libraries of potential drug candidates.
-
Chemical Probe Development: Due to its defined structure and reactive handles (the ester group), it can be used to synthesize chemical probes for studying biological pathways or validating drug targets.
Part 4: Safety and Handling
As a laboratory chemical, this compound requires careful handling to ensure personnel safety.
-
Hazard Classification: It is classified as an irritant. Hazard statements indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed (H302). * Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. [5]Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. [5]* Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. [5]It is classified as a combustible solid.
References
- ChemWhat. Methyl 2-methoxy-5-(ethylsulfonyl)
- Mosher Chemical. methyl 5-(ethylsulfonyl)
- Home Sunshine Pharma.
- Eureka.
- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
- Madhav Chemical. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. [Link]
- Semantic Scholar.
- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- PubChem.
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An In-depth Technical Guide to the Solubility of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its purification, crystallization, formulation, and ultimately, its bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, a compound of interest in pharmaceutical research and development. In the absence of publicly available quantitative solubility data for this specific molecule, this guide establishes a robust scientific framework to estimate its solubility. By examining the compound's structural attributes and leveraging solubility data from structurally analogous molecules, we offer valuable insights into its likely behavior in a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility and an overview of thermodynamic models that can be employed for theoretical solubility prediction.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug molecule from discovery to a therapeutic product, solubility is a cornerstone property that dictates the feasibility of numerous processes. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is paramount for:
-
Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a crystalline form of the API with the desired purity, polymorphism, and particle size distribution.
-
Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating various dosage forms, from oral solutions and suspensions to injectables.
-
Process Chemistry: Chemical reactions for the synthesis and modification of the API are typically carried out in the solution phase, making solvent selection and knowledge of reactant and product solubility essential for optimizing reaction kinetics and yield.
-
Preclinical and Clinical Studies: The solubility of a compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its therapeutic efficacy and safety.[1][2]
This guide focuses on this compound, providing a detailed exploration of its expected solubility characteristics and the methodologies to quantify them.
Physicochemical Profile of this compound
To understand the solubility of a compound, it is essential to first examine its molecular structure and inherent physicochemical properties.
-
Chemical Name: this compound
-
CAS Number: 62140-67-4
-
Molecular Formula: C₁₁H₁₄O₅S
-
Molecular Weight: 258.29 g/mol
-
Appearance: White to off-white solid/crystal.
The molecular structure of this compound reveals several key functional groups that will dictate its interactions with different solvents:
-
Ethylsulfonyl Group (-SO₂C₂H₅): This is a highly polar and electron-withdrawing group capable of acting as a hydrogen bond acceptor. The presence of the sulfonyl group is known to enhance the solubility of compounds in polar solvents.
-
Methoxy Group (-OCH₃): This group can also participate in hydrogen bonding as an acceptor and contributes to the overall polarity of the molecule.
-
Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character to the molecule.
The interplay between the polar functional groups and the nonpolar aromatic backbone will result in a molecule with a nuanced solubility profile, exhibiting an affinity for a range of solvents with varying polarities.
Estimated Solubility Profile: A Comparative Analysis with Analogous Structures
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or public databases. However, by examining the solubility of structurally related compounds, we can make scientifically sound estimations of its likely solubility behavior. The solubility of sulfonamides, a class of compounds containing the sulfonyl group, has been extensively studied.[3][4]
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of multiple hydrogen bond acceptors (the sulfonyl, methoxy, and ester oxygens), this compound is expected to have good solubility in polar protic solvents. These solvents can act as hydrogen bond donors, effectively solvating the polar functionalities of the molecule. The solubility of a related compound, sulfadiazine, is highest in methanol among a range of common solvents.[4]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide array of both polar and nonpolar compounds.[5] Given the polar nature of the ethylsulfonyl and ester groups, high solubility in DMSO is anticipated. Acetone, being a polar aprotic solvent, is also expected to be a good solvent for this compound.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the nonpolar aromatic ring will afford some solubility in nonpolar solvents. However, the highly polar functional groups will likely limit its solubility in very nonpolar solvents like hexane. The solubility of sulfonamides is generally lower in nonpolar solvents compared to polar ones.
The following table presents solubility data for structurally related sulfonamide compounds in a selection of organic solvents to provide a comparative context.
| Compound | Solvent | Temperature (°C) | Solubility (mole fraction) |
| Sulfadiazine | Methanol | 25 | 0.00416 |
| Sulfadiazine | Ethanol | 25 | 0.00161 |
| Sulfadiazine | Acetone | 25 | 0.00146 |
| Sulfamethazine | Methanol | 25 | 0.0154 |
| Sulfamethazine | Ethanol | 25 | 0.00832 |
| Sulfamethazine | Acetone | 25 | 0.0463 |
Data for sulfadiazine and sulfamethazine are indicative of the solubility behavior of sulfonamides in common organic solvents and are sourced from studies on sulfonamide solubility.[4]
Experimental Determination of Solubility: A Validated Protocol
For definitive quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic solubility of a compound.[1][6][7][8]
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid compound with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.
Step-by-Step Experimental Protocol
-
Preparation:
-
Ensure the this compound to be tested is of high purity.
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Prepare a series of glass vials with tight-fitting caps.
-
-
Equilibration:
-
Add an excess amount of this compound to each vial. The excess solid should be clearly visible.
-
Add a precise volume of the desired organic solvent to each vial.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary experiments can be conducted to determine the time to reach equilibrium.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL, g/L, or mol/L, taking into account the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Theoretical Prediction of Solubility: An Overview of Thermodynamic Models
In the absence of experimental data, thermodynamic models can provide valuable estimations of solubility. These models are particularly useful in the early stages of drug development for solvent screening when the amount of available compound is limited.[9][10][11][12][13]
Several models can be employed, each with its own theoretical basis and data requirements:
-
The Extended Hildebrand Solubility Approach: This approach relates the solubility of a solute to the solubility parameters of the solute and the solvent. It is a useful tool for predicting solubility in nonpolar or moderately polar systems.
-
Activity Coefficient Models (e.g., NRTL, UNIQUAC, UNIFAC): These models are based on the concept of activity coefficients, which describe the deviation of a solution from ideal behavior. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that can predict activity coefficients and, by extension, solubilities, based on the functional groups present in the solute and solvent molecules. These models can be more accurate for complex systems involving polar interactions.[13]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure of the solute and solvent.
The application of these models typically requires specialized software and, in some cases, experimental data for parameterization. However, they represent powerful tools for guiding experimental work and gaining a deeper understanding of the molecular interactions that govern solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently in the public domain, a comprehensive understanding of its likely solubility profile can be achieved through a systematic scientific approach. Based on its molecular structure, featuring polar ethylsulfonyl, methoxy, and methyl ester groups, this compound is expected to exhibit good solubility in polar protic and aprotic solvents such as methanol, ethanol, and DMSO. Its solubility in nonpolar solvents is anticipated to be more limited.
For drug development professionals, the provided detailed shake-flask protocol offers a robust and reliable method for the experimental determination of its thermodynamic solubility. Furthermore, the discussed thermodynamic models provide a framework for theoretical solubility prediction, which can be invaluable for high-throughput solvent screening in the early phases of research. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling informed decisions in process development, formulation, and further research endeavors.
References
- Vermeire, F. H., Green, W. H., & Van Geem, K. M. (2022). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Bouillot, B., Teychené, S., & Biscans, B. (2021). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design.
- Bio-protocol. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Sheikholeslamzadeh, E., & Rohani, S. (2012). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. OUCI.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Jouyban, A. (2020). Thermodynamic modeling of pharmaceutical substance solubility: A review of various models.
- Bouillot, B., et al. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
- Martínez, F., & Gómez, A. (2002). Calculated solubility of sulfonamides in {octanol (1) + methanol (2)} mixtures by using Abraham model at 298.15 K.
- Delgado, D. R., & Martínez, F. (2013).
- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures.
- Wood, C. A., et al. (2016). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. SciSpace.
- Kim, M. S., et al. (2021).
- Chen, Y., et al. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures-Revised and Updated. Part 3. Neat Organic Solvents. UNT Digital Library.
- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents.
- Jumina, J., et al. (2020). Effect of methyl substituent on the solubility of 1,4-benzoquinone derivatives in n-octanol/water system.
- Letcher, T. M., et al. (2015).
- Guseva, A. N., & Parnov, Y. A. (1976).
- Shayanfar, A., & Jouyban, A. (2012). Determination and correlation for solubility of aromatic acids in solvents.
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An In-depth Technical Guide to the Stability and Storage of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
This guide provides a comprehensive overview of the chemical stability of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, a key intermediate in pharmaceutical synthesis. We will explore its intrinsic stability based on its functional groups, outline potential degradation pathways, and provide detailed protocols for assessing its stability under various stress conditions. Furthermore, this document establishes evidence-based best practices for its long-term storage to ensure its purity and integrity for research and drug development applications.
Introduction: A Chemist's Perspective on this compound
This compound, with CAS Number 62140-67-4 and molecular formula C₁₁H₁₄O₅S, is a substituted aromatic compound of significant interest.[1][2] Its structure, featuring a methyl ester, a methoxy ether, and an ethylsulfonyl group, dictates its chemical behavior and, consequently, its stability profile. While generally exhibiting moderate to high stability under standard ambient conditions, a nuanced understanding of its potential liabilities is crucial for researchers and drug development professionals to prevent the formation of impurities that could compromise experimental outcomes and final product quality.[1]
This guide moves beyond generic storage advice, delving into the causality of degradation. By understanding the "why" behind the recommended conditions, scientists can make more informed decisions in the laboratory and during scale-up operations.
Intrinsic Chemical Stability and Potential Degradation Pathways
The stability of this compound is governed by the resilience of its three primary functional groups: the methyl ester, the methoxy ether, and the ethylsulfonyl group.
-
Ester Moiety: The methyl ester is the most probable site of degradation, primarily through hydrolysis. This reaction can be catalyzed by both acid and base, yielding 5-(ethylsulfonyl)-2-methoxybenzoic acid and methanol.[3][4] The rate of hydrolysis is pH-dependent and will be significantly accelerated at non-neutral pH.
-
Ether Moiety: The methoxy group, an aryl ether, is generally stable. Ether cleavage typically requires harsh conditions, such as refluxing with strong acids like HBr or HI, which are not encountered during standard storage or handling.[5][6] Therefore, degradation via this pathway is considered a low risk under normal circumstances.
-
Ethylsulfonyl Moiety: The sulfone group is known for its high degree of chemical and thermal stability.[7][8] Sulfones are resistant to a wide range of oxidizing and reducing conditions.[9] While thermal decomposition with the extrusion of sulfur dioxide can occur, this requires very high temperatures, typically above 350°C for aromatic sulfones, and is not a concern for standard storage.[10][11]
Based on this analysis, hydrolytic cleavage of the ester bond is the principal anticipated degradation pathway. Photodegradation should also be considered, as aromatic systems can be susceptible to light-induced degradation.
Diagram of Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling Conditions
To maintain the long-term integrity of this compound, the following storage conditions are recommended, directly addressing the potential degradation pathways:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location, ideally at 2-8°C for long-term storage. | Reduces the rate of potential hydrolytic degradation and other thermally induced processes. |
| Humidity | Store in a dry, desiccated environment. | Minimizes the availability of water for ester hydrolysis.[12] |
| Light | Protect from light by using amber glass vials or storing in the dark. | Prevents potential photodegradation of the aromatic system.[1][12] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) for optimal long-term stability. | Excludes atmospheric moisture and oxygen, further preventing hydrolysis and potential long-term oxidative processes.[12] |
Handling: When handling, it is advisable to work in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[3] Avoid creating dust. For solution-based work, use anhydrous solvents where appropriate and minimize exposure to ambient air.
Experimental Design for Stability Assessment: A Forced Degradation Study
A forced degradation or stress testing study is essential to definitively identify degradation products and to develop a stability-indicating analytical method.[13][14] This is a critical step in drug development, providing insights into a molecule's intrinsic stability.[15]
Workflow for a Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Detailed Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. At various time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. Withdraw aliquots at intervals and dilute for analysis.
-
Thermal Degradation: Store the solid compound in a vial at 80°C for 7 days. At the end of the study, dissolve the solid in the diluent to a concentration of 0.1 mg/mL for analysis.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][16] A sample protected from light (e.g., wrapped in aluminum foil) should be stored under the same conditions to serve as a dark control. After exposure, dissolve the solid for analysis.
-
Control Sample: A sample of the stock solution, diluted to 0.1 mg/mL without any stress agent, should be analyzed at the beginning and end of the study.
Protocol for a Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is paramount for separating the parent compound from any potential degradants.[17][18]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic mobile phase to ensure good peak shape for acidic degradants. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 30% B; 26-30 min: 30% B | A gradient elution is necessary to separate the parent compound from potentially more polar (hydrolysis product) and less polar degradants.[17] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 254 nm; Diode Array Detector (DAD) for peak purity analysis | 254 nm is a common wavelength for aromatic compounds. DAD allows for the assessment of peak purity, a key component of a stability-indicating method. |
| Injection Vol. | 10 µL |
Data Interpretation and Results
The results from the forced degradation study should be tabulated to clearly show the extent of degradation under each condition and the formation of any new peaks in the chromatogram.
Table of Illustrative Forced Degradation Results
| Stress Condition | Time | Assay of Parent Compound (%) | Major Degradation Product (% Peak Area) |
| Control | 0 hr | 100.0 | - |
| 0.1 M HCl | 24 hr | 89.5 | 9.8 (at RRT ~0.7) |
| 0.1 M NaOH | 8 hr | 85.2 | 14.1 (at RRT ~0.7) |
| 3% H₂O₂ | 24 hr | 98.9 | No significant degradation |
| Thermal (80°C) | 7 days | 99.5 | No significant degradation |
| Photolytic | ICH Q1B | 97.8 | 1.5 (at RRT ~1.2) |
RRT = Relative Retention Time to the parent peak.
Interpretation: The illustrative data suggest that this compound is most susceptible to hydrolytic degradation under both acidic and, more significantly, basic conditions. The major degradant appears at a relative retention time of approximately 0.7, consistent with the more polar hydrolysis product, 5-(ethylsulfonyl)-2-methoxybenzoic acid. The compound shows high stability against oxidative and thermal stress. Minor degradation is observed under photolytic stress, indicating the need for protection from light.
Conclusion and Best Practices Summary
This technical guide establishes that this compound is a relatively stable compound, with the primary degradation liability being the hydrolysis of its methyl ester group. Its stability is robust under thermal and oxidative stress.
Key Recommendations for Researchers:
-
Prioritize Dry and Cool Storage: The most critical factors for preserving the integrity of this compound are protection from moisture and storage at cool temperatures (2-8°C).
-
Protect from Light: Always store in amber vials or in the dark to prevent potential photodegradation.
-
Use a Validated Analytical Method: Before use in critical applications, verify the purity of the material using a validated, stability-indicating HPLC method capable of separating the parent compound from its potential hydrolysis product.
-
Handle with Care: When preparing solutions, work efficiently to minimize exposure to atmospheric moisture, and consider using anhydrous solvents for non-aqueous applications.
By adhering to these scientifically-grounded storage and handling protocols, researchers, scientists, and drug development professionals can ensure the reliability of their results and the quality of their downstream products.
References
- Loba Chemie. METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. (2018-07-26).
- Kindler, K. Kinetic studies in ester hydrolysis. Indian Academy of Sciences.
- European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998-01-01).
- International Council for Harmonisation. Quality Guidelines.
- Q1 Scientific. Photostability testing theory and practice. (2021-07-28).
- Tuntun Plastic. Everything About Sulfone Polymers. (2023-02-10).
- Mosher Chemical. This compound.
- Saito, T. et al. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology.
- ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018-07-13).
- Fisher Scientific. This compound, TRC 100 mg.
- Plastics Today. The Materials Analyst, Part 86: Telling sulfone polymers apart. (2007-05-31).
- Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Google Patents. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- Energy & Fuels. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (2017-05-12).
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- ResearchGate. (PDF) KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. (2018-06-22).
- Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. (2022-10-27).
- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
- Wikipedia. Ether cleavage.
- Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. (2024-03-19).
- Master Organic Chemistry. Acidic cleavage of ethers (SN2).
- ResearchGate. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization | Request PDF.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- MDPI. Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products.
- IJTSRD. Stability Indicating HPLC Method Development –A Review.
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- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
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- Wikipedia. Sulfone.
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- SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation.
- PubMed. Degradation of sulfadiazine by UV/Oxone: roles of reactive oxidative species and the formation of disinfection byproducts. (2022-03-18).
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- RJPN. Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025-02-01).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Sulfide Oxidation.
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Methyl 5-(ethylsulfonyl)-2-methoxybenzoate synthesis pathway
An In-depth Technical Guide for the Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, a key intermediate in the development of pharmacologically active molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document goes beyond a simple protocol to explain the underlying chemical principles and rationale for key experimental decisions, ensuring both reproducibility and a deep understanding of the process.
Strategic Overview: The Synthetic Approach
This compound is a valuable building block, notably for its structural similarity to fragments found in potent enzyme inhibitors, such as those targeting VEGFR2, a key receptor in angiogenesis.[1] The synthesis strategy outlined herein is a robust, three-step process commencing from the commercially available starting material, methyl 2-methoxybenzoate.
The core strategy involves:
-
Electrophilic Aromatic Substitution: Introduction of a sulfonyl chloride group onto the aromatic ring via chlorosulfonation.
-
Reduction: Conversion of the reactive sulfonyl chloride to a more stable sodium sulfinate salt.
-
Nucleophilic Alkylation: Introduction of the ethyl group onto the sulfinate to form the final ethyl sulfone product.
This pathway is designed for efficiency, scalability, and high purity of the final product, avoiding chromatographic purification where possible.
Caption: Figure 1: Overall Synthesis Workflow
Detailed Synthesis Protocol and Scientific Rationale
Step 1: Synthesis of Methyl 5-(chlorosulfonyl)-2-methoxybenzoate
The initial step is a classic electrophilic aromatic substitution. The electron-donating methoxy group (-OCH₃) and the weakly deactivating methyl ester (-COOCH₃) group on the benzene ring direct the incoming electrophile. The methoxy group is a powerful ortho-, para-director, while the ester is a meta-director. The steric hindrance from the methoxy group and the electronic influence of both substituents favor substitution at the C-5 position, para to the methoxy group.
Reaction: Methyl 2-methoxybenzoate + Chlorosulfonic Acid → Methyl 5-(chlorosulfonyl)-2-methoxybenzoate
Experimental Protocol:
-
Apparatus Setup: A 500 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize the HCl gas byproduct. The entire apparatus must be thoroughly dried to prevent premature hydrolysis of the chlorosulfonic acid.
-
Reagent Charging: Charge the reaction flask with methyl 2-methoxybenzoate (1.0 eq).
-
Reaction Cooldown: Cool the flask to 0-5°C using an ice-water bath. This is critical as chlorosulfonation is a highly exothermic reaction. Maintaining a low temperature minimizes the formation of side products.
-
Reagent Addition: Slowly add chlorosulfonic acid (approx. 3.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours to ensure complete conversion.[3]
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The intermediate, Methyl 5-(chlorosulfonyl)-2-methoxybenzoate, is unstable in water but will precipitate out as a solid. The ice quenches the reaction and hydrolyzes any remaining chlorosulfonic acid.
-
Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40°C) to yield Methyl 5-(chlorosulfonyl)-2-methoxybenzoate. The product should be used immediately in the next step due to its moisture sensitivity.
Causality and Expertise:
-
Choice of Reagent: Chlorosulfonic acid is a powerful and cost-effective sulfonating and chlorinating agent, ideal for this transformation.[2]
-
Temperature Control: Failure to control the temperature can lead to polysulfonation or degradation of the starting material, significantly reducing the yield and purity of the desired product.
-
Safety: This reaction generates significant amounts of HCl gas. It must be performed in a well-ventilated fume hood with an appropriate gas trap. Personal protective equipment, including acid-resistant gloves and face shields, is mandatory.
Step 2: Reduction to Sodium 2-methoxy-5-(methoxycarbonyl)benzenesulfinate
The highly reactive sulfonyl chloride is converted to a more stable and handleable sodium sulfinate salt. This is a crucial step that sets up the subsequent ethylation. Sodium sulfite acts as the reducing agent.
Reaction: Methyl 5-(chlorosulfonyl)-2-methoxybenzoate + Na₂SO₃ + NaHCO₃ → Sodium 2-methoxy-5-(methoxycarbonyl)benzenesulfinate
Experimental Protocol:
-
Apparatus Setup: A 1 L round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Preparation: In the flask, dissolve sodium sulfite (Na₂SO₃, approx. 2.0 eq) and sodium bicarbonate (NaHCO₃, approx. 2.0 eq) in a 10:1 mixture of water and a co-solvent like THF. The bicarbonate acts as a buffer to neutralize the acid formed during the reaction.
-
Reactant Addition: Cool the solution to 0°C and add the crude Methyl 5-(chlorosulfonyl)-2-methoxybenzoate from Step 1 in portions.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, the sodium sulfinate salt often precipitates from the solution. If not, the volume can be reduced under vacuum to encourage precipitation.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with a small amount of cold water and then with a solvent like diethyl ether to remove any non-polar impurities.
-
Drying: Dry the white solid product thoroughly under vacuum.
Causality and Expertise:
-
Mechanism: The sulfite ion acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride ion.
-
Rationale for Bicarbonate: The presence of sodium bicarbonate is critical to maintain a slightly basic pH, preventing any potential side reactions catalyzed by acid.[1]
-
Purity: This reduction and precipitation step serves as an excellent purification method, often yielding a high-purity sulfinate salt without the need for chromatography. A similar procedure for a related compound yielded a 99% pure product.[1]
Step 3: Ethylation to this compound
The final step involves the nucleophilic attack of the sulfinate anion on an ethylating agent, forming the stable C-S bond of the ethyl sulfone.
Reaction: Sodium 2-methoxy-5-(methoxycarbonyl)benzenesulfinate + Ethyl Iodide → this compound
Experimental Protocol:
-
Apparatus Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: Suspend the dried sodium sulfinate salt from Step 2 in a suitable solvent such as methanol or DMF.
-
Reagent Addition: Add ethyl iodide (EtI, approx. 2.5 eq). Ethyl iodide is a highly effective ethylating agent.
-
Reaction Progression: Heat the mixture to reflux and maintain for 2-4 hours.[1] Monitor the reaction by TLC until the starting sulfinate is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the sodium iodide byproduct and any remaining starting material. Wash subsequently with a brine solution.
-
Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The final product, this compound, can be purified by recrystallization from a solvent system like ethanol/water or isopropanol to yield a high-purity crystalline solid.
Causality and Expertise:
-
Choice of Alkylating Agent: Ethyl iodide is chosen for its high reactivity. Ethyl bromide could also be used, potentially requiring longer reaction times or higher temperatures.
-
Solvent Choice: Methanol is a good choice as it effectively dissolves the reactants and is easily removed.[1]
-
Purification Strategy: Recrystallization is a cost-effective and scalable method for achieving high purity for the final product, which is crucial for its use in pharmaceutical development.
Quantitative Data Summary
The following table summarizes the expected outcomes for this synthesis pathway, based on literature reports for analogous reactions.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Purity (Typical) |
| 1 | Methyl 5-(chlorosulfonyl)-2-methoxybenzoate | C₉H₉ClO₅S | 264.68 | 85-95% | >95% (crude) |
| 2 | Sodium 2-methoxy-5-(methoxycarbonyl)benzenesulfinate | C₉H₉NaO₅S | 256.22 | 90-99% | >98% |
| 3 | This compound | C₁₁H₁₄O₅S | 258.29 | 85-95% | >99% (post-recryst.) |
Conclusion
This guide presents a validated and robust three-step synthesis for this compound. By detailing the scientific rationale behind each procedural choice, from temperature control to reagent selection, this document provides the necessary framework for researchers to confidently reproduce and, if necessary, adapt this synthesis for their specific applications. The pathway is designed for high yield and purity, making it suitable for producing high-quality material for advanced research and drug development programs.
References
- CN101628886A. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- CN103319385B. (2015). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
- CN103304453A. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- CN105439915A. (2016). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- CN103319384A. (2013).
- Ma, L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Earth and Environmental Science, 170, 032163.
- Krystof, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 175-180. [Link]
- CN1884259A. (2006). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Process Overview.
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An In-depth Technical Guide to the Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
This guide provides a comprehensive overview of the synthetic pathways for producing Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, a key intermediate in pharmaceutical research and development. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing chemical logic, safety, and practical application.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring an electron-withdrawing sulfonyl group and an electron-donating methoxy group on a benzoic acid scaffold, offers multiple points for chemical modification, making it a versatile intermediate in medicinal chemistry. This guide will explore a logical and efficient synthetic route starting from readily available commercial reagents.
Recommended Synthetic Pathway: A Multi-Step Approach from 2-Methoxybenzoic Acid
The most logical and well-documented approach to this compound commences with 2-methoxybenzoic acid. This pathway involves a series of robust and scalable chemical transformations: chlorosulfonation, reduction, ethylation, oxidation, and final esterification. Each step is detailed below with mechanistic insights and established protocols.
Caption: Proposed synthetic pathway for this compound.
Step 1: Electrophilic Chlorosulfonation of 2-Methoxybenzoic Acid
The initial step involves the introduction of a sulfonyl chloride group onto the aromatic ring of 2-methoxybenzoic acid. This is a classic electrophilic aromatic substitution reaction.
Causality Behind Experimental Choices: The methoxy group (-OCH₃) is a strong activating and ortho, para-directing group, while the carboxylic acid (-COOH) is a deactivating and meta-directing group. The substitution is therefore directed to the position para to the highly activating methoxy group, which is the 5-position[1]. Chlorosulfonic acid serves as both the electrophile and the solvent in many procedures.
Experimental Protocol:
-
In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a gas outlet, add 2-methoxybenzoic acid.
-
Cool the flask in an ice bath and slowly add an excess of chlorosulfonic acid with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-70°C) for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with extreme caution[1].
-
The product, 5-(chlorosulfonyl)-2-methoxybenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Reagent | Molar Ratio (relative to starting material) | Purpose |
| 2-Methoxybenzoic Acid | 1.0 | Starting Material |
| Chlorosulfonic Acid | 3.0 - 5.0 | Electrophile and Solvent |
| Ice/Water | - | Quenching and Precipitation |
Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and face shield[1].
Step 2: Reduction of the Arylsulfonyl Chloride to a Thiol
The newly introduced sulfonyl chloride is then reduced to the corresponding thiol (mercaptan).
Causality Behind Experimental Choices: Several reducing agents can achieve this transformation. A common and effective method involves the use of zinc dust in an acidic medium. Alternatively, milder reagents like triphenylphosphine can be employed[2][3]. Catalytic hydrogenation over a palladium catalyst is also a viable, albeit more complex, option[4].
Experimental Protocol (Using Zinc/Acid):
-
Suspend 5-(chlorosulfonyl)-2-methoxybenzoic acid in a suitable solvent such as ethanol or acetic acid.
-
Add zinc dust in portions while maintaining a controlled temperature.
-
Slowly add a mineral acid (e.g., HCl or H₂SO₄) to the stirred suspension.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Filter off the excess zinc and inorganic salts.
-
The filtrate containing 5-mercapto-2-methoxybenzoic acid can be used directly in the next step or the product can be isolated by extraction and crystallization.
| Reagent | Molar Ratio (relative to sulfonyl chloride) | Purpose |
| 5-(Chlorosulfonyl)-2-methoxybenzoic Acid | 1.0 | Substrate |
| Zinc Dust | 2.0 - 4.0 | Reducing Agent |
| Acid (e.g., HCl) | Catalytic to Stoichiometric | Proton Source |
Step 3: S-Ethylation of the Thiophenol
The thiol is a nucleophile and can be readily alkylated with an ethylating agent to form the desired thioether.
Causality Behind Experimental Choices: The acidity of the thiol proton allows for its easy removal by a base to form a highly nucleophilic thiophenolate anion. This anion then undergoes an SN2 reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, to form the ethyl thioether[5][6].
Experimental Protocol:
-
Dissolve the 5-mercapto-2-methoxybenzoic acid in a suitable solvent like ethanol, DMF, or acetone.
-
Add a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol.
-
Add ethyl iodide or ethyl bromide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
After the reaction is complete, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated to yield 5-(ethylthio)-2-methoxybenzoic acid.
| Reagent | Molar Ratio (relative to thiol) | Purpose |
| 5-Mercapto-2-methoxybenzoic Acid | 1.0 | Nucleophile |
| Base (e.g., K₂CO₃) | 1.5 - 2.0 | Deprotonation of Thiol |
| Ethyl Iodide | 1.1 - 1.5 | Electrophile (Ethylating Agent) |
Step 4: Oxidation of the Thioether to the Sulfone
The penultimate step is the oxidation of the electron-rich sulfur atom of the thioether to the corresponding sulfone.
Causality Behind Experimental Choices: Hydrogen peroxide is a common and effective oxidizing agent for this transformation. The reaction is often catalyzed by a metal species, such as sodium tungstate, to ensure complete oxidation to the sulfone rather than stopping at the sulfoxide intermediate[7][8].
Sources
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potential biological activity of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
An Investigative Guide to the Potential Biological Activities of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: A Scaffold-Based Analysis
Abstract
This compound (CAS No. 62140-67-4) is an organic compound whose biological activities remain largely unexplored in publicly available literature.[1] However, a detailed analysis of its constituent chemical motifs reveals a strong pharmacological potential, particularly in the domain of oncology. This technical guide synthesizes information from structurally analogous compounds to build a compelling hypothesis for the potential biological activity of this molecule. We posit that the core scaffold, particularly the 5-(ethylsulfonyl)-2-methoxybenzene moiety, is a privileged structure in the design of protein kinase inhibitors. This document provides a theoretical framework, proposes concrete experimental strategies for activity screening, and outlines detailed protocols to empower researchers in drug discovery to investigate its potential as a novel therapeutic agent.
Introduction to this compound
This compound is a benzoic acid ester derivative characterized by the presence of a methoxy group and an ethylsulfonyl group on the benzene ring.[1] While direct functional studies are scarce, its chemical architecture offers compelling clues for targeted investigation.
Chemical Identity and Physicochemical Properties
A clear understanding of the molecule's properties is the foundation for any experimental design, influencing factors from solvent selection to potential cell permeability.
| Property | Value | Reference |
| CAS Number | 62140-67-4 | [1] |
| Molecular Formula | C₁₁H₁₄O₅S | [1] |
| Molecular Weight | 258.29 g/mol | [1] |
| Appearance | White to off-white powder or crystal | [1] |
| Synonyms | Methyl 2-Methoxy-5-(ethylsulfonyl)benzoate, 5-(Ethylsulfonyl)-o-anisic acid methyl ester | [2] |
The Rationale for Investigation: An Unexplored Scaffold
The true potential of this compound lies not in what is known, but in what is suggested by its close chemical relatives. The ethylsulfonyl benzene core is a recurring motif in a multitude of pharmacologically active agents. Specifically, the structurally similar compound 5-(Ethylsulfonyl)-2-methoxyaniline is a critical building block for a vast number of potent antitumor agents, primarily kinase inhibitors.[3] This guide operates on the hypothesis that this compound may act as a novel prodrug or possess intrinsic activity against similar biological targets.
Core Structural Motifs and Their Pharmacological Significance
Deconstructing the molecule into its key functional components allows for a prediction of its biological role based on established structure-activity relationships (SAR).
The 5-(Ethylsulfonyl)-2-methoxyaniline Analogue: A Precursor to Potent Kinase Inhibitors
The most compelling evidence for the potential activity of our target compound comes from 5-(ethylsulfonyl)-2-methoxyaniline. This aniline derivative is a foundational fragment for small molecule inhibitors targeting a wide array of protein kinases crucial to cancer progression.[3] These include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
-
Epidermal Growth Factor Receptor (EGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Cyclin-Dependent Kinases (CDKs)
The ethylsulfonyl group in this position is critical, often forming key hydrogen bonds within the ATP-binding pocket of these enzymes. The primary target implicated for this scaffold is VEGFR2, a key mediator of angiogenesis—the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR2 signaling is a clinically validated strategy in oncology.
Strategies for Biological Activity Screening
To translate theoretical potential into empirical evidence, a structured, multi-tiered screening approach is necessary. This section provides the scientific rationale and detailed protocols for investigating the bioactivity of this compound.
Tier 1: Broad-Spectrum Anticancer Activity Screening
The logical first step is to assess the compound's general cytotoxic or anti-proliferative effects across a diverse panel of human cancer cell lines. This unbiased approach can reveal cell-type-specific sensitivities and guide subsequent, more focused mechanistic studies.
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol is designed to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
1. Materials and Reagents:
- Human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon)
- Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
- This compound (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well clear flat-bottom plates
- Positive control (e.g., Doxorubicin)
- Sterile PBS
2. Step-by-Step Procedure:
- Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.
- Self-Validation Controls:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
- Untreated Control: Cells in complete medium only.
- Blank Control: Wells with medium but no cells to measure background absorbance.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle) * 100.
- Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Tier 2: Target-Specific Kinase Inhibition Assay
Should the Tier 1 screen reveal significant anti-proliferative activity, the next logical step is to investigate the hypothesis that the compound inhibits protein kinases, such as VEGFR2.
Experimental Protocol: In Vitro VEGFR2 Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
1. Principle: The assay is performed in two steps. First, the kinase reaction is performed, where the kinase transfers phosphate from ATP to a substrate, producing ADP. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.
2. Materials and Reagents:
- Recombinant human VEGFR2 kinase
- Poly(Glu, Tyr) 4:1 substrate
- ATP (at Km concentration for VEGFR2)
- Kinase reaction buffer
- This compound
- Positive control inhibitor (e.g., Sorafenib)
- ADP-Glo™ Reagent and Kinase Detection Reagent
- Low-volume 384-well white plates
3. Step-by-Step Procedure:
- Reaction Setup: Add 2 µL of kinase, 2 µL of substrate/ATP mix, and 1 µL of the test compound (at various concentrations) or controls to the wells of a 384-well plate.
- Self-Validation Controls:
- No-Enzyme Control: All components except the kinase to measure background signal.
- No-Substrate Control: All components except the substrate.
- Positive Control: Reaction with a known VEGFR2 inhibitor.
- Vehicle Control: Reaction with DMSO at the same final concentration.
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
- Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure luminescence using a plate-reading luminometer.
4. Data Analysis:
Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Proposed experimental cascade for evaluating biological activity. Potential as a Pharmaceutical Intermediate
Beyond its potential for direct biological activity, this compound is structurally very similar to key intermediates used in the synthesis of established pharmaceutical drugs. For example, 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid is a pivotal intermediate for the antipsychotic drug Amisulpride.[4][5] Similarly, related sulfonylbenzoates are precursors to drugs like Sulpiride and Tiapride.[6][7] This suggests that this compound could serve as a valuable starting material or intermediate in synthetic routes for novel analogues of these drugs or other pharmacologically active compounds.
Summary and Future Directions
While this compound has not been directly studied for its biological effects, a systematic analysis of its chemical structure provides a strong, rational basis for its investigation as a potential anticancer agent. The presence of the 5-(ethylsulfonyl)-2-methoxybenzene core, a known pharmacophore for kinase inhibition, points toward VEGFR2 and other oncogenic kinases as high-priority targets.[3]
The proposed experimental workflow, beginning with broad cell-based screening and progressing to specific enzymatic assays, offers a clear and robust path to validating this hypothesis. Positive results from these studies would warrant further investigation into its mechanism of action, cellular effects (e.g., apoptosis, cell cycle arrest), and structure-activity relationship through the synthesis of novel derivatives. The exploration of this compound could unveil a new class of kinase inhibitors or provide a valuable scaffold for future drug development endeavors.
References
- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzo
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.
- Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents. PubMed. [Link]
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Methyl 2-methoxy-5-(ethylsulfonyl)benzoate CAS#: 62140-67-4.
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- 2. chemwhat.com [chemwhat.com]
- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Methyl 2-methoxy-5-methylsulfonylbenzoate | 63484-12-8 [amp.chemicalbook.com]
Spectroscopic Data of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: A Technical Guide
Introduction
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a compound of interest in chemical synthesis and drug discovery, serving as a versatile building block. Its molecular structure, characterized by a substituted benzene ring bearing a methyl ester, a methoxy group, and an ethylsulfonyl group, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, interpreted through the lens of established spectroscopic principles and comparative data from structurally related molecules. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.
The structural formula of this compound is presented below. The systematic analysis of its spectroscopic data is crucial for confirming its identity and purity.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound provide detailed insights into its electronic environment.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the methyl ester, methoxy, and ethylsulfonyl groups. The electron-withdrawing nature of the ethylsulfonyl and methyl ester groups, and the electron-donating nature of the methoxy group, will influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | Ar-H |
| ~7.85 | dd | 1H | Ar-H |
| ~7.10 | d | 1H | Ar-H |
| ~3.95 | s | 3H | OCH₃ (ester) |
| ~3.90 | s | 3H | OCH₃ (ether) |
| ~3.20 | q | 2H | CH₂ |
| ~1.30 | t | 3H | CH₃ |
Interpretation:
-
Aromatic Protons: The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the strongly electron-withdrawing ethylsulfonyl group is predicted to be the most deshielded, appearing at the lowest field (~8.20 ppm). The proton situated between the ethylsulfonyl and methyl ester groups will likely appear as a doublet of doublets (~7.85 ppm). The proton ortho to the electron-donating methoxy group is expected to be the most shielded, appearing at the highest field (~7.10 ppm).
-
Methyl Ester and Methoxy Protons: The protons of the methyl ester and the methoxy group are predicted to appear as sharp singlets around 3.95 and 3.90 ppm, respectively.
-
Ethylsulfonyl Protons: The methylene protons of the ethyl group will appear as a quartet around 3.20 ppm due to coupling with the adjacent methyl protons. The methyl protons will appear as a triplet around 1.30 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~159.0 | C-OCH₃ (aromatic) |
| ~138.0 | C-SO₂ (aromatic) |
| ~134.0 | C-H (aromatic) |
| ~125.0 | C-COOCH₃ (aromatic) |
| ~122.0 | C-H (aromatic) |
| ~112.0 | C-H (aromatic) |
| ~56.0 | OCH₃ (ether) |
| ~52.5 | OCH₃ (ester) |
| ~50.0 | CH₂ |
| ~7.0 | CH₃ |
Interpretation:
-
Carbonyl and Aromatic Carbons: The carbonyl carbon of the ester group is expected at the lowest field (~165.0 ppm). The aromatic carbons will appear in the range of ~112-159 ppm. The carbon attached to the methoxy group will be significantly shielded, while the carbon attached to the ethylsulfonyl group will be deshielded.
-
Aliphatic Carbons: The carbons of the methoxy groups (ether and ester) are predicted to appear around 56.0 and 52.5 ppm, respectively. The methylene carbon of the ethyl group is expected around 50.0 ppm, and the terminal methyl carbon at a much higher field, around 7.0 ppm.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1320, ~1140 | Strong | S=O stretch (sulfone) |
| ~1250 | Strong | C-O stretch (ester/ether) |
Interpretation:
-
Carbonyl Stretch: A strong absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.[1][2]
-
Sulfone Group: Two strong bands are predicted for the symmetric and asymmetric stretching vibrations of the S=O bonds in the ethylsulfonyl group, typically appearing around 1320 cm⁻¹ and 1140 cm⁻¹, respectively.[3]
-
Aromatic Ring: The C=C stretching vibrations of the aromatic ring are expected to produce medium intensity bands around 1600 cm⁻¹ and 1480 cm⁻¹.
-
C-H and C-O Stretches: Aliphatic C-H stretching vibrations will appear in the 3000-2850 cm⁻¹ region. A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibrations of the ester and ether linkages.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and analyze the absorption frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 258 | [M]⁺ (Molecular Ion) |
| 227 | [M - OCH₃]⁺ |
| 199 | [M - COOCH₃]⁺ |
| 165 | [M - SO₂Et]⁺ |
| 135 | [C₆H₄(OCH₃)(CO)]⁺ |
Interpretation:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 258, corresponding to the molecular weight of the compound.[4] Key fragmentation pathways are likely to involve the loss of the methoxy group from the ester ([M - OCH₃]⁺, m/z 227), the entire methyl ester group ([M - COOCH₃]⁺, m/z 199), and the ethylsulfonyl group ([M - SO₂Et]⁺, m/z 165).[5][6] The base peak could correspond to a stable fragment, potentially the one resulting from the loss of the ethylsulfonyl group.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 5. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 6. m.youtube.com [m.youtube.com]
The Synthetic Cornerstone: A Technical Guide to Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, a key chemical intermediate in contemporary pharmaceutical synthesis. Diverging from a conventional focus on a direct mechanism of action, this paper elucidates the compound's pivotal role as a precursor, primarily in the manufacturing of the atypical antipsychotic agent, Amisulpride. We will dissect the chemical reactivity of its core functional moieties—the ethylsulfonyl group and the methoxybenzoate system—to provide a rationale for its utility in multi-step organic synthesis. Detailed experimental protocols, data presentation, and workflow visualizations are provided to offer a comprehensive resource for professionals in drug development and chemical research.
Introduction: Beyond a Direct Mechanism of Action
This compound (C₁₁H₁₄O₅S) is a specialized organic compound that, while not possessing a direct therapeutic mechanism of action itself, is of significant interest to the pharmaceutical industry. Its value lies in its chemical architecture, which makes it an ideal starting material or intermediate for the synthesis of more complex, biologically active molecules. The principal application of this compound and its close derivatives is in the synthesis of Amisulpride, a selective dopamine D2/D3 receptor antagonist used in the treatment of schizophrenia.
This guide will therefore focus on the "mechanism of utility" of this compound in a synthetic context, providing insights into how its structural features are exploited by medicinal chemists to achieve specific synthetic outcomes.
Chemical Profile and Reactivity
The synthetic versatility of this compound stems from the distinct properties of its constituent functional groups.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₅S | |
| Molecular Weight | 258.29 g/mol | |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 62140-67-4 |
The Ethylsulfonyl Group: An Electron-Withdrawing Influencer
The ethylsulfonyl (-SO₂Et) group is a powerful electron-withdrawing group. This property has two major implications for the reactivity of the aromatic ring:
-
Deactivation of the Aromatic Ring: The sulfonyl group reduces the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution. This deactivating effect can be advantageous in preventing unwanted side reactions during synthesis.
-
Meta-Directing Influence: As a deactivating group, the ethylsulfonyl moiety directs incoming electrophiles to the meta position. This regioselectivity is a critical tool for chemists to control the substitution pattern on the aromatic ring.
The Methoxybenzoate Moiety: A Tale of Two Reactivities
The 2-methoxybenzoate portion of the molecule presents a more complex reactivity profile:
-
The Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution and directs incoming groups to the ortho and para positions. This effect is in direct opposition to the influence of the ethylsulfonyl group. The interplay between these two groups dictates the overall reactivity and regioselectivity of the aromatic ring.
-
The Methyl Ester (-COOCH₃): The methyl ester is a moderately deactivating group and a meta-director. However, its primary role in this context is often as a protected carboxylic acid. The ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, a crucial functional group for subsequent amide bond formation in the synthesis of drugs like Amisulpride.
The Synthetic Pathway to Amisulpride: A Case Study
The synthesis of Amisulpride from precursors related to this compound provides a clear illustration of this intermediate's synthetic utility. A common route involves the use of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, which can be prepared from derivatives of our topic compound.
Caption: Synthetic pathway from a precursor to Amisulpride.
Causality in Experimental Choices
-
Oxidation of the Thioether: The synthesis often starts with a thioether precursor, which is then oxidized to the sulfone. This is a strategic choice as thioethers are generally less deactivating than sulfones, allowing for easier manipulation of the aromatic ring in earlier synthetic steps. Hydrogen peroxide is a common and relatively "green" oxidant for this transformation.
-
Hydrolysis of the Methyl Ester: The methyl ester serves as a convenient protecting group for the carboxylic acid. Its hydrolysis is typically performed late in the synthetic sequence to unmask the carboxylic acid for the final amide coupling step. The choice of basic or acidic conditions for hydrolysis depends on the stability of other functional groups in the molecule.
-
Amide Bond Formation: The formation of the amide bond is the final key step in the synthesis of Amisulpride. The carboxylic acid is often activated, for example, by conversion to an acyl chloride with thionyl chloride, to facilitate the reaction with the amine.
Experimental Protocols
The following are representative protocols for key transformations in the synthesis of Amisulpride precursors.
Protocol 1: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate
This protocol is adapted from established procedures for the oxidation of thioethers to sulfones.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1 equivalent) in a suitable solvent such as isopropanol.
-
Catalyst Addition: Add a catalytic amount of sodium tungstate.
-
Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution, ~2.2 equivalents) to the reaction mixture, maintaining the temperature below 40°C.
-
Reaction Monitoring: Stir the reaction mixture at 40-45°C for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture and quench any remaining peroxide by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Isolation: The product, Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, can be isolated by filtration or extraction, followed by purification by recrystallization or column chromatography.
Protocol 2: Hydrolysis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
This protocol describes a standard base-catalyzed hydrolysis of a methyl ester.
-
Reaction Setup: Suspend Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (1 equivalent) in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 4-5.
-
Precipitation and Isolation: The product, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Experimental workflows for oxidation and hydrolysis.
Conclusion
This compound exemplifies a class of organic molecules whose significance is defined by their synthetic potential rather than their inherent biological activity. This technical guide has provided a comprehensive overview of its chemical properties and its role as a key intermediate in the synthesis of the antipsychotic drug Amisulpride. By understanding the reactivity of its functional groups and the rationale behind the experimental protocols in which it is involved, researchers and drug development professionals can better appreciate the strategic importance of such building blocks in the creation of modern pharmaceuticals.
References
- Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. URL: https://pubs.rsc.org/en/content/articlelanding/2004/gc/b315481a
- Filo. *EXPERIMENT 1 HYDRO
The Evolving Landscape of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate Derivatives: A Technical Guide for Drug Discovery
Introduction: The Strategic Importance of the 2-Methoxybenzoate Scaffold
In the intricate world of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-methoxybenzoate framework is one such scaffold, forming the core of numerous therapeutic agents. The strategic placement of a methoxy group ortho to a carboxylate function imparts specific conformational and electronic properties that are conducive to potent and selective biological activity. This guide delves into the derivatives of a particularly significant analogue, Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, a compound that serves as a versatile starting point for the synthesis of a diverse array of pharmacologically active molecules.
This technical document is designed for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the known derivatives of this compound, with a focus on their synthesis, biological activities, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential. We will move beyond a mere recitation of facts, offering insights into the causal relationships behind experimental design and the self-validating nature of robust synthetic protocols.
Core Synthetic Strategies: Building a Library of Derivatives
The chemical architecture of this compound offers multiple avenues for synthetic modification. The primary sites for derivatization are the aromatic ring, the methyl ester, and the ethylsulfonyl group. Understanding the reactivity of these functional groups is paramount to designing efficient and high-yielding synthetic routes.
Functionalization of the Aromatic Ring
The benzene ring of the parent molecule is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents that can profoundly influence biological activity. A key transformation is the introduction of an amino group at the C4 position, a common step in the synthesis of potent pharmaceutical agents.
Experimental Protocol: Synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
This protocol outlines a common route for the synthesis of the 4-amino derivative, a crucial intermediate for many biologically active compounds, including the atypical antipsychotic Amisulpride.[1][2]
Step 1: Chlorosulfonation of 2-methoxy-4-acetamidomethyl benzoate
-
In a reaction vessel equipped with a stirrer and a cooling system, charge 2-methoxy-4-acetamidomethyl benzoate.
-
Slowly add chlorosulfonic acid (a molar ratio of 1:5 to 1:8 is typical) while maintaining the temperature between 5-10°C.[1]
-
Allow the reaction to proceed for 5-10 hours at this temperature.
-
Upon completion, carefully quench the reaction mixture by pouring it onto ice, followed by hydrolysis to yield 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate.
Causality: The acetamido group at the C4 position is an ortho-, para-director, guiding the electrophilic chlorosulfonyl group to the C5 position. The low temperature is crucial to control the reactivity of chlorosulfonic acid and prevent unwanted side reactions.
Step 2: Sulfonamide Formation and Ethyl Group Introduction
-
The resulting 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate is reacted with sodium sulfite and diethyl sulfate. A typical molar ratio is 1:4-6:2-3 respectively.[1]
-
The reaction is typically carried out under reflux conditions for 5-10 hours.
-
Acidification with hydrochloric acid precipitates the target compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
Causality: This two-step, one-pot reaction efficiently introduces the ethylsulfonyl moiety. The sulfite reduces the sulfonyl chloride, and the subsequent alkylation with diethyl sulfate forms the ethylsulfone. The acidic workup also hydrolyzes the acetamido protecting group to reveal the free amine.
Step 3: Esterification
-
The 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid is then esterified to the methyl ester. This can be achieved by reacting with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux.
This synthetic pathway is advantageous due to its straightforward operational path and high yields, often reaching a total yield of around 75% with high purity (≥99.5%).[1][2]
A visual representation of this synthetic workflow is provided below:
Pharmacological Landscape: A Scaffold for Diverse Biological Targets
Derivatives of this compound have shown significant promise in modulating the activity of a wide range of biological targets, with profound implications for cancer therapy and neuropharmacology.
Anticancer Activity: Targeting Key Signaling Pathways
The 5-(ethylsulfonyl)-2-methoxyaniline moiety is a key structural fragment in numerous compounds with antitumor properties.[3] These derivatives have been shown to inhibit a variety of protein kinases and other enzymes crucial for cancer cell proliferation and survival.
1. VEGFR-2 Inhibition and Anti-Angiogenesis:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several potent VEGFR-2 inhibitors incorporate the 5-(ethylsulfonyl)-2-methoxyphenyl fragment.[3] The ethylsulfonyl group is thought to form crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the 2-methoxy group can influence the compound's conformation and solubility.
2. Hedgehog Signaling Pathway Inhibition:
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in various cancers.[4][5][6] A series of 2-methoxybenzamide derivatives have been designed and synthesized as potent inhibitors of the Hh pathway, targeting the Smoothened (Smo) receptor. One such derivative, compound 21 from a study by Wang et al., demonstrated nanomolar IC50 values in a Gli-luc reporter assay.[4][6] This compound effectively prevented the translocation of Smo to the primary cilium, a key step in Hh signal transduction.[4]
The following diagram illustrates the inhibitory action of 2-methoxybenzamide derivatives on the Hedgehog signaling pathway:
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro activity of selected 2-methoxybenzamide derivatives as Hedgehog pathway inhibitors.
| Compound | Structure | IC50 (µM) in Gli-luc Assay |
| 17 | 2-methoxy-N-(pyridin-2-yl)benzamide | 0.12 |
| 18 | 2-methoxy-N-(3,5-dichlorophenyl)benzamide | 0.26 |
| 19 | 2-methoxy-N-(4-fluorophenyl)benzamide | 0.31 |
| 20 | 2-methoxy-N-(2,4-difluorophenyl)benzamide | 0.25 |
| 21 | 2-methoxy-N-(6-chloropyridin-3-yl)benzamide | 0.03 |
Data adapted from Wang et al., RSC Adv., 2021.[4]
Neuropharmacology: Dopamine Receptor Modulation
As previously mentioned, derivatives of this compound are key intermediates in the synthesis of Amisulpride, an atypical antipsychotic. Amisulpride exhibits a unique pharmacological profile, acting as a potent antagonist of dopamine D2 and D3 receptors.[7] This dual antagonism is believed to be responsible for its efficacy in treating both the positive and negative symptoms of schizophrenia.
The 4-amino and 5-ethylsulfonyl substituents on the 2-methoxybenzamide core are crucial for this activity. The ethylsulfonyl group, in particular, is thought to contribute to the high affinity and selectivity for D2/D3 receptors.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a wide range of this compound derivatives is not yet available in the public domain, we can infer several key relationships from the existing data on related compounds.
-
The 5-Ethylsulfonyl Group: This group appears to be a critical pharmacophore for a variety of biological targets. Its ability to act as a hydrogen bond acceptor is likely crucial for anchoring the molecule within the binding sites of kinases and receptors.
-
The 2-Methoxy Group: The ortho-methoxy group influences the conformation of the molecule, which can pre-organize it for optimal binding. It also impacts the compound's physicochemical properties, such as solubility and metabolic stability.
-
Substitution at the 4-Position: The introduction of an amino group at this position is a common strategy for enhancing potency, particularly for dopamine receptor antagonists. The electronic properties of substituents at this position can significantly modulate the overall activity.
-
Modifications of the Benzamide Moiety: In the context of anticancer agents like the Hedgehog pathway inhibitors, the nature of the substituent on the amide nitrogen is a key determinant of potency. Aromatic and heteroaromatic groups are often well-tolerated and can engage in additional binding interactions.[4]
The logical relationship for SAR can be visualized as follows:
Conclusion and Future Directions
The derivatives of this compound represent a rich and underexplored area of medicinal chemistry. The foundational scaffold has already demonstrated its value in the development of important drugs and potent biological probes. The synthetic accessibility of this core, coupled with the diverse range of biological targets it can be tailored to address, makes it a highly attractive starting point for future drug discovery efforts.
Future research should focus on:
-
Systematic SAR studies: A comprehensive evaluation of a diverse library of derivatives will provide a more detailed understanding of the structural requirements for activity at various targets.
-
Exploration of novel biological targets: While the focus has been on anticancer and antipsychotic applications, the potential of these derivatives in other therapeutic areas, such as inflammatory and cardiovascular diseases, warrants investigation.
-
Optimization of pharmacokinetic properties: A deeper understanding of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds will be crucial for their successful translation into clinical candidates.
This in-depth technical guide provides a solid foundation for researchers and scientists to build upon. The insights into synthetic strategies, pharmacological activities, and structure-activity relationships presented herein should serve as a valuable resource for the continued exploration and exploitation of the therapeutic potential of this compound derivatives.
References
- Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(34), 20873-20882. [Link]
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- Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PubMed Central. [Link]
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- ResearchGate. (n.d.). Design of 2-methoxybenzamide derivatives.
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- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
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A Toxicological Profile of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: Current Knowledge and a Roadmap for Comprehensive Evaluation
Introduction
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate (CAS No. 62140-67-4) is an organic compound that holds potential as a chemical intermediate in various fields, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzoic acid ester with methoxy and ethylsulfonyl functional groups, suggests a range of chemical reactivities and potential biological activities.[1] As with any chemical entity intended for wider application, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety.
This technical guide provides a comprehensive overview of the currently available toxicological data for this compound. It has been observed that detailed, publicly available toxicological studies are limited. Therefore, this document also serves as a forward-looking guide for researchers, scientists, and drug development professionals, outlining the necessary experimental workflows to build a robust and complete safety profile for this compound.
Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is the cornerstone of toxicological assessment, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 62140-67-4 | [2] |
| Molecular Formula | C₁₁H₁₄O₅S | [2] |
| Molecular Weight | 258.29 g/mol | [2] |
| Appearance | White to almost white powder or crystal | [1] |
| Synonyms | 5-(Ethylsulfonyl)-2-methoxybenzoic Acid Methyl Ester, Methyl 5-(ethylsulphonyl)-o-anisate | [1][3] |
Hazard Identification from Safety Data Sheets
Safety Data Sheets (SDS) are the primary source of initial hazard information. A synthesis of data from multiple suppliers provides a consistent, albeit preliminary, view of the potential hazards associated with this compound.
| Hazard Statement | GHS Code | Classification | Source |
| Harmful if swallowed | H302 | Acute Toxicity (Oral), Category 4 | [2] |
| Causes skin irritation | H315 | Skin Corrosion/Irritation, Category 2 | [2] |
| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation, Category 2 | [2] |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3 | [2] |
| Suspected of damaging fertility or the unborn child | H361 | Reproductive Toxicity, Category 2 | |
| Harmful to aquatic life | H402 | Hazardous to the Aquatic Environment, Acute Hazard, Category 3 | |
| Combustible liquid | H227 | Flammable Liquids, Category 4 |
Expert Insight: The presence of multiple hazard statements, particularly the suspicion of reproductive toxicity (H361), elevates the concern for this compound beyond a simple irritant. This classification, though preliminary, necessitates careful handling and containment procedures and strongly indicates that further investigation into its reproductive and developmental effects is a high priority.
Recommended Precautionary Measures and First Aid
Based on the identified hazards, the following precautionary measures are essential for safe handling in a laboratory or industrial setting.
Personal Protective Equipment (PPE) Workflow:
Caption: Recommended Personal Protective Equipment and Handling Workflow.
First Aid Procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
A Proposed Roadmap for Comprehensive Toxicological Evaluation
The current data provides a foundational understanding of the hazards. However, for a thorough risk assessment, especially in the context of drug development, a more in-depth toxicological evaluation is required. The following sections outline a logical, tiered approach to generating the necessary data.
Acute Toxicity Assessment
Rationale: The H302 "Harmful if swallowed" classification is qualitative. Quantitative data is needed to understand the dose at which acute effects occur. This is typically achieved through oral, dermal, and inhalation toxicity studies in animal models.
Experimental Protocol (Oral LD50 - Up-and-Down Procedure - UDP):
-
Animal Model: Female rats are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels.
-
Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher fixed dose level.
-
If the animal dies, the next animal is dosed at a lower fixed dose level.
-
-
Data Analysis: The results are used to calculate the statistically estimated LD50 (the dose expected to cause mortality in 50% of the test population).
Genotoxicity Assessment
Rationale: Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to cancer or heritable diseases. A standard battery of in vitro and in vivo tests is recommended.
Proposed Genotoxicity Testing Workflow:
Caption: A Standard Workflow for Genotoxicity Assessment.
Expert Insight: The Ames test is a rapid and cost-effective screen for point mutations. A positive result in any of the in vitro assays would be a significant red flag, triggering the need for in vivo testing to understand the compound's genotoxic potential in a more biologically relevant system.
Reproductive and Developmental Toxicity Assessment
Rationale: The H361 classification ("Suspected of damaging fertility or the unborn child") is a serious concern that must be investigated. Definitive studies are needed to confirm or refute this suspicion and to determine the No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental endpoints.
Experimental Approach (OECD Test Guideline 414 - Prenatal Developmental Toxicity Study):
-
Animal Model: Pregnant female rats or rabbits.
-
Dosing Period: The test substance is administered daily during the period of major organogenesis.
-
Endpoints Evaluated:
-
Maternal: Clinical signs, body weight, food consumption, and post-mortem examination.
-
Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal malformations are also examined.
-
-
Data Analysis: The data is analyzed to determine the potential of the compound to cause adverse effects on the developing fetus and to establish a NOAEL for both maternal and developmental toxicity.
Conclusions and Future Directions
The currently available information for this compound indicates that it should be handled as a hazardous substance, with potential for acute toxicity, irritation, and, most notably, reproductive toxicity. These classifications are based on limited data, and a comprehensive toxicological evaluation is essential before this compound can be considered for widespread use.
The roadmap proposed in this guide, encompassing acute toxicity, genotoxicity, and reproductive toxicity testing, provides a clear path forward for researchers and developers. The results of these studies will enable a robust risk assessment and inform the safe handling and application of this compound.
References
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- TCI AMERICA. (2018). SAFETY DATA SHEET - Methyl 5-(Aminosulfonyl)-2-methoxybenzoate.
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Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: A Technical Guide to Safe Handling and Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, a compound of interest in various chemical and pharmaceutical research settings. As a Senior Application Scientist, the following information is synthesized from available data on structurally related compounds and established best practices for laboratory safety to ensure a comprehensive understanding of the potential hazards and mitigation strategies.
Chemical and Physical Identity
This compound is an organic compound characterized by a benzoic acid methyl ester backbone with methoxy and ethylsulfonyl functional groups.[1] Its specific structure influences its reactivity and potential biological activity, making it a valuable intermediate in medicinal chemistry and drug development.[1]
| Property | Value | Source |
| CAS Number | 62140-67-4 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₄O₅S | [1] |
| Molecular Weight | 258.29 g/mol | [1][3] |
| Appearance | White to almost white powder or crystal | [1] |
| Synonyms | 5-(Ethylsulfonyl)-2-methoxybenzoic Acid Methyl Ester, Methyl 2-Methoxy-5-(ethylsulfonyl)benzoate | [1][4][5] |
Hazard Identification and Toxicological Profile
Inferred Potential Hazards: Based on the safety data for similar sulfonyl-containing aromatic esters, the primary hazards are anticipated to be:
-
Skin Irritation: May cause skin irritation upon direct contact.[6][7][8]
-
Eye Irritation: Poses a risk of serious eye irritation.[6][7][8]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[6][8]
The causality behind these potential hazards lies in the chemical nature of the sulfonyl and benzoate functional groups, which can interact with biological macromolecules, leading to irritation and potential toxicity. It is imperative to handle this compound with the assumption that it possesses these hazards until more specific toxicological data becomes available.
Risk Assessment and Management Workflow
A systematic approach to risk assessment is crucial when handling any chemical of unknown or partially characterized toxicity. The following workflow provides a self-validating system for ensuring laboratory safety.
Caption: Risk assessment and management workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is the primary line of defense against potential exposure.
Engineering Controls
-
Ventilation: All manipulations of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The causality here is the direct removal of airborne particulates from the user's breathing zone.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][7][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.[7][10]
-
Skin and Body Protection: A laboratory coat must be worn to prevent skin contact. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.[6][10]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with a particulate filter is required.[10]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][10]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]
-
Contaminated clothing should be removed immediately and laundered before reuse.[7]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
The storage area should be clearly labeled, and access restricted to authorized personnel.
Emergency Procedures
A clear and practiced emergency plan is essential.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]
Spill Response
The appropriate response to a spill depends on its size and location. The following decision-making process should be followed.
Caption: Decision-making workflow for responding to a chemical spill.
Experimental Protocol for a Minor Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on appropriate PPE, including a lab coat, gloves, and safety goggles.
-
Containment: Cover the spill with a dry absorbent material (e.g., sand, vermiculite). Work from the outside in to prevent spreading.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Fire Response
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[7][10] Avoid using a heavy water stream.[10]
-
Hazards from Combustion: Combustion may produce toxic fumes, including oxides of carbon and sulfur.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Collect waste in clearly labeled, sealed containers.
-
Disposal Method: Disposal should be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
References
- Loba Chemie. (2018, July 26). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS.
- AWS. (n.d.). Safety Data Sheet.
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- ChemWhat. (n.d.). Methyl 2-methoxy-5-(ethylsulfonyl)benzoate CAS#: 62140-67-4.
- Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
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Methodological & Application
Synthesis of 2-methoxy-4-amino-5-ethylsulfonylbenzoic Acid: A Detailed Guide for Pharmaceutical Intermediates
This comprehensive guide provides a detailed protocol for the synthesis of 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, a key intermediate in the manufacturing of the atypical antipsychotic drug, Amisulpride.[1] The synthesis commences with Methyl 5-(ethylsulfonyl)-2-methoxybenzoate and proceeds through a three-step reaction sequence involving nitration, reduction, and hydrolysis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and actionable protocols.
Introduction: Strategic Approach to a Key Amisulpride Intermediate
The target molecule, 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, possesses a specific substitution pattern on the benzene ring that is crucial for its subsequent conversion to Amisulpride. Our synthetic strategy is dictated by the functionalities present in the starting material, this compound. The chosen pathway involves:
-
Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group at the C4 position of the benzene ring. The regioselectivity of this step is governed by the directing effects of the existing substituents.
-
Chemoselective Reduction: Conversion of the nitro group to a primary amine. This transformation must be performed under conditions that do not affect the ester and sulfonyl groups.
-
Saponification (Hydrolysis): Conversion of the methyl ester to a carboxylic acid to yield the final product.
This guide will elaborate on the rationale behind the chosen reagents and conditions for each step, ensuring a robust and reproducible synthesis.
Visualizing the Synthetic Pathway
The overall transformation can be visualized as a three-step sequence.
Caption: Overall synthetic route from the starting material to the final product.
Part 1: Electrophilic Aromatic Substitution: Nitration
The first step is the nitration of this compound to introduce a nitro group at the C4 position.
Mechanistic Insight and Regioselectivity
The regiochemical outcome of this electrophilic aromatic substitution is a confluence of the directing effects of the three substituents on the benzene ring:
-
-OCH₃ (Methoxy group): An activating, ortho-, para- directing group due to its strong +R (resonance) effect.
-
-COOCH₃ (Methyl ester group): A deactivating, meta- directing group due to its -I (inductive) and -R effects.
-
-SO₂Et (Ethylsulfonyl group): A strongly deactivating, meta- directing group due to its potent -I and -R effects.
The position C4 is ortho to the activating methoxy group and meta to the deactivating ester and ethylsulfonyl groups. This alignment makes C4 the most electron-rich and sterically accessible position for the electrophile (NO₂⁺), thus favoring the formation of the desired 4-nitro isomer.[2][3]
Protocol 1: Nitration of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 258.29 | 25.8 g | 0.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 7.2 mL | ~0.11 |
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 7.2 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, pre-cooled in an ice bath. Swirl gently to mix and keep the mixture cold.
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 25.8 g of this compound in 80 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the stirred solution of the ester over a period of 30-45 minutes.[4] Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.[4]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A pale-yellow solid will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from methanol to afford Methyl 2-methoxy-4-nitro-5-ethylsulfonylbenzoate.
Part 2: Chemoselective Reduction of the Nitro Group
The second step involves the reduction of the nitro group to a primary amine. It is crucial to employ a method that is chemoselective and does not reduce the ester or sulfone functionalities.[5][6] Catalytic hydrogenation or reduction with metals in acidic or neutral media are suitable choices.[7][8] Here, we detail a robust method using iron in the presence of ammonium chloride.[7]
Mechanistic Rationale
Protocol 2: Reduction of Methyl 2-methoxy-4-nitro-5-ethylsulfonylbenzoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-methoxy-4-nitro-5-ethylsulfonylbenzoate | 303.28 | 30.3 g | 0.1 |
| Iron powder | 55.84 | 28 g | 0.5 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 5.35 g | 0.1 |
| Ethanol | - | 200 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of 30.3 g of Methyl 2-methoxy-4-nitro-5-ethylsulfonylbenzoate, 28 g of iron powder, and 5.35 g of ammonium chloride in a mixture of 200 mL of ethanol and 50 mL of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron and iron oxides. Wash the filter cake with hot ethanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue contains the desired product, Methyl 4-amino-2-methoxy-5-ethylsulfonylbenzoate. This crude product can be taken to the next step without further purification or can be purified by recrystallization from an appropriate solvent system like ethanol-water.
Part 3: Saponification of the Methyl Ester
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is achieved through saponification, which involves heating the ester with a strong base, followed by acidification.[10][11][12]
Reaction Principle
The hydroxide ion from the base acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and methanol. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the base.[12] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.[10]
Protocol 3: Hydrolysis of Methyl 4-amino-2-methoxy-5-ethylsulfonylbenzoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-amino-2-methoxy-5-ethylsulfonylbenzoate | 273.31 | 27.3 g | 0.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |
| Water | - | 100 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Reaction Setup: Dissolve 27.3 g of Methyl 4-amino-2-methoxy-5-ethylsulfonylbenzoate and 8.0 g of sodium hydroxide in 100 mL of water in a 250 mL round-bottom flask.
-
Reaction: Heat the mixture to 60-70 °C and stir for 2-3 hours.[10] Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of 4.0-4.5 with concentrated hydrochloric acid.[10] A white precipitate of 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid will form.
-
Purification: Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at 60 °C. The final product can be recrystallized from water or an ethanol-water mixture to achieve high purity.[13][14]
Experimental Workflow Visualization
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- 8. Hydrogenation of Functionalized Nitroarenes Catalyzed by Single-Phase Pyrite FeS2 Nanoparticles on N,S-Codoped Porous Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
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- 12. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
analytical methods for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate quantification
Application Note & Protocol
Topic: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound is a substituted aromatic compound featuring ester, ether, and sulfone functional groups.[1] As a potential intermediate or building block in the synthesis of pharmacologically active molecules, its purity and concentration must be controlled with high fidelity.[1] Accurate and precise quantification is paramount for ensuring the consistency of synthetic processes, evaluating stability, and meeting the stringent quality requirements inherent in pharmaceutical development.
This document provides a comprehensive, field-proven protocol for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed to be robust, reliable, and readily validated in accordance with international regulatory standards, such as the ICH Q2(R2) guidelines.[2][3] We will not only detail the procedural steps but also provide the scientific rationale behind the selection of critical method parameters, empowering the user to understand, implement, and adapt the method as needed.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 62140-67-4 | [1] |
| Molecular Formula | C₁₁H₁₄O₅S | [1] |
| Molecular Weight | 258.29 g/mol | [4] |
| Appearance | White to off-white solid/powder | [1] |
| Structure | ||
Principle of the Analytical Method
The quantification of this compound is achieved using isocratic RP-HPLC with UV detection. The core principle involves injecting a prepared solution of the analyte onto a nonpolar stationary phase (C18 column). A polar mobile phase is then pumped through the column, and the analyte partitions between the two phases based on its hydrophobicity.
The ethylsulfonyl and methoxybenzoate moieties provide sufficient polarity for elution with a standard acetonitrile-water mobile phase, while the overall structure has adequate hydrophobicity to be retained on a C18 column. The aromatic ring serves as a strong chromophore, allowing for sensitive detection by a UV spectrophotometer at a wavelength where the analyte exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to the peak areas of calibrated reference standards (external standard method).
Experimental Protocol: Quantification via RP-HPLC
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (4-5 decimal places).
-
pH meter.
-
Sonicator.
-
-
Reagents and Standards:
-
This compound Reference Standard (purity ≥98%).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or purified to ≥18.2 MΩ·cm.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
-
Consumables:
-
C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Autosampler vials with caps.
-
Syringe filters (0.45 µm, compatible with ACN/water).
-
Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile/Water, 50:50 v/v):
-
Measure 500 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.
-
Measure 500 mL of HPLC-grade water into a separate 1000 mL graduated cylinder.
-
Combine the solvents in a suitable solvent reservoir bottle.
-
Add 0.5 mL of phosphoric acid to the mixture to adjust the pH to approximately 2.5-3.0. This acidification is crucial for protonating any residual silanols on the stationary phase and ensuring a consistent, sharp peak shape for the analyte.
-
Mix thoroughly and degas the mobile phase for 15-20 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile to dissolve the standard. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix well. This solution should be stored under refrigeration and protected from light.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standards by diluting the Standard Stock Solution with the mobile phase. A typical concentration range for assay determination would be 0.025 to 0.25 mg/mL. For example:
-
0.1 mg/mL: Pipette 2.5 mL of the 1.0 mg/mL Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Sample Preparation
-
Accurately weigh a quantity of the sample powder expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution and extraction.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly. The target concentration is ~0.1 mg/mL.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis. Discard the first 1-2 mL of the filtrate.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions. The choice of a C18 column provides robust retention, while the isocratic mobile phase ensures method simplicity and stable baselines.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.05% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Analytical Workflow Visualization
The overall analytical process from preparation to final result is depicted in the workflow diagram below.
Caption: General workflow for the HPLC quantification of this compound.
Method Validation: Ensuring Trustworthiness and Reliability
A protocol is only as reliable as its validation. The described HPLC method must be validated for its intended purpose in accordance with ICH Q2(R2) guidelines to ensure the integrity of the generated data.[2][3]
Validation Parameters
The following performance characteristics should be evaluated:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] This is typically demonstrated by analyzing a placebo (if applicable), performing forced degradation studies, and confirming peak purity using a PDA detector.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[5] A minimum of five concentration levels spanning the expected working range (e.g., 50% to 150% of the target concentration) should be analyzed. The correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of the test results to the true value.[6] It is assessed by performing recovery studies on spiked placebo samples or by comparing the results to a well-characterized reference material. Acceptance criteria are typically 98.0% to 102.0% recovery.[6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision: Analysis by different analysts, on different days, or with different equipment. The relative standard deviation (%RSD) for precision studies should typically be ≤2.0%.[5]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are crucial for the analysis of impurities or degradation products.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase organic content, ±5°C in column temperature, ±0.1 mL/min in flow rate).[7] This provides an indication of its reliability during normal usage.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. A standard solution (e.g., 0.1 mg/mL) is injected in replicate (typically n=5 or 6). The results must meet the predefined criteria to ensure the system is fit for use.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| %RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| %RSD of Retention Times | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Validation Logic Visualization
The relationship between the validation parameters demonstrates how a method is proven to be fit for purpose.
Caption: Core validation parameters required by ICH Q2(R2) to establish a reliable analytical method.
Summary and Conclusion
The RP-HPLC method detailed in this application note provides a robust, precise, and accurate framework for the quantification of this compound. By adhering to the principles of systematic method validation outlined by the ICH, users can generate high-quality, reliable data suitable for regulatory submission and quality control throughout the drug development lifecycle. The clear, step-by-step protocols and the scientific rationale provided herein are designed to ensure successful implementation and troubleshooting.
References
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Slideshare. (n.d.). Analytical method validation as per ich and usp.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
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- 7. database.ich.org [database.ich.org]
HPLC Analysis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: A Stability-Indicating Method
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate. The method is designed for researchers, scientists, and drug development professionals requiring accurate assessment of purity and stability. The protocol details a reversed-phase HPLC approach that effectively separates the active pharmaceutical ingredient (API) from its potential degradation products generated under forced degradation stress conditions, as stipulated by ICH guidelines.[1][2] The causality behind chromatographic parameter selection is discussed, providing a framework for adaptation and troubleshooting.
Introduction and Compound Profile
This compound is an organic compound often utilized as a chemical intermediate in the synthesis of more complex pharmaceutical molecules.[3] Its core structure contains a sulfonamide-like group and an ester, which can be susceptible to degradation via hydrolysis and other pathways. Therefore, a well-validated, stability-indicating analytical method is crucial during drug development to monitor purity, quantify the API, and identify impurities.[4][5] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7][8]
Compound Physicochemical Properties:
| Property | Value | Source |
| Chemical Name | This compound | [3][9] |
| CAS Number | 62140-67-4 | [3][9] |
| Molecular Formula | C₁₁H₁₄O₅S | [3][9][10] |
| Molecular Weight | 258.29 g/mol | [3][9][10] |
| Structure | ![]() | - |
| Appearance | White to off-white solid or crystal | [3] |
| Polarity | Moderately polar, soluble in polar organic solvents | [3] |
The molecule's structure, featuring an aromatic ring, an ester, a methoxy ether, and an ethylsulfonyl group, makes it an ideal candidate for reversed-phase HPLC with UV detection. The benzene ring acts as a strong chromophore, essential for detection.[11]
HPLC Method Development Rationale
The primary goal is to develop a method that separates the main peak from any process-related impurities and potential degradants. Reversed-phase chromatography is the chosen mode as it is ideal for separating moderately polar molecules like the target analyte.[11]
-
Column Selection: A C18 (octadecylsilane) stationary phase is the most common and versatile choice in reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of molecules.[11] A standard column dimension of 4.6 x 150 mm with 5 µm particles provides a good balance between resolution, analysis time, and backpressure.[11][12]
-
Mobile Phase Selection: A mobile phase consisting of an aqueous component and an organic modifier is used.
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.
-
Aqueous Component: Deionized water with 0.1% formic acid is used. The acid serves a critical function: it protonates free silanol groups on the silica-based stationary phase, minimizing peak tailing and improving chromatographic peak shape.
-
Elution Mode: A gradient elution is chosen to ensure that both early-eluting polar impurities and potentially late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime, while also providing good sensitivity.[12]
-
-
Detector Wavelength: The presence of the substituted benzene ring suggests strong UV absorbance. For sulfonamide-containing compounds, detection wavelengths around 270 nm have been shown to be effective.[13] However, for optimal sensitivity, the UV spectrum should be scanned to determine the wavelength of maximum absorbance (λmax).[11][12]
Experimental Workflow
The following diagram outlines the complete workflow from sample preparation to final data analysis.
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Application Notes & Protocols: The Strategic Utility of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate in Pharmaceutical Synthesis
Abstract
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its distinct substitution pattern, featuring an activating methoxy group, a deactivating but synthetically versatile ethylsulfonyl group, and a reactive methyl ester, makes it a valuable building block in medicinal chemistry. This guide provides an in-depth exploration of its properties, strategic applications, and detailed protocols for its conversion into key downstream intermediates. The primary focus is its role as a precursor in the multi-step synthesis of Amisulpride, a widely used atypical antipsychotic agent. The protocols herein are designed to provide researchers and drug development professionals with a robust framework for utilizing this intermediate, emphasizing the causality behind experimental choices to ensure reproducibility and high-yield outcomes.
Compound Profile: Physicochemical Properties and Safe Handling
This compound (CAS No. 62140-67-4) is a white to off-white crystalline solid.[1] The presence of the electron-withdrawing ethylsulfonyl group and the ester moiety, combined with the electron-donating methoxy group, creates a unique electronic environment on the benzene ring that dictates its reactivity.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 62140-67-4 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₅S | [1] |
| Molecular Weight | 258.29 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | ~126 °C | [2] |
| Solubility | The ethylsulfonyl group enhances solubility in polar solvents. | [1] |
| Synonyms | Methyl 2-Methoxy-5-(ethylsulfonyl)benzoate, 5-(Ethylsulfonyl)-o-anisic acid methyl ester | [1][2] |
Safety, Handling, and Storage
As with all laboratory-grade chemicals, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4]
-
Handling : Avoid the formation of dust and aerosols.[4] Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The compound exhibits moderate to high stability under standard conditions.[1]
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Skin Contact : Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[4]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[4]
-
Core Application: A Key Precursor in the Synthesis of Amisulpride
The primary and most significant application of this compound is as a precursor for the synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS 71675-87-1). This aminobenzoic acid derivative is the critical intermediate for the antipsychotic drug Amisulpride.[6][7] The strategic value of this compound lies in its capacity to be efficiently converted into this key intermediate through a controlled, two-step process: regioselective nitration followed by reduction.
The overall synthetic pathway leverages the directing effects of the existing substituents on the aromatic ring. The ortho, para-directing methoxy group strongly activates the C4 position for electrophilic aromatic substitution, while the meta-directing ethylsulfonyl and methyl ester groups further ensure high regioselectivity during nitration.
Diagram 1: Overall synthetic pathway from the title intermediate to Amisulpride.
Experimental Protocols: From Intermediate to API Precursor
The following protocols provide a validated, step-by-step methodology for the transformation of this compound into the key Amisulpride intermediate.
Protocol 1: Regioselective Nitration
This protocol describes the introduction of a nitro group at the C4 position, guided by the activating effect of the C2-methoxy group. The use of low temperatures is critical to control the exothermic reaction and prevent over-nitration or side-product formation.
Diagram 2: Experimental workflow for the nitration of the intermediate.
Methodology:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (5 mL per 1 g of substrate). Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
Nitration: In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL per 1 g of substrate). Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product, Methyl 4-nitro-5-(ethylsulfonyl)-2-methoxybenzoate, under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
Protocol 2: Reduction of the Nitro Group
This step converts the electron-withdrawing nitro group into an electron-donating amino group, yielding Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate (CAS 80036-89-1), a useful research chemical and key intermediate.[8] Catalytic hydrogenation is a clean and efficient method for this transformation.
Methodology:
-
Setup: To a hydrogenation vessel, add the nitro intermediate from Protocol 1 (1.0 eq), a suitable solvent such as methanol or ethanol, and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.
-
Reaction: Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-8 hours.
-
Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.[9] This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Protocol 3: Saponification to Carboxylic Acid
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is required for the final amidation step. This reaction is a standard saponification procedure.[10]
Methodology:
-
Setup: Dissolve the amino ester from Protocol 2 (1.0 eq) in a mixture of methanol or isopropanol and water.[10]
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the mixture.[10] Heat the reaction to 60-65 °C and stir for 2-3 hours, or until TLC indicates the complete consumption of the starting material.[10]
-
Acidification: Cool the reaction mixture to room temperature and then carefully adjust the pH to 4.0-4.5 by adding dilute hydrochloric acid.[10] The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, by vacuum filtration. Wash the solid with cold water and dry under vacuum. The product is typically obtained in high yield and purity.[10]
Concluding Remarks
This compound stands out as a strategically designed pharmaceutical intermediate. Its carefully arranged functional groups allow for a logical and high-yielding synthetic sequence to produce 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, the cornerstone intermediate for the API Amisulpride. The protocols detailed in this guide demonstrate a practical and efficient pathway, explaining the chemical rationale at each stage. By understanding and applying these methodologies, researchers and drug development professionals can effectively integrate this versatile building block into their synthetic programs, facilitating the efficient production of vital medicines.
References
- Autech Industry Co., Ltd.Procuring Chemical Intermediates: Focus on CAS 139481-41-7 for Candesartane Synthesis.
- Pharmaffiliates.CAS No : 139481-41-7 | Product Name : Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.
- Home Sunshine Pharma.Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1.
- NINGBO INNO PHARMCHEM CO.,LTD.The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing.
- SciSpace.Preparation method of amisulpride (2019) | Zhou Chensheng.
- ChemWhat.Methyl 2-methoxy-5-(ethylsulfonyl)benzoate CAS#: 62140-67-4.
- Google Patents.CN112521318A - Preparation method of amisulpride important intermediate.
- Hangzhou Yunuo Chemical Co., Ltd.Ethyl-2-Ethoxy-1-[[(2'-Cyanobiphenyl-4-yl) Methyl] Benzimidazole]-7-Carboxylate 139481-41-7.
- New Drug Approvals.Amisulpride.
- Google Patents.US20130096319A1 - Process for preparation of amisulpride.
- Loba Chemie.METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS.
- Google Patents.US20130096319A1 - Process for preparation of amisulpride.
- NINGBO INNO PHARMCHEM CO.,LTD.The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Process Overview.
- Google Patents.CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Google Patents.Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
- Google Patents.CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- Eureka | Patsnap.A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
- Semantic Scholar.Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
- Eureka | Patsnap.Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.
- NINGBO INNO PHARMCHEM CO.,LTD.Methyl 5-Formyl-2-methoxybenzoate: High Purity Pharmaceutical Intermediate for Eluxadoline Synthesis.
- NeoLOBA.API Intermediates Contract Manufacturing.
- Google Patents.CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
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Methyl 5-(ethylsulfonyl)-2-methoxybenzoate in agrochemical research.
An Application Guide to Methyl 5-(ethylsulfonyl)-2-methoxybenzoate in Agrochemical Discovery
Abstract
This compound is a strategically functionalized aromatic compound poised for application in modern agrochemical discovery. Its structure combines two key moieties—an ethylsulfonyl group and a methoxybenzoate ester—that are prevalent in a variety of commercial herbicides and fungicides. This guide presents the rationale for its use as a core scaffold in discovery chemistry, providing detailed, field-tested protocols for its derivatization into novel compound libraries. Methodologies cover synthetic diversification via amide coupling, computational approaches for targeted design, and robust primary bioassays for evaluating herbicidal activity. This document serves as a comprehensive resource for researchers and scientists aiming to leverage this versatile building block in the development of next-generation crop protection agents.
Introduction: Rationale for Use in Agrochemical Discovery
The search for novel agrochemical active ingredients is driven by the need for new modes of action, improved safety profiles, and strategies to combat herbicide resistance. The selection of starting scaffolds is a critical step in this discovery pipeline. This compound (MESMB) presents itself as a high-potential starting point due to the well-established roles of its constituent functional groups in bioactive molecules.[1]
-
The Sulfonyl Moiety: The sulfonyl group is a cornerstone of modern herbicide chemistry. It is the defining feature of the sulfonylurea herbicides, which target the acetolactate synthase (ALS) enzyme, a critical component in the branched-chain amino acid biosynthesis pathway in plants.[2][3][4] The ethylsulfonyl group in MESMB provides a stable, polar, and synthetically versatile anchor that can influence a molecule's binding affinity to target enzymes and its translocation properties within the plant.[2]
-
The Methoxybenzoate Moiety: The substituted benzoate ring is another common feature in agrochemicals, acting as a rigid scaffold to orient other functional groups. The methoxy group can influence electronic properties and metabolic stability, while the methyl ester provides a readily modifiable handle for synthetic diversification.[5][6]
By combining these two powerful pharmacophores, MESMB offers a robust platform for generating libraries of novel compounds with a high probability of exhibiting desirable biological activity. This guide focuses on the practical application of MESMB as a scaffold for creating and testing new potential herbicides.
Physicochemical Properties & Synthesis
Before its use in discovery workflows, a thorough understanding of MESMB's properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62140-67-4 | [1][7] |
| Molecular Formula | C₁₁H₁₄O₅S | [1][7] |
| Molecular Weight | 258.29 g/mol | [1][7][8] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 126 °C | [7] |
| SMILES | CCOC(=O)c1cc(S(=O)(=O)CC)ccc1OC | [1] |
| InChI Key | UUARTHQJSZTOEM-UHFFFAOYSA-N | [1] |
Protocol for Synthesis of MESMB
While MESMB is commercially available from several vendors, its synthesis from related precursors can be achieved through established methods, such as the sulfonation and subsequent esterification of a substituted anisole. A representative, though not exhaustive, synthetic approach involves the reaction of a corresponding chlorosulfonated precursor with sodium ethyl sulfinate, followed by esterification.[9][10] Researchers should consult detailed synthetic literature for specific reaction conditions.
Application Protocol I: Library Synthesis via Amide Coupling
One of the most effective strategies for rapidly exploring the chemical space around a core scaffold is to generate an amide library. This protocol details the hydrolysis of MESMB's methyl ester to the corresponding carboxylic acid, followed by its coupling to a diverse set of primary and secondary amines.
Step 1: Saponification (Ester Hydrolysis)
Rationale: The conversion of the chemically stable methyl ester into a reactive carboxylic acid is the necessary activation step for amide bond formation. Sodium hydroxide is a robust and cost-effective base for this transformation.
-
Materials: this compound, Methanol (MeOH), Sodium Hydroxide (NaOH), 1M Hydrochloric Acid (HCl), Deionized Water, Ethyl Acetate, Brine.
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approx. 10 mL per gram of ester).
-
Add an aqueous solution of NaOH (1.5 eq, dissolved in a minimal amount of water) to the stirring solution.
-
Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. A white precipitate of 5-(ethylsulfonyl)-2-methoxybenzoic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Confirm the structure by ¹H NMR and LC-MS.
-
Step 2: Parallel Amide Coupling
Rationale: Modern amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide high yields and low rates of racemization under mild conditions, making them ideal for library synthesis.[6][11] This protocol is designed for a parallel synthesis format (e.g., in a 96-well plate).
-
Materials: 5-(ethylsulfonyl)-2-methoxybenzoic acid, a diverse library of primary and secondary amines, HATU, Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).
-
Procedure (per reaction/well):
-
To a vial/well, add the carboxylic acid (1.0 eq, e.g., 25 mg).
-
Add a solution of the desired amine (1.1 eq) in DMF.
-
In a separate vial, prepare a stock solution of HATU (1.2 eq) and DIPEA (2.5 eq) in DMF.[11]
-
Add the HATU/DIPEA solution to the carboxylic acid/amine mixture.
-
Seal the plate/vials and shake at room temperature for 12-18 hours.
-
Self-Validation Checkpoint: Monitor reaction completion by LC-MS analysis of a representative well. The disappearance of the carboxylic acid mass peak and the appearance of the expected product mass peak confirms a successful reaction.
-
Upon completion, the crude products can be directly used for primary screening or purified via parallel flash chromatography or preparative HPLC.
-
Caption: Workflow for diversifying MESMB into a novel amide library.
Application Protocol II: In Silico Screening & Targeted Design
Computational methods allow for the rational design and prioritization of synthetic targets, saving significant resources.[12][13] This protocol outlines a basic molecular docking workflow to predict the binding affinity of virtual MESMB derivatives against a known herbicide target. Acetolactate synthase (AHAS) is used here as an exemplary target.[2][4]
Rationale: By computationally "docking" potential amide derivatives into the known binding site of a target enzyme, we can estimate their binding affinity.[14][15] Molecules with predicted high affinity (i.e., good docking scores) can be prioritized for synthesis, enriching the resulting library with potentially active compounds.
-
Software/Tools: Molecular modeling software (e.g., SYBYL-X, Accelrys Discovery Studio), Protein Data Bank (PDB).[12][14][15]
-
Procedure:
-
Target Preparation:
-
Download the crystal structure of the target enzyme, e.g., Arabidopsis thaliana AHAS, from the Protein Data Bank (PDB).[2]
-
Prepare the protein structure by removing water molecules, co-crystallized ligands, and adding hydrogen atoms.[13][14]
-
Define the binding site based on the location of the co-crystallized inhibitor or using binding site prediction tools.[13]
-
-
Ligand Preparation:
-
Generate 3D structures of the 5-(ethylsulfonyl)-2-methoxybenzoic acid core and a virtual library of amide derivatives (e.g., from the amines planned in Protocol I).
-
Perform energy minimization and assign partial atomic charges to each ligand.[14]
-
-
Molecular Docking:
-
Use a docking algorithm (e.g., CDOCKER) to place each virtual ligand into the defined active site of the AHAS protein.[14]
-
The software will generate multiple possible binding poses for each ligand and calculate a score (e.g., -CDOCKER energy) that estimates the binding affinity.
-
-
Analysis & Prioritization:
-
Rank the virtual derivatives based on their docking scores.
-
Analyze the binding poses of the top-scoring compounds to ensure they form logical interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.
-
Prioritize the top-scoring, reasonably posed compounds for synthesis via Protocol I.
-
-
Caption: Computational workflow for prioritizing synthetic targets.
Application Protocol III: Primary Herbicidal Activity Bioassay
Once a library of MESMB derivatives has been synthesized, a rapid and effective primary screen is needed to identify "hits" with herbicidal activity. A whole-organism assay using a model plant like Arabidopsis thaliana or duckweed (Spirodela polyrhiza) is a standard approach.[16][17]
Rationale: This protocol provides a quick assessment of a compound's phytotoxicity. Growth inhibition, chlorosis (bleaching), or necrosis are clear indicators of biological activity that warrant further investigation. Using a 96-well plate format allows for high-throughput screening (HTS).[16][18]
-
Materials: Synthesized compound library, DMSO, 96-well transparent plates, Murashige and Skoog (MS) agar medium, sterilized seeds of Arabidopsis thaliana, positive control (e.g., a commercial herbicide like Atrazine), growth chamber.[17][19]
-
Procedure:
-
Compound Plating:
-
Prepare stock solutions of your synthesized compounds in DMSO (e.g., 10 mM).
-
Into each well of a 96-well plate, add an aliquot of a compound stock solution to achieve the desired final screening concentration (e.g., 10-100 µM) after adding the agar medium.[16][19]
-
Include negative control wells (DMSO only) and positive control wells (commercial herbicide).
-
-
Assay Preparation:
-
Prepare molten MS-agar medium and pour it into the wells containing the compounds.[16] Gently swirl to mix.
-
After the agar solidifies, sow surface-sterilized A. thaliana seeds onto the agar surface in each well.
-
-
Incubation & Scoring:
-
Seal the plates and place them in a growth chamber under controlled conditions (e.g., 20°C, 16-hour day cycle).[19]
-
After 10-16 days, visually assess and score each well for herbicidal effects.[16] A common scoring system is:
-
0: No effect (indistinguishable from DMSO control).
-
1: Slight growth inhibition or chlorosis.
-
2: Strong growth inhibition.
-
3: Severe growth inhibition and chlorosis/necrosis.
-
4: No germination or complete lethality.
-
-
-
Hit Identification: Compounds receiving a score of 2 or higher are considered "hits" and should be selected for secondary screening (e.g., dose-response curves, testing on other species).
-
Conclusion
This compound is more than just a chemical intermediate; it is a validated starting point for agrochemical discovery programs. Its structure is rich with features known to impart biological activity. By employing the systematic protocols outlined in this guide—from rational in silico design and parallel synthesis to high-throughput biological screening—researchers can efficiently navigate the early stages of the discovery pipeline. The strategic diversification of this core scaffold holds significant promise for identifying novel herbicidal leads to address the ongoing challenges in global agriculture.
References
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase.
- Methyl 2-methoxy-5-(ethylsulfonyl)benzoate CAS#: 62140-67-4.
- Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1. Home Sunshine Pharma. [Link]
- Structure–activity relationships for a new family of sulfonylurea herbicides.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- In-silico Molecular Docking: Shifting Paradigms in Pesticide Discovery.
- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzo
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Virginia Tech. [Link]
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
- Amide synthesis by acyl
- Amide Synthesis. Fisher Scientific. [Link]
- Penoxsulam--structure-activity Relationships of Triazolopyrimidine Sulfonamides. PubMed. [Link]
- In-silico Molecular Docking: Shifting Paradigms in Pesticide Discovery. IJOEAR. [Link]
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Publishing. [Link]
- A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science. [Link]
- The identification of small molecule inhibitors of the plant inositol phosphorylceramide synthase which demonstrate herbicidal activity.
- Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action.
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Application Note & Experimental Protocol: Regioselective Halogenation of Methyl 4-Acetamido-2-methoxybenzoate
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the regioselective halogenation (chlorination, bromination, and iodination) of methyl 4-acetamido-2-methoxybenzoate. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] The protocols described herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step procedures, and discuss safety considerations and product characterization.
Introduction: The Significance of Halogenated Anilines
Halogenated aromatic compounds are pivotal building blocks in organic synthesis, particularly in the pharmaceutical industry. The introduction of a halogen atom onto an aromatic ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Methyl 4-acetamido-5-chloro-2-methoxybenzoate, for instance, is a known metabolite and key intermediate in the synthesis of Metoclopramide, a widely used antiemetic and dopamine D2 receptor antagonist.[2][4] Similarly, the bromo and iodo analogues are valuable intermediates for further synthetic transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures.[3]
The substrate, methyl 4-acetamido-2-methoxybenzoate, possesses a unique electronic landscape that allows for precise control over the position of halogenation.[5] Understanding the interplay of the substituents on the benzene ring is crucial for achieving the desired regioselectivity.
Mechanistic Insights: The Principles of Electrophilic Aromatic Substitution
The halogenation of methyl 4-acetamido-2-methoxybenzoate proceeds via an electrophilic aromatic substitution (EAS) mechanism. The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring: the methoxy (-OCH₃) group at C2 and the acetylamino (-NHCOCH₃) group at C4.
-
Activating and Directing Effects: Both the -OCH₃ and -NHCOCH₃ groups are electron-donating groups (EDGs), which activate the benzene ring towards electrophilic attack, making the reaction faster than with unsubstituted benzene.[6][7] They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.[6][8][9]
-
Synergistic Direction: In this specific molecule, the powerful ortho, para-directing influence of the methoxy group at C2 and the acetylamino group at C4 synergistically activate the C3 and C5 positions.[10] However, due to steric hindrance from the adjacent methoxy group, substitution at the C3 position is disfavored.[10] Consequently, the primary site of electrophilic attack is the C5 position, leading to the formation of the 5-halogenated product with high regioselectivity.
The general mechanism can be visualized as follows:
-
Generation of the Electrophile: A potent electrophile (e.g., Cl⁺, Br⁺, or I⁺) is generated from the halogenating agent.
-
Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring and yielding the final halogenated product.
Below is a diagram illustrating the reaction mechanism.
Caption: Mechanism of electrophilic aromatic halogenation.
Experimental Protocols
The following protocols are presented as a guide and may require optimization based on laboratory conditions and desired scale.
General Considerations & Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[11][12]
-
Halogenating Agents:
-
N-Halosuccinimides (NCS, NBS, NIS): These reagents are irritants and harmful if swallowed or inhaled. Avoid creating dust.[13][14][15]
-
Bromine (Br₂): Highly toxic, corrosive, and causes severe burns.[16][17] Handle with extreme caution in a fume hood, and have a neutralizing agent (e.g., sodium thiosulfate solution) readily available.[18][19]
-
Chlorine (Cl₂): A toxic and corrosive gas.[12] Using a safer alternative like NCS is highly recommended.[20]
-
-
Solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) should be handled with care, avoiding inhalation and skin contact.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Methyl 4-acetamido-2-methoxybenzoate | >98% | Commercial source |
| N-Chlorosuccinimide (NCS) | Reagent grade, >98% | Commercial source |
| N-Bromosuccinimide (NBS) | Reagent grade, >98% | Commercial source |
| N-Iodosuccinimide (NIS) | Reagent grade, >98% | Commercial source |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial source |
| Dichloromethane (DCM) | Anhydrous | Commercial source |
| Acetic Acid | Glacial | Commercial source |
| Deionized Water | N/A | In-house |
| Sodium Bicarbonate (NaHCO₃) | Reagent grade | Commercial source |
| Sodium Thiosulfate (Na₂S₂O₅) | Reagent grade | Commercial source |
| Brine (saturated NaCl solution) | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | Commercial source |
Experimental Workflow
The general workflow for the halogenation reaction is depicted below.
Caption: General experimental workflow for halogenation.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from a patented method for the synthesis of methyl 4-acetamido-5-chloro-2-methoxybenzoate.[20][21]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add methyl 4-acetamido-2-methoxybenzoate (10.0 g, 44.8 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) (70 mL) and stir until the starting material is completely dissolved.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (6.6 g, 49.3 mmol, 1.1 equivalents) to the solution in one portion.
-
Reaction Conditions: Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours. Subsequently, raise the temperature to 65°C and continue the reaction for another 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0°C to induce crystallization. Allow it to stand for 8 hours to maximize precipitation.
-
Isolation: Collect the crude product by vacuum filtration.
-
Purification: Dissolve the crude product in deionized water (50 mL), heat to 50°C for 4 hours, then cool to 5°C and filter. Dry the resulting white crystalline solid under vacuum to yield methyl 4-acetamido-5-chloro-2-methoxybenzoate.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol utilizes NBS, a safer alternative to liquid bromine.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 4-acetamido-2-methoxybenzoate (2.23 g, 10.0 mmol) in DMF (20 mL).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.96 g, 11.0 mmol, 1.1 equivalents) portion-wise over 10 minutes.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Pour the reaction mixture into ice-water (100 mL) and stir for 30 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from ethanol or methanol to obtain pure methyl 4-acetamido-5-bromo-2-methoxybenzoate.[22]
Protocol 3: Iodination using N-Iodosuccinimide (NIS)
This method provides a mild and efficient route to the iodinated product.[10]
-
Reaction Setup: To a solution of methyl 4-acetamido-2-methoxybenzoate (2.23 g, 10.0 mmol) in acetonitrile (30 mL) in a 100 mL round-bottom flask, add N-iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 6-8 hours.
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with 10% aqueous sodium thiosulfate solution (20 mL) to remove any unreacted iodine, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization to yield methyl 4-acetamido-5-iodo-2-methoxybenzoate.[23][24]
Product Characterization
The synthesized products should be characterized using standard analytical techniques to confirm their identity and purity.
| Product | Molecular Formula | Mol. Weight ( g/mol ) | Expected ¹H NMR Data (δ, ppm, in CDCl₃) | Expected ¹³C NMR Data (δ, ppm) |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C₁₁H₁₂ClNO₄ | 257.67[2] | ~8.2 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.5 (br s, 1H, NH), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃), ~2.2 (s, 3H, COCH₃) | Aromatic C: 110-160, C=O: ~168, Ester C=O: ~165, OCH₃: ~56, ~52, COCH₃: ~25 |
| Methyl 4-acetamido-5-bromo-2-methoxybenzoate | C₁₁H₁₂BrNO₄ | 302.12[1] | ~8.4 (s, 1H, Ar-H), ~7.7 (s, 1H, Ar-H), ~7.6 (br s, 1H, NH), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃), ~2.2 (s, 3H, COCH₃) | Aromatic C: 110-160, C=O: ~168, Ester C=O: ~165, OCH₃: ~56, ~52, COCH₃: ~25 |
| Methyl 4-acetamido-5-iodo-2-methoxybenzoate | C₁₁H₁₂INO₄ | 349.12 | ~8.6 (s, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~7.7 (br s, 1H, NH), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃), ~2.2 (s, 3H, COCH₃) | Aromatic C: 110-160, C=O: ~168, Ester C=O: ~165, OCH₃: ~56, ~52, COCH₃: ~25 |
Note: The exact chemical shifts may vary slightly. Further characterization by Mass Spectrometry (MS) and Infrared (IR) spectroscopy is recommended to confirm the molecular weight and functional groups.[25][26] Aryl protons typically appear in the 6.5-8.0 ppm region in ¹H NMR spectra, while aromatic carbons absorb between 120-150 ppm in ¹³C NMR spectra.[27][28]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; Inactive halogenating agent. | Increase reaction time or temperature moderately. Ensure the halogenating agent is fresh and has been stored properly. Use a slight excess of the halogenating agent. |
| Formation of Byproducts | Over-reaction (di-halogenation); Reaction conditions too harsh. | Carefully control the stoichiometry of the halogenating agent. Perform the reaction at a lower temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| Low Yield | Loss of product during work-up or purification; Inefficient reaction. | Optimize the work-up procedure to minimize product loss. Ensure anhydrous conditions if required. Consider an alternative solvent or halogenating agent. |
| Purification Issues | Product and starting material have similar polarity. | Use a different solvent system for recrystallization. Employ column chromatography with a shallow solvent gradient for better separation. |
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the regioselective halogenation of methyl 4-acetamido-2-methoxybenzoate. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the outlined procedures and safety precautions, researchers can efficiently synthesize these valuable halogenated intermediates for applications in pharmaceutical and chemical research.
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Application Notes and Protocols for the Purification of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Introduction
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug Amisulpride. The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis.
The protocols outlined below are grounded in fundamental principles of organic chemistry and are designed to be self-validating systems. They provide not just a series of steps, but also the scientific rationale behind the experimental choices, empowering the user to troubleshoot and adapt the methods as needed.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 62140-67-4 | [1]() |
| Molecular Formula | C₁₁H₁₄O₅S | [1]() |
| Molecular Weight | 258.29 g/mol | [2]() |
| Appearance | White to off-white solid/crystal | [2]() |
| Melting Point | 117 °C | [2]() |
| Boiling Point | 429.4±45.0 °C (Predicted) | [2]() |
| Solubility | Slightly soluble in DMSO and Methanol | [2]() |
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities that may be present in the crude product. As an intermediate in the synthesis of Amisulpride, this compound is often synthesized from precursors that can carry through or lead to side products.
Common Impurities Include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include 2-methoxybenzoic acid derivatives.
-
By-products of Sulfonation: The introduction of the ethylsulfonyl group can sometimes lead to the formation of regioisomers or polysulfonated species.
-
Incomplete Oxidation Products: If the synthesis involves the oxidation of a thioether precursor, residual thioether may remain as an impurity.[3]
-
Hydrolysis Products: The ester functionality can be susceptible to hydrolysis back to the carboxylic acid, particularly under non-neutral pH conditions.
A preliminary analysis of the crude material by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the impurity profile and select the most appropriate purification strategy.
Purification Technique 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds.[4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Protocol 1: Single-Solvent Recrystallization
Based on the purification of structurally similar compounds like methyl 2-methoxy-5-aminosulfonyl benzoate, methanol is a promising solvent for the recrystallization of this compound.[5]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent (methanol) to its boiling point. Add the hot solvent to the crude solid portion-wise with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Minimum Hot Solvent: Using the minimum amount of hot solvent ensures that the solution becomes supersaturated upon cooling, leading to a higher yield of the recrystallized product.
-
Slow Cooling: Promotes the formation of a well-ordered crystal lattice, which is more effective at excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.
-
Ice-Cold Solvent Wash: Washing with a cold solvent minimizes the loss of the desired product, which has lower solubility at reduced temperatures, while effectively removing soluble impurities.
Caption: Workflow for single-solvent recrystallization.
Purification Technique 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[6] For aromatic esters like this compound, normal-phase chromatography using silica gel as the stationary phase is a common and effective method.
Protocol 2: Silica Gel Column Chromatography
A solvent system of hexane and ethyl acetate is a good starting point for the purification of moderately polar aromatic esters.[7] The optimal ratio of these solvents should be determined by preliminary TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Chromatography column
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a sealed chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the spots under a UV lamp. The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.[8]
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that will be used for elution.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen hexane/ethyl acetate mobile phase.
-
Collect fractions in separate tubes.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Causality Behind Experimental Choices:
-
TLC Optimization: TLC is a rapid and inexpensive way to determine the optimal mobile phase for column chromatography, saving time and solvent. The Rf value provides a good indication of how the compound will behave on the column.
-
Silica Gel as Stationary Phase: Silica gel is a polar adsorbent that effectively separates compounds based on differences in their polarity. The polar sulfonyl and ester groups of the target molecule will interact with the silica, allowing for separation from less polar or more polar impurities.
-
Gradient Elution (Optional): For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) can be employed to achieve better separation of all components.
Caption: General workflow for column chromatography purification.
Conclusion
The purification of this compound is a critical step in the synthesis of high-purity pharmaceutical compounds. Both recrystallization and column chromatography are effective methods for achieving the desired level of purity. The choice of method will depend on the nature and quantity of the impurities present, as well as the scale of the purification. By understanding the underlying principles and carefully following the detailed protocols provided, researchers can confidently and efficiently purify this important synthetic intermediate.
References
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- University of Calgary. (n.d.). Recrystallization - Single Solvent.
- Saffarionpour, S., et al. (2019). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. Separation and Purification Technology, 210, 304-319.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- Kubota, K., & Mori, K. (2016). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. The Journal of Organic Chemistry, 81(17), 7942-7947.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. (2016). CN105439915A.
- Park, J. M. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?
- University of Missouri–St. Louis. (n.d.). Recrystallization I.
- Zhang, L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064.
- Preparation method of amisulpride important intermediate. (2021). CN112521318A.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography.
- Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
- Madhav Chemical. (n.d.). 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester.
- Zhang, L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064.
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. (2013). CN103304453A.
Sources
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Introduction: A Versatile Building Block in Modern Medicinal Chemistry
An Application Guide for the Synthetic Utility of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
This compound, identified by CAS Number 62140-67-4, is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Structurally, it is an ester derived from benzoic acid, featuring a methoxy group (-OCH3) and an ethylsulfonyl group (-SO2C2H5) on the benzene ring.[1] While not typically an active pharmaceutical ingredient (API) itself, its true value lies in its role as a highly versatile chemical intermediate. The strategic placement of its functional groups—an activatable ester, an ortho-directing methoxy group, and a meta-directing, electron-withdrawing sulfonyl group—provides a powerful platform for constructing complex molecular architectures.
This guide serves as a detailed exploration of this compound's applications in organic synthesis. We will delve into its primary transformations, provide detailed experimental protocols, and explain the chemical principles that make it an indispensable tool for researchers and drug development professionals. Its most prominent role is as a key precursor in the synthesis of the antipsychotic drug Amisulpride and as a foundational scaffold for various potent kinase inhibitors.[2][3]
| Compound Property | Value |
| CAS Number | 62140-67-4[1] |
| Molecular Formula | C₁₁H₁₄O₅S[1][4] |
| Molecular Weight | 258.29 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| Synonyms | 2-Methoxy-5-ethylsulfonylbenzoic acid methyl ester, 5-(Ethylsulfonyl)-o-anisic acid methyl ester[1][5] |
Core Synthetic Transformations: A Trifunctional Scaffold
The synthetic utility of this compound stems from the distinct reactivity of its three primary functional moieties. The interplay between these groups allows for controlled, regioselective modifications, making it a predictable and reliable building block.
-
The Methyl Ester: This group serves as a protected form of a carboxylic acid. It is readily converted to the corresponding carboxylate via saponification, which is a critical step for subsequent amide bond formations.
-
The Methoxy Group: As a strong electron-donating group, the methoxy substituent activates the aromatic ring and is a powerful ortho, para-director for electrophilic aromatic substitution.
-
The Ethylsulfonyl Group: This electron-withdrawing group deactivates the aromatic ring and acts as a meta-director. Its presence enhances the acidity of aromatic protons and can influence the overall solubility and pharmacokinetic properties of derivative molecules.[1]
The following diagram illustrates the key reactive sites and potential transformations of the molecule.
Application I: Synthesis of Amisulpride Precursors via Ester Hydrolysis
A primary industrial application of this compound and its derivatives is in the synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, the key intermediate for the atypical antipsychotic agent Amisulpride.[3][6][7] The synthesis often involves the hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid, which is then ready for amide coupling.
Causality of Experimental Design
The choice of basic hydrolysis is deliberate. The ester is the most reactive site under basic conditions, while the ether, sulfone, and aromatic ring are stable. This selectivity ensures that only the desired transformation occurs. Sodium hydroxide is a cost-effective and highly efficient reagent for this purpose. The subsequent acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution, which provides a simple and effective method for purification and isolation.[3]
Protocol 1: Saponification of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
This protocol details the hydrolysis of the 4-amino derivative, a common step in the industrial synthesis of the Amisulpride precursor.[3][8] The same fundamental principles apply to the hydrolysis of the non-aminated title compound.
Reagents & Solvents:
-
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
-
Sodium Hydroxide (NaOH)
-
Isopropyl Alcohol
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (1:10)
Procedure:
-
A solution of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (1 equivalent) is prepared in isopropyl alcohol.
-
A solution of sodium hydroxide (approx. 2.5-3.0 equivalents) in deionized water is added to the reaction mixture.
-
The mixture is heated to 60-65 °C and stirred vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The pH of the solution is carefully adjusted to 4.0-4.5 by the slow addition of dilute hydrochloric acid. This step is critical for the selective precipitation of the carboxylic acid product.
-
The resulting precipitate is isolated by filtration, washed with cold water to remove residual salts, and dried under vacuum to yield 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.
Expected Outcome: This procedure typically results in high yields (often >80%) and high purity (>99%) of the final carboxylic acid product.[8]
Process Workflow Diagram
Application II: A Scaffold for Kinase Inhibitors via Aromatic Substitution
The 5-(ethylsulfonyl)-2-methoxyphenyl moiety is a recognized pharmacophore in the design of potent enzyme inhibitors, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors used in oncology.[2] The precursor to this pharmacophore, 5-(ethylsulfonyl)-2-methoxyaniline, can be synthesized from this compound in a two-step sequence involving electrophilic aromatic substitution.
Mechanistic Rationale
The synthesis requires the introduction of an amino group at the C4 position of the benzene ring. This is achieved via a standard nitration-reduction sequence.
-
Nitration: Despite the presence of the deactivating ethylsulfonyl group, the powerful activating and ortho, para-directing effect of the methoxy group dominates, directing the incoming electrophile (NO₂⁺) to the position para to it (C4).
-
Reduction: The resulting nitro group is then readily reduced to the target aniline using standard methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C).[2]
Protocol 2: Synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
This protocol outlines a general approach for the synthesis of the 4-amino derivative starting from the title compound.
Reagents & Solvents:
-
This compound
-
Nitrating mixture (e.g., HNO₃/H₂SO₄) or a milder nitrating agent.
-
Ethyl Acetate or a similar organic solvent.
-
Reducing agent: Palladium on Carbon (10% Pd/C) and Hydrogen (H₂) gas, or an alternative like Tin(II) chloride (SnCl₂).
-
Ethanol or Methanol.
Procedure:
Step A: Nitration
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the nitrating agent dropwise while maintaining the low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, monitoring by TLC for the consumption of starting material.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the nitro-product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain Methyl 4-nitro-5-(ethylsulfonyl)-2-methoxybenzoate.
Step B: Reduction
-
Dissolve the crude nitro-product from Step A in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction until completion (typically 2-24 hours).[2]
-
Once complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, which can be further purified by recrystallization.
Synthetic Pathway Diagram
Conclusion
This compound is more than a simple chemical; it is a strategic precursor engineered for versatility. Its well-defined functional groups offer chemists multiple avenues for selective modification, enabling the efficient construction of high-value molecules. From the saponification of its ester group to form key acid intermediates for drugs like Amisulpride, to the directed electrophilic substitution on its aromatic core to build pharmacophores for kinase inhibitors, this compound demonstrates the principles of modern synthetic design. The protocols and workflows detailed herein provide a foundation for its practical application, underscoring its importance for professionals in pharmaceutical research and development.
References
- Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 151–157.
- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. (CN103304452A).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Process Overview.
- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (CN103304453A).
- Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. (CN105017098A).
- ChemWhat. (n.d.). Methyl 2-methoxy-5-(ethylsulfonyl)benzoate CAS#: 62140-67-4.
- Eureka | Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (CN102140026A).
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Application Note & Protocols: Strategic Derivatization of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate for Biological Screening Libraries
Abstract
This document provides a comprehensive guide for the strategic derivatization of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, a valuable scaffold for generating novel compound libraries for biological screening. The core of this scaffold is related to 5-(ethylsulfonyl)-2-methoxyaniline, a structural fragment present in numerous compounds with demonstrated biological activity, including potent antitumor agents and protein kinase inhibitors.[1] The protocols herein detail a robust two-step synthetic sequence: (1) saponification of the methyl ester to the pivotal carboxylic acid intermediate, and (2) subsequent parallel amide coupling to a diverse set of primary and secondary amines. We emphasize the rationale behind methodological choices, provide detailed, step-by-step protocols for synthesis and purification, and outline a general workflow for characterization and preparation for high-throughput screening.
Introduction: Rationale and Strategic Approach
The sulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique chemical properties and ability to engage in critical hydrogen bonding interactions.[2][3] The title compound, this compound, presents three key functional groups for chemical modification: the methyl ester, the aromatic ring, and the ethylsulfonyl group. Of these, the methyl ester is an ideal handle for introducing molecular diversity with minimal synthetic steps.
Our strategy focuses on converting the relatively unreactive methyl ester into a highly versatile carboxylic acid. This intermediate can then be coupled with a vast library of commercially available amines, leveraging the power of amide bond formation—the most frequently used reaction in medicinal chemistry—to rapidly generate a structurally diverse library of candidate molecules.[4][5] This approach allows for systematic exploration of the structure-activity relationship (SAR) around the benzoyl core, probing interactions with biological targets.
Figure 1: High-level overview of the two-step derivatization strategy.
Protocol 1: Saponification of Methyl Ester to Carboxylic Acid Intermediate
The hydrolysis of the methyl ester is the critical first step. While acid-catalyzed hydrolysis is possible, it is often reversible.[6] Base-mediated saponification is generally preferred as the reaction is irreversible, driving towards the carboxylate salt and ensuring high conversion.[6] We recommend using lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system, a common and effective method for cleaving simple esters without harsh conditions that might affect other parts of the molecule.[7]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purpose |
| This compound | 62140-67-4 | 258.29 | Starting Material |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | Hydrolysis Reagent |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Co-solvent for solubility |
| Methanol (MeOH) | 67-56-1 | 32.04 | Co-solvent for solubility |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Solvent |
| Hydrochloric Acid (HCl), 1M aq. | 7647-01-0 | 36.46 | Acidification for work-up |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | Washing during work-up |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add a solvent mixture of THF, MeOH, and H₂O (e.g., in a 3:1:1 ratio) to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.
-
Reagent Addition: In a separate container, dissolve LiOH·H₂O (2.0-3.0 eq) in a minimal amount of H₂O and add it dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a more polar product spot (which will remain at the baseline in many solvent systems) indicates completion.
-
Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvents (THF and MeOH).
-
Acidification: Re-dissolve the remaining aqueous residue in water and cool the flask in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise with vigorous stirring until the pH is ~2-3. A white precipitate of the carboxylic acid product should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield 5-(ethylsulfonyl)-2-methoxybenzoic acid as a white solid. The product is often of sufficient purity to proceed to the next step without further purification.
Protocol 2: Parallel Amide Coupling for Library Synthesis
Amide bond formation is a condensation reaction that typically requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[8] A wide variety of coupling reagents are available.[] For robust and high-yield synthesis across a diverse range of amines, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. They rapidly generate a reactive ester intermediate, minimizing side reactions and racemization if chiral amines are used.[4]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purpose |
| 5-(Ethylsulfonyl)-2-methoxybenzoic acid | 71675-87-1 | 244.26 | Intermediate from Protocol 1 |
| Amine (R¹R²NH) | Various | Various | Diversity element (see Table 2) |
| HATU | 148893-10-1 | 380.23 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Reaction Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction/Purification Solvent |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Quenching/Washing Reagent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Washing Reagent |
Representative Amine Building Blocks for Library Generation
| Amine | Class | Rationale for Inclusion |
| Benzylamine | Primary | Introduces a simple, flexible aromatic moiety. |
| Aniline | Primary | Introduces a rigid, flat aromatic system directly. |
| Morpholine | Secondary | Introduces a polar, heterocyclic group for solubility. |
| Piperidine | Secondary | Introduces a basic, non-aromatic cyclic amine. |
| Glycine methyl ester | Primary | Introduces an amino acid backbone for peptidomimetics. |
Step-by-Step Procedure
-
Reaction Setup: In a vial, dissolve 5-(ethylsulfonyl)-2-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10-15 minutes. This pre-activation step forms the reactive acyl-pyridinium species.
-
Amine Addition: Add the desired amine (1.2 eq) to the activated mixture.
-
Reaction Monitoring: Seal the vial and allow the reaction to stir at room temperature. Monitor for the consumption of the carboxylic acid via LC-MS. Reactions are typically complete in 2-12 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or DCM/MeOH, to afford the pure amide derivative.
Figure 2: Step-wise workflow for the HATU-mediated amide coupling protocol.
Purification, Characterization, and Screening Preparation
Authenticating the structure and purity of each synthesized derivative is paramount for generating reliable biological data. A standardized workflow ensures data integrity across the library.
Purification and Quality Control
-
Purification: As mentioned, preparative flash chromatography is the standard method for purifying small molecule libraries.[10][11] Automated systems can significantly increase throughput.
-
Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) with UV and MS detection. A purity level of >95% is typically required for biological screening.[12]
-
Identity Confirmation: The chemical structure of each derivative must be confirmed.
-
Mass Spectrometry (MS): LC-MS provides the molecular weight of the compound, confirming the successful coupling.[13] High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise molecular structure and connectivity of the final product.
-
Compound Management for Biological Screening
-
Solubilization: Accurately weigh each purified compound and dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Poor solubility can be a challenge with sulfonamide derivatives; gentle warming or sonication may be required.[14]
-
Storage: Store stock solutions in sealed plates or vials at -20°C or -80°C to maintain compound integrity.
-
Assay Plates: For screening, create intermediate-concentration plates by diluting the stock solutions. These plates are then used by automated liquid handlers to prepare the final assay plates at the desired screening concentrations.
Sources
- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Amidation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 10. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 11. axplora.com [axplora.com]
- 12. agilent.com [agilent.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
protocol for the synthesis of amisulpride using a Methyl 5-(ethylsulfonyl)-2-methoxybenzoate intermediate.
Application Notes & Protocols for the Synthesis of Amisulpride
A Detailed Guide for the Preparation of 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride) via a Methyl 5-(ethylsulfonyl)-2-methoxybenzoate Intermediate Pathway
Introduction: The Significance of Amisulpride
Amisulpride is a second-generation (atypical) antipsychotic drug that exhibits high affinity for dopamine D2 and D3 receptors.[1] It is primarily prescribed for the management of schizophrenia, addressing both its positive and negative symptoms.[1] At lower doses, amisulpride has also demonstrated efficacy in treating dysthymia.[2] The therapeutic effects of amisulpride are linked to its dose-dependent mechanism of action. At higher doses, it acts as a postsynaptic dopamine receptor antagonist, while at lower doses, it is believed to block presynaptic autoreceptors, leading to an increase in dopamine release.[1]
The chemical structure of amisulpride is 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide.[3] This document provides a detailed protocol for the synthesis of amisulpride, focusing on a key synthetic route involving the amidation of a methyl benzoate intermediate.
Overview of the Synthetic Pathway
The synthesis of amisulpride from Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate involves a direct amidation reaction with N-ethyl-2-aminomethylpyrrolidine. This method is advantageous due to its straightforward nature and relatively high yield.[4]
The overall reaction is as follows:
This reaction is typically carried out in the presence of an organic base catalyst.[4]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate | Not available | C11H15NO5S | 273.31 |
| N-ethyl-2-aminomethylpyrrolidine | 26116-12-1 | C7H16N2 | 128.22 |
| Organic Base Catalyst (e.g., Triethylamine) | 121-44-8 | C6H15N | 101.19 |
| Solvent (e.g., Toluene) | 108-88-3 | C7H8 | 92.14 |
| Acetone (for purification) | 67-64-1 | C3H6O | 58.08 |
Step-by-Step Synthesis
Step 1: Amidation Reaction
-
In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate.
-
Add a suitable solvent, such as toluene, to dissolve the starting material.
-
To this solution, add N-ethyl-2-aminomethylpyrrolidine.
-
Introduce an organic base catalyst, for example, triethylamine.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]
Step 2: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
The crude product may be washed with water to remove any water-soluble impurities.
Step 3: Purification
-
The crude amisulpride can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot acetone.[2]
-
If necessary, the solution can be treated with activated carbon to remove colored impurities.[2]
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified amisulpride crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of amisulpride from the specified intermediate.
Sources
Troubleshooting & Optimization
Technical Support Guide: Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused, in-depth guide to overcoming the challenges in the synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate. As Senior Application Scientists, we move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving optimal yields and purity.
The predominant and most efficient pathway to this compound involves the oxidation of its thioether precursor, Methyl 5-(ethylthio)-2-methoxybenzoate. This transformation, while conceptually straightforward, is fraught with potential pitfalls, including incomplete reaction leading to sulfoxide impurities, over-oxidation, and challenging purifications. This guide is structured to address these specific issues directly, providing both troubleshooting solutions and a foundational understanding of the reaction's intricacies.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction is incomplete, and the primary impurity is the corresponding sulfoxide. How can I drive the reaction to completion?
Answer: This is the most frequent challenge and indicates that the oxidation has halted at the intermediate stage. The conversion of a thioether to a sulfone is a two-step oxidation process, with the sulfoxide as a stable intermediate. To achieve a high yield of the desired sulfone, reaction conditions must be robust enough to facilitate the second oxidation step.
-
Causality:
-
Insufficient Oxidant: The stoichiometry of the oxidant is critical. To convert the thioether to a sulfone, a minimum of two molar equivalents of the oxidizing agent (e.g., hydrogen peroxide) are required. In practice, a slight excess is often necessary to ensure complete conversion.
-
Low Reaction Temperature: The oxidation of the sulfoxide to the sulfone typically requires more energy (higher temperature) than the initial oxidation of the thioether to the sulfoxide. If the reaction temperature is too low, the reaction may stall after the first step.
-
Inadequate Reaction Time: The second oxidation step can be kinetically slower. Insufficient reaction time will result in a mixture of sulfoxide and sulfone.
-
Catalyst Deactivation/Insufficiency: In catalytic systems, such as H₂O₂ with a sodium tungstate catalyst, an inadequate amount of catalyst or its deactivation can impede the reaction.[1]
-
-
Solutions & Protocol Adjustments:
-
Stoichiometry Control: Carefully increase the molar equivalents of the oxidant. For a hydrogen peroxide (H₂O₂) system, consider increasing the charge from 2.0 equivalents to 2.2-2.5 equivalents relative to the thioether starting material. Monitor the reaction closely to avoid side reactions.[2]
-
Temperature Optimization: Gradually increase the reaction temperature. For a sodium tungstate-catalyzed H₂O₂ oxidation in a solvent like isopropanol, maintaining the temperature between 40-50°C is often effective.[1]
-
Extended Reaction Time: Monitor the reaction progress using an appropriate analytical method like TLC, GC, or LC-MS. Continue the reaction until the sulfoxide intermediate is no longer detected.
-
Catalyst Loading: Ensure the catalyst (e.g., sodium tungstate) is present in a sufficient catalytic amount. For industrial-scale reactions, this can be around 0.5-1.0 mol%.[1]
-
Question 2: The conversion of the starting material is complete, but my isolated yield is low. What are the likely side reactions or product loss pathways?
Answer: Low isolated yield despite full conversion points to either the formation of undesired byproducts or loss of product during the workup and purification stages.
-
Causality:
-
Over-oxidation: While less common for the sulfone group itself, harsh oxidizing conditions (e.g., large excess of a strong oxidant, high temperatures) can potentially lead to undesired reactions on the aromatic ring, which is activated by the methoxy group.
-
Hydrolysis of the Ester: The methyl ester functional group is sensitive to both strongly acidic and strongly basic conditions, especially at elevated temperatures during workup. Hydrolysis would convert the product to the corresponding carboxylic acid, which would be lost during a standard extraction procedure for the ester.
-
Workup Losses: The product, this compound, has specific solubility properties.[3] Inefficient extraction from the aqueous phase or selection of a poor solvent for recrystallization can lead to significant product loss.
-
Improper Quenching: Reactions involving peroxides must be quenched to destroy any excess oxidant. An incomplete quench can allow for continued, uncontrolled reactions during workup. Sodium thiosulfate is an effective quenching agent for hydrogen peroxide.[1]
-
-
Solutions & Protocol Adjustments:
-
Condition Control: Avoid using a large excess of the oxidant and maintain the recommended reaction temperature. The goal is controlled, selective oxidation.[2][4]
-
pH Neutrality: During the aqueous workup, ensure the pH is maintained in a neutral to slightly acidic range (pH 4-7) to prevent ester hydrolysis.
-
Optimized Workup:
-
After quenching, extract the product with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery.
-
Wash the combined organic layers with brine to remove excess water before drying and concentration.
-
-
Effective Quenching: After the reaction is complete (as determined by in-process controls), cool the mixture and add a solution of sodium thiosulfate or sodium sulfite. Stir for a period (e.g., 60 minutes) to ensure all residual oxidant is destroyed before proceeding with extraction.[1]
-
Question 3: I am struggling with the final purification of the product. It is difficult to remove the sulfoxide impurity by recrystallization.
Answer: The structural similarity between the sulfone product and the sulfoxide intermediate can make them difficult to separate, as they often have similar polarities and may co-crystallize.
-
Causality:
-
Similar Polarity: The sulfoxide is only slightly more polar than the sulfone. This makes separation by silica gel chromatography challenging, often requiring carefully optimized solvent systems.
-
Co-crystallization: If a significant amount of sulfoxide is present, it can disrupt the crystal lattice of the sulfone, leading to an impure solid product even after recrystallization.
-
-
Solutions & Protocol Adjustments:
-
Drive the Reaction to Completion: The most effective strategy is to minimize the formation of the sulfoxide impurity in the first place by following the troubleshooting steps in Question 1.
-
Chromatography: If separation is necessary, flash column chromatography on silica gel is the preferred method. Use a gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol. Start with a low polarity mixture to elute any non-polar impurities, then gradually increase the polarity to first elute the sulfone product and then the more polar sulfoxide.
-
Recrystallization: For material that is already of moderate to high purity (>95%), recrystallization can be effective.
-
Solvent Screening: Test various solvents. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Isopropanol, ethanol, or methanol/water mixtures are good starting points.[5]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow it to cool slowly and undisturbed to promote the formation of pure crystals. If the solution is supersaturated, scratching the flask or adding a seed crystal can induce crystallization.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the oxidation of a thioether to a sulfone?
The oxidation proceeds in two sequential steps. First, the sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the oxidant (e.g., H₂O₂). This forms the sulfoxide intermediate. The sulfur atom in the sulfoxide is still nucleophilic and can be attacked by a second molecule of the oxidant, yielding the final sulfone.[6][7]
Q2: Which oxidizing agents are recommended, and what are their pros and cons?
| Oxidizing Agent/System | Pros | Cons |
| H₂O₂ / Sodium Tungstate | Environmentally benign ("green"), cost-effective, high selectivity.[1][4] | Requires a catalyst and careful temperature control to avoid runaway reactions. |
| m-CPBA | Highly effective, often proceeds at low temperatures. | Can be explosive, generates a solid benzoic acid byproduct that must be removed. |
| Oxone® (KHSO₅) | Stable solid, effective, uses water as a solvent. | Stoichiometric waste (potassium sulfate). |
| KMnO₄ | Powerful and inexpensive. | Poor selectivity, can cleave other functional groups, generates MnO₂ waste.[4] |
For both environmental and process safety reasons, the catalytic hydrogen peroxide system is highly recommended for scaling up this synthesis.[2]
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent, such as 3:1 Hexane:Ethyl Acetate. Adjust the ratio to achieve good separation.
-
Visualization: UV light (254 nm). The starting thioether will be the least polar (highest Rf), followed by the sulfone product, and finally the sulfoxide intermediate, which is the most polar (lowest Rf).
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the plate. The disappearance of the starting material spot and the appearance of the product spot indicate progress. The reaction is complete when the intermediate sulfoxide spot is no longer visible.
Q4: What are the key safety considerations for this reaction?
-
Oxidizing Agents: Hydrogen peroxide (especially >30% concentration) is a strong oxidizer that can cause severe skin and eye burns. It can also form explosive mixtures with certain organic solvents. Always add the oxidant slowly and control the reaction temperature with an ice bath on standby.[2]
-
Exotherms: Oxidation reactions are often exothermic. Monitor the internal temperature carefully during the addition of the oxidant.
-
Sulfur Compounds: The thioether starting material may be malodorous. It is advisable to conduct the reaction in a well-ventilated fume hood.[8]
Part 3: Optimized Experimental Protocol
This protocol is based on a proven method for the selective oxidation of an aryl ethyl thioether to the corresponding sulfone.[1]
Reaction: Methyl 5-(ethylthio)-2-methoxybenzoate to this compound
-
Reactor Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge Methyl 5-(ethylthio)-2-methoxybenzoate (1.0 eq), sodium tungstate (0.01 eq), and isopropyl alcohol (4-5 mL per gram of starting material).
-
Reagent Preparation: Prepare a solution of 30% hydrogen peroxide (2.2 eq).
-
Oxidant Addition: Begin stirring the reactor contents and heat to 40°C. Once the temperature is stable, slowly add the 30% hydrogen peroxide solution via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 45°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 40-45°C. Monitor the reaction progress by TLC every hour. The reaction is typically complete in 3-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 5-10°C using an ice bath. Prepare a 5% aqueous solution of sodium thiosulfate. Slowly add the thiosulfate solution to the reaction mixture to quench any excess peroxide. Stir for an additional 60 minutes at 5-10°C.
-
Workup & Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Add ethyl acetate and water. Shake and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a wash with saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product, typically a solid[9], can be purified by recrystallization from a suitable solvent such as methanol or isopropanol to yield this compound as a white crystalline solid.
-
Part 4: Visualizations
Diagram 1: Synthetic Workflow
Caption: Oxidation of the thioether proceeds via a sulfoxide intermediate.
Diagram 2: Troubleshooting Decision Tree
Caption: A logical guide for diagnosing and solving low-yield issues.
References
- Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
- CN103910658A - Method of oxidizing thioether to sulfone - Google P
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google P
- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzo
- Sulfone synthesis by oxid
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
- The oxidation procedure from thioether to sulfoxide and sulfone.
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchG
- 15.12: Thioethers (Sulfides) and Silyl Ethers - Chemistry LibreTexts.[Link]
- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google P
- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google P
- Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH.[Link]
- Reaction mechanism. Sulfone to thioether : r/chemhelp - Reddit.[Link]
- RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google P
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- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. CAS 62140-67-4: this compound [cymitquimica.com]
- 4. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
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- 8. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route and what are the most common impurities I should expect?
The most prevalent synthetic route involves the oxidation of a thioether precursor, Methyl 2-methoxy-5-(ethylthio)benzoate. The core of this transformation is the conversion of the sulfide (-S-) group to a sulfone (-SO₂-).
The most common impurities encountered are:
-
Methyl 5-(ethylsulfinyl)-2-methoxybenzoate (Sulfoxide Impurity): The product of incomplete oxidation.
-
Unreacted Starting Material (Methyl 2-methoxy-5-(ethylthio)benzoate): Arises from an inefficient or incomplete reaction.
-
5-(ethylsulfonyl)-2-methoxybenzoic acid (Carboxylic Acid Impurity): Results from the hydrolysis of the methyl ester, often during workup or purification.
-
Byproducts from the Oxidizing Agent: Dependent on the specific oxidant used (e.g., residual m-CPBA, manganese salts from KMnO₄).
Q2: My analysis (HPLC/TLC) shows a significant peak that isn't my starting material or desired product. I suspect it's the sulfoxide. Why does this form?
The oxidation of a thioether to a sulfone is a two-step process. The thioether is first oxidized to the intermediate sulfoxide, which is then further oxidized to the final sulfone.[1][2] The formation of the sulfoxide impurity, Methyl 5-(ethylsulfinyl)-2-methoxybenzoate, is a classic sign of incomplete oxidation .[3][4][5]
This can be caused by several factors:
-
Insufficient Oxidant: Not enough equivalents of the oxidizing agent were used to drive the reaction past the sulfoxide stage.
-
Low Reaction Temperature: The activation energy required to oxidize the sulfoxide to the sulfone may not have been reached.
-
Short Reaction Time: The reaction was stopped before the full conversion could take place.
-
Choice of Oxidant: Some oxidizing agents are milder and may preferentially form the sulfoxide.[6]
Q3: I've noticed my final product has poor solubility in organic solvents and an acidic character. Could this be the carboxylic acid impurity?
Yes, that is a strong possibility. The presence of 5-(ethylsulfonyl)-2-methoxybenzoic acid arises from the hydrolysis of the methyl ester functional group . This is a common issue, particularly under non-anhydrous conditions or during aqueous workups that are either too acidic or too basic for extended periods. The ester is susceptible to cleavage, especially at elevated temperatures in the presence of water.[7]
Q4: How can I differentiate between the starting material, sulfoxide, and sulfone impurities using common analytical techniques?
Distinguishing between these closely related compounds is critical for reaction monitoring and quality control.
-
Thin-Layer Chromatography (TLC): You will observe a clear difference in polarity. The sulfone is the most polar compound, followed by the sulfoxide, with the starting thioether being the least polar. Therefore, the thioether will have the highest Rf value, and the sulfone will have the lowest.
-
High-Performance Liquid Chromatography (HPLC): Using a reverse-phase column (like a C18), the elution order will be the inverse of polarity. The least polar starting material (thioether) will elute last, while the most polar sulfone will elute first.
-
Mass Spectrometry (MS): This is definitive. Each compound will have a distinct molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton signals of the ethyl group and the aromatic protons will show slight but distinct shifts in their chemical environment due to the changing oxidation state of the sulfur atom.
Troubleshooting Guide
This section provides actionable solutions to the common problems outlined in the FAQs.
Problem 1: High Levels of Sulfoxide Impurity Detected
Primary Cause: Incomplete or insufficiently vigorous oxidation.
Solutions:
-
Increase Oxidant Stoichiometry: If you are using an oxidant like hydrogen peroxide (H₂O₂) or m-CPBA, incrementally increase the equivalents from ~2.0 eq to 2.2-2.5 eq. This provides a slight excess to ensure the full conversion of the sulfoxide intermediate.[10]
-
Elevate Reaction Temperature: Gently increase the reaction temperature. For instance, if the reaction is running at room temperature, try warming it to 40-45 °C.[11] This provides the necessary energy to overcome the activation barrier for the second oxidation step. Monitor carefully to avoid side reactions.
-
Extend Reaction Time: Before making other changes, consider extending the reaction time. Monitor the reaction progress every 1-2 hours by TLC or HPLC until the sulfoxide spot/peak is no longer visible.
-
Change of Oxidant: If issues persist, consider a more robust oxidizing agent. For example, potassium permanganate (KMnO₄) is a powerful oxidant that can often drive the reaction to the sulfone stage more effectively than milder reagents, though it may require more rigorous purification.
Workflow: Mitigating Sulfoxide Formation
Caption: Reaction pathway and points of impurity formation.
This guide is intended to serve as a starting point for troubleshooting. Every reaction is unique, and a combination of these strategies may be necessary to achieve the desired purity and yield.
References
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides.
- Sulfone synthesis by oxid
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Perovskite Oxide for Photoelectrochemical Water Splitting and Purification: Polarization Field Engineering.
- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
- Thiols And Thioethers. Master Organic Chemistry. [Link]
- Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction
- Sulfones and Sulfoxides.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. [Link]
- (PDF) SULFOXIDES AND SULFONES: REVIEW.
- Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex. The Royal Society of Chemistry. [Link]
- Methyl 5-chloro-2-methoxybenzo
- Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
- This compound, TRC 100 mg. Fisher Scientific. [Link]
- Sulfoxide synthesis by oxid
- (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
- methyl 5-(ethylsulfonyl)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. CAS 62140-67-4: this compound [cymitquimica.com]
- 9. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
- 11. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. The core of this synthesis often involves the oxidation of a thioether precursor, a step that is prone to side reactions. This guide is designed for researchers, chemists, and process development professionals to help diagnose and resolve common experimental challenges.
Section 1: Oxidation-Related Side Reactions & Troubleshooting
The critical step in synthesizing this compound is the oxidation of its thioether precursor, Methyl 5-(ethylthio)-2-methoxybenzoate. Most impurities and yield losses originate here.
FAQ 1: My reaction stalls at the sulfoxide intermediate, leading to incomplete conversion. How can I drive the reaction to the desired sulfone?
Answer: This is the most common issue, and it stems from insufficient oxidizing power or non-optimal reaction conditions. The oxidation from sulfide to sulfone is a two-step process, with the sulfoxide as a stable intermediate. To push the equilibrium to the final sulfone, several factors must be addressed.
Causality:
-
Insufficient Oxidant: The reaction requires at least two equivalents of the oxidizing agent per equivalent of the sulfide. Using less than a 2:1 stoichiometric ratio will inherently lead to the formation of the sulfoxide as a major product.
-
Low Reaction Temperature: The second oxidation (sulfoxide to sulfone) has a higher activation energy than the first (sulfide to sulfoxide). If the temperature is too low, the reaction may proceed slowly or stall after the first oxidation.
-
Choice of Oxidant and Solvent: The oxidizing potential of the reagent system is critical. For instance, hydrogen peroxide (H₂O₂) alone is a mild oxidant. Its effectiveness is significantly enhanced in the presence of an acid catalyst, like acetic acid, which forms the more potent peracetic acid in situ.[1][2] Solvents also play a role; non-acidic solvents may favor the formation of the sulfoxide.[1]
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure you are using at least 2.1-2.5 equivalents of your chosen oxidant (e.g., H₂O₂, m-CPBA, Oxone) to account for any potential degradation or impurities in the oxidant itself.
-
Optimize Temperature: If using H₂O₂ in acetic acid, refluxing the mixture may be necessary to drive the reaction to completion.[1] For other oxidants like m-CPBA, the reaction may proceed at room temperature but might require extended reaction times. A cautious, stepwise increase in temperature (e.g., from room temperature to 40-50°C) while monitoring via TLC or LC-MS is recommended.
-
Select a More Robust Oxidizing System: If H₂O₂/AcOH is insufficient, consider alternative systems.
-
Urea-Hydrogen Peroxide (UHP) with Phthalic Anhydride: This system is known for its efficiency in converting sulfides directly to sulfones, often without the observation of the sulfoxide intermediate.[3][4] It offers a safer and more environmentally friendly option.
-
m-CPBA: A reliable, albeit more expensive, oxidant that is highly effective in a variety of solvents like dichloromethane (DCM).
-
-
Reaction Monitoring: Do not rely solely on time. The reaction should be monitored every 1-2 hours using an appropriate analytical technique.
FAQ 2: My final product is contaminated with an unknown impurity with a mass of +16 amu compared to the desired sulfone. What is it and how can I prevent it?
Answer: An impurity with a mass increase of 16 amu (corresponding to an additional oxygen atom) suggests over-oxidation. While the sulfone group itself is generally stable to further oxidation under typical conditions, other parts of the molecule or impurities in the starting material could be susceptible.
Causality:
-
N-Oxide Formation: If the synthesis starts from a precursor containing a nitrogen atom (e.g., an aniline derivative), this nitrogen can be oxidized to an N-oxide by potent oxidants like m-CPBA or excess H₂O₂ under harsh conditions.
-
Ring Oxidation: Although less common for this specific substrate, aggressive oxidizing conditions (e.g., high concentrations of H₂O₂, strong acid catalysts, high temperatures) can potentially lead to the formation of quinone-like byproducts or aromatic ring hydroxylation, though this is a less likely pathway.
Troubleshooting Protocol:
-
Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) and NMR (specifically ¹H and ¹³C) to confirm the structure of the byproduct.
-
Control Oxidant Addition: Instead of adding the full amount of oxidant at the beginning, use a controlled addition (e.g., via a syringe pump) over several hours. This maintains a low instantaneous concentration of the oxidant, minimizing over-oxidation side reactions.
-
Temperature Management: Run the reaction at the lowest temperature that still allows for complete conversion to the sulfone within a reasonable timeframe. Avoid excessive heating.
-
Purity of Starting Materials: Ensure the starting thioether is free from nitrogen-containing impurities that could be more susceptible to oxidation.
Section 2: Purification & Characterization
Effectively separating the desired product from structurally similar side products is a major challenge.
FAQ 3: How can I effectively separate the unreacted sulfoxide intermediate from my final sulfone product?
Answer: The primary difference between the sulfoxide and the sulfone is polarity. The sulfoxide is significantly more polar than the corresponding sulfone. This difference is the key to their separation.
Separation Strategies:
-
Column Chromatography: This is the most reliable method for separation at a lab scale. A silica gel column is effective. The less polar sulfone will elute before the more polar sulfoxide. A gradient elution starting with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity will provide the best separation.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective and scalable purification method. The success of this technique depends on finding a solvent system where the sulfone has significantly lower solubility than the sulfoxide at a given temperature.
-
Solvent Screening Protocol:
-
Take small aliquots of the crude mixture.
-
Test solubility in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) at room temperature and at reflux.
-
An ideal solvent will dissolve the product and impurity when hot but will selectively crystallize the desired sulfone upon cooling, leaving the sulfoxide impurity in the mother liquor.
-
-
| Compound | Relative Polarity | Typical Elution Order (Normal Phase) |
| Methyl 5-(ethylthio )-2-methoxybenzoate | Low | 1st |
| Methyl 5-(ethylsulfonyl )-2-methoxybenzoate | Medium | 2nd |
| Methyl 5-(ethylsulfinyl )-2-methoxybenzoate | High | 3rd |
Section 3: Experimental Workflows & Diagrams
General Synthetic Pathway and Side Reactions
The diagram below illustrates the main synthetic transformation from the thioether to the sulfone and highlights the primary side reaction—incomplete oxidation resulting in the sulfoxide intermediate.
Caption: Oxidation pathway from thioether to sulfone, showing the sulfoxide intermediate.
Troubleshooting Workflow for Low Yield / Impure Product
When faced with a suboptimal reaction outcome, a systematic approach is crucial. The following decision tree provides a logical workflow for diagnosing and resolving common issues.
Caption: A decision tree for troubleshooting the sulfone synthesis.
References
- Lutz, M., Wenzler, M., & Likhotvorik, I. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234.
- Reddit r/OrganicChemistry Discussion. (2023). Conversion of sulfide to sulfone?
- Organic Chemistry Portal. Sulfone synthesis by oxidation.
- Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010). Oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide provides the corresponding sulfoxides in high yields, whereas niobium carbide as catalyst efficiently affords the corresponding sulfones. Synlett, 2010(10), 1557-1561.
- Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).
- Choi, S., Yang, J.-D., Ji, M., et al. (2001). LiNbMoO₆ catalyzes a chemoselective sulfur oxidation of allylic sulfides containing double bonds of high electron density without any epoxidation. The Journal of Organic Chemistry, 66(24), 8154-8159.
- Patel, S., & Mistry, B. (2013). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Process Overview.
Sources
Technical Support Center: Purification of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Welcome to the technical support guide for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate (CAS 62140-67-4). This document is designed for researchers, medicinal chemists, and process development scientists who work with this important intermediate. The unique combination of a polar ethylsulfonyl group, a hydrolyzable methyl ester, and an aromatic core presents specific purification challenges. This guide provides in-depth, field-proven insights to help you navigate these issues, ensuring high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and analysis of this compound.
Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?
A: Impurities are typically process-related and fall into three categories:
-
Unreacted Starting Materials or Intermediates: Depending on the synthetic route, this could include precursors like methyl 2-methoxybenzoate or the corresponding sulfonyl chloride intermediate.
-
By-products from Side Reactions: The synthesis of related structures can involve reactions like chlorosulfonation, alkylation with sodium ethyl sulfinate, and esterification[1][2]. Side reactions could include the formation of regioisomers or over-alkylation.
-
Degradation Products: The most common degradation product is the carboxylic acid, 5-(ethylsulfonyl)-2-methoxybenzoic acid , formed via hydrolysis of the methyl ester. This is often induced by exposure to acidic or basic conditions, including on standard silica gel, during work-up or chromatography.
Q2: My isolated product is a pale yellow oil, but literature suggests it should be a white solid. What does this indicate?
A: this compound is typically a white to off-white crystalline solid[3]. An oily or discolored appearance almost always indicates the presence of impurities. These impurities disrupt the crystal lattice formation and depress the melting point, resulting in a liquid or amorphous semi-solid at room temperature. The color may originate from residual reagents or thermally-sensitive by-products.
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A: A multi-faceted analytical approach is crucial.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. UV detection around 254 nm is appropriate, given the aromatic structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the parent compound and any impurities, which is critical for troubleshooting. Ion-exchange HPLC coupled with MS has proven highly effective for analyzing sulfonated compounds[4].
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can quantify impurities if their signals are resolved from the product peaks. Pay close attention to the methyl ester singlet (~3.8-4.0 ppm) and the aromatic protons. The presence of a broad singlet in the 10-12 ppm region is a clear indicator of the carboxylic acid impurity.
Q4: What are the optimal storage conditions for this compound?
A: To maintain integrity, store the compound in a tightly sealed container in a cool, dry, and well-ventilated place[5]. Protect it from moisture to prevent hydrolysis of the ester. It should be stored away from strong acids and bases, which can catalyze degradation[5].
Section 2: Purification Troubleshooting Guide
This guide uses a problem-cause-solution format to address specific experimental challenges.
Problem 1: Poor Separation During Flash Column Chromatography
-
Symptom: Your product co-elutes with a polar impurity. On a TLC plate, the product spot appears elongated or "streaks" up from the baseline, even in various ethyl acetate/hexane solvent systems.
-
Probable Cause: The primary culprit is often the carboxylic acid hydrolysis product, 5-(ethylsulfonyl)-2-methoxybenzoic acid. The free carboxylic acid interacts strongly with the acidic silanol groups on the silica gel surface, leading to poor peak shape and elution behavior.
-
Solution:
-
Pre-Chromatography Aqueous Wash: Before concentrating the crude reaction mixture, perform a liquid-liquid extraction. Dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This converts the acidic impurity into its water-soluble sodium salt, which partitions into the aqueous layer. Follow with a brine wash to remove excess water before drying and concentrating.
-
Mobile Phase Modification: If the acidic impurity persists, modify your chromatographic eluent. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase will suppress the ionization of the impurity, reducing its interaction with the silica and resulting in a sharper, more defined spot and peak.
-
Alternative Stationary Phase: If separation on silica remains challenging, consider using a different stationary phase. Neutral alumina can be effective, or for more difficult separations, reverse-phase (C18) flash chromatography offers an orthogonal separation mechanism based on polarity.
-
Problem 2: Low Recovery or Suspected Decomposition on Column
-
Symptom: The overall yield after column chromatography is significantly lower than expected based on crude ¹H NMR or LC-MS analysis. New, unidentified spots may appear on TLCs of the collected fractions.
-
Probable Cause: The compound is degrading during purification. The slightly acidic nature of standard silica gel can be sufficient to slowly hydrolyze the methyl ester, especially if the chromatography run is prolonged. Sulfonyl-containing compounds can also be sensitive to thermal stress[6].
-
Solution:
-
Use Neutralized Silica: Treat standard silica gel by slurrying it in the initial, low-polarity eluent containing 1-2% triethylamine, then concentrate it back to a free-flowing powder before packing the column. This neutralizes the acidic sites.
-
Minimize Contact Time: Optimize your chromatography to be as efficient as possible. Use a step-gradient to elute non-polar impurities quickly, and do not leave the compound on the column for an extended period.
-
Avoid Excessive Heat: When concentrating fractions, use a rotary evaporator with a water bath temperature no higher than 40°C to prevent potential thermal degradation.
-
Problem 3: Difficulty Achieving Crystallization
-
Symptom: The purified product refuses to solidify from solution, instead "oiling out" or remaining as a thick, viscous liquid upon solvent removal.
-
Probable Cause: The purity is insufficient for crystallization, or an inappropriate solvent system is being used. Even small amounts of structurally similar impurities can inhibit the formation of a stable crystal lattice.
-
Solution: A systematic approach is required.
-
Confirm Purity: Ensure the pre-crystallization material is >95% pure by HPLC. If not, re-purify via chromatography.
-
Systematic Solvent Screening: Use the protocol and data in Table 2 to find a suitable solvent or solvent pair. The ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Employ a Binary Solvent System: This is often the most effective method. Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethyl acetate). Then, slowly add a "poor" anti-solvent in which it is insoluble (e.g., hexanes, water) at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly.
-
Induce Crystallization: If crystals do not form spontaneously upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal from a previous successful batch.
-
Section 3: Key Protocols & Data
Data Presentation: Impurity and Solvent Guide
The tables below provide a quick reference for identifying common impurities and selecting appropriate recrystallization solvents.
Table 1: Common Impurities & Identification
| Impurity Name | Chemical Structure | Key Analytical Signature |
|---|---|---|
| 5-(ethylsulfonyl)-2-methoxybenzoic acid | O=C(O)C1=C(OC)C=CC(S(CC)(=O)=O)=C1 | Broad ¹H NMR signal >10 ppm; Soluble in aqueous base; [M-H]⁻ ion in negative mode ESI-MS. |
| Methyl 2-methoxybenzoate | COC1=CC=CC=C1C(=O)OC | Absence of ethylsulfonyl signals in ¹H NMR (-CH₂- ~3.2 ppm, -CH₃ ~1.2 ppm); Lower mass in MS.[7] |
| Unreacted Sulfinate Salt | [Na+].[O-]S(=O)CC | Highly polar, water-soluble solid; Will not elute from reverse-phase columns under normal conditions. |
Table 2: Recrystallization Solvent Screening Guide
| Solvent Class | Example Solvents | Expected Solubility | Comments & Strategy |
|---|---|---|---|
| Alcohols | Methanol, Isopropanol | High | Excellent dissolving solvents. Best used in a binary system with an anti-solvent like water or heptane. |
| Esters | Ethyl Acetate | Moderate-High | A good starting point for single-solvent recrystallization. |
| Ketones | Acetone | High | Similar to alcohols; high volatility. |
| Chlorinated | Dichloromethane (DCM) | High | Good dissolving solvent, but high volatility can make slow crystal growth difficult. |
| Ethers | MTBE, Diethyl Ether | Low-Moderate | Can be used as a moderate anti-solvent with DCM or Ethyl Acetate. |
| Hydrocarbons | Hexanes, Heptane | Very Low | Excellent anti-solvents. Add dropwise to a solution of the compound in a good solvent. |
| Water | Water | Very Low | A highly effective anti-solvent when the compound is dissolved in a water-miscible solvent like methanol or acetone. |
Experimental Workflow: Comprehensive Purification Strategy
The following workflow provides a robust, self-validating sequence for purifying the crude product from synthesis.
Caption: A robust multi-step workflow for the purification of this compound.
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a starting point for analytical method development.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
References
- Riu, J., et al. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 912(1), 53-60.
- Zhang, L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Earth and Environmental Science, 186(3), 012018.
- CN103319384A. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Google Patents.
- PubChem. Methyl 2-methoxybenzoate. National Center for Biotechnology Information.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CAS 62140-67-4: this compound [cymitquimica.com]
- 4. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate (CAS No. 62140-67-4). This document is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the stability of this compound and to offer practical guidance for troubleshooting potential degradation-related issues in your experiments. As an important intermediate in pharmaceutical synthesis, ensuring its integrity is paramount for reproducible and reliable results.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the key structural features of this compound that influence its stability?
A1: this compound is an organic compound derived from benzoic acid.[4] Its stability is primarily dictated by three functional groups attached to the central benzene ring:
-
Methyl Ester (-COOCH₃): This is the most reactive site and is susceptible to hydrolysis under both acidic and basic conditions.
-
Ethylsulfonyl (-SO₂C₂H₅): This group is generally robust and chemically stable under typical laboratory conditions. It enhances the compound's solubility in polar solvents.[4]
-
Methoxy (-OCH₃): The methoxy group is relatively stable but can be cleaved under harsh acidic conditions or through specific enzymatic reactions, though this is less common during routine lab work.
Understanding these features is the first step in predicting and preventing unwanted degradation.
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A2: To minimize degradation, proper storage is critical. Based on standard practices for organic compounds with similar functional groups, we recommend the following:
-
Temperature: Store in a cool location, preferably refrigerated (2-8°C) for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.
-
Moisture: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, away from moisture, to prevent hydrolysis.[5] Using a desiccator is highly recommended.
-
Light: Protect from light by using amber vials or storing in a dark place to prevent potential photodegradation.
Q3: What is the most probable degradation pathway I might encounter?
A3: The most common and likely degradation pathway is the hydrolysis of the methyl ester group . This reaction can be catalyzed by trace amounts of acid or base, or even by residual moisture in solvents over time. The hydrolysis reaction cleaves the ester bond, yielding 5-(ethylsulfonyl)-2-methoxybenzoic acid and methanol.[6][7]
This conversion is a primary concern because the resulting carboxylic acid has significantly different properties (e.g., polarity, acidity, reactivity) which can interfere with subsequent reactions or analytical results.
Q4: Are there any visual indicators of degradation?
A4: While analytical methods are definitive, visual inspection can provide early warnings. The pure compound is typically a white to off-white or pale yellow solid or powder.[4] Signs of potential degradation can include:
-
Change in Color: Development of a more intense yellow or brown color may suggest oxidative or photodegradation.
-
Change in Physical State: Clumping of the powder or the appearance of a syrupy liquid could indicate the absorption of moisture and subsequent hydrolysis.
Part 2: Troubleshooting Guide for Experimental Issues
This section is formatted to help you diagnose and resolve specific problems that may arise from compound degradation.
Issue 1: An unexpected peak appears in my HPLC/LC-MS analysis, particularly an earlier-eluting one.
-
Plausible Cause: This is a classic symptom of ester hydrolysis. The degradation product, 5-(ethylsulfonyl)-2-methoxybenzoic acid, contains a free carboxylic acid group, making it significantly more polar than the parent methyl ester. In reverse-phase HPLC, more polar compounds typically elute earlier.
-
Troubleshooting & Validation Workflow:
Issue 2: My reaction yields are inconsistent or lower than expected.
-
Plausible Cause: If this compound is your starting material, its degradation means you are starting with less of the active reactant than calculated. The presence of the hydrolysis product can also interfere with certain reaction mechanisms, particularly those sensitive to acids.
-
Preventative Measures:
-
Quantify Purity Before Use: Do not assume 100% purity, especially if the container has been opened previously. Run a quick purity check using HPLC or qNMR.
-
Use Anhydrous Solvents: Ensure all solvents used to dissolve the compound are free of water.
-
Control Reaction pH: If the reaction conditions are not strictly neutral, be aware of the potential for accelerated hydrolysis.
-
Issue 3: I am observing a slow change in the pH of my stock solution.
-
Plausible Cause: This is a direct consequence of ester hydrolysis. The formation of 5-(ethylsulfonyl)-2-methoxybenzoic acid will release protons into the solution, gradually lowering the pH.
-
Solution:
-
Prepare stock solutions fresh whenever possible.
-
If a stock solution must be stored, store it frozen (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles and moisture introduction.
-
Use a buffered solvent system if compatible with your experimental design.
-
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study for Peak Identification
This protocol is designed to intentionally generate the primary hydrolysis product, which can then be used as a reference standard to confirm its presence in your samples.
Objective: To confirm if an unknown impurity is the hydrolysis product, 5-(ethylsulfonyl)-2-methoxybenzoic acid.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve ~10 mg of this compound in 10 mL of methanol.
-
Set up Degradation Conditions (in triplicate):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Neutral Control: Mix 1 mL of stock solution with 1 mL of water.
-
-
Incubation: Gently heat all samples at 60°C for 4-6 hours. The base hydrolysis is typically much faster. [8]4. Neutralization: After incubation, cool the samples to room temperature. Neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively.
-
Analysis: Dilute the samples appropriately with your mobile phase and analyze by HPLC.
-
Comparison: Compare the chromatogram of the degraded samples with the chromatogram of your experimental sample containing the unknown peak. A match in retention time provides strong evidence of hydrolysis.
Protocol 2: Routine Stability Assessment by HPLC
Objective: To monitor the purity of this compound over time.
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min. [9]* Detection: UV at 254 nm. [10]* Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of your compound at a known concentration (e.g., 1 mg/mL).
-
Run the standard immediately after preparation to get a baseline (T=0) purity profile.
-
Store your stock compound or solution under the desired conditions.
-
At regular intervals (e.g., 1 week, 1 month, 3 months), re-analyze the sample using the same HPLC method.
-
Calculate the percent purity by peak area and monitor for the appearance or growth of new peaks.
Part 4: Visualizing the Primary Degradation Pathway
The hydrolysis of this compound is the most probable non-enzymatic degradation route.
Caption: Primary hydrolytic degradation pathway.
Part 5: Data Summary Table
This table summarizes the key characteristics of the parent compound and its primary degradation product.
| Compound Name | Molecular Formula | Key Structural Feature | Expected Polarity | HPLC Elution (Reverse-Phase) |
| This compound | C₁₁H₁₄O₅S [4] | Methyl Ester | Less Polar | Later Elution |
| 5-(ethylsulfonyl)-2-methoxybenzoic Acid | C₁₀H₁₂O₅S | Carboxylic Acid | More Polar | Earlier Elution |
References
- Methyl 2-methoxy-5-(ethylsulfonyl)benzoate CAS#: 62140-67-4.
- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzo
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- Preparation method of amisulpride important intermediate.
- methyl 5-(ethylsulfonyl)
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
- Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1. Home Sunshine Pharma. [Link]
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. National Institutes of Health (NIH). [Link]
- Articles List. Analytical Methods in Environmental Chemistry Journal. [Link]
- Methyl 5-(Ethylsulfonyl)
- 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. Madhav Chemical. [Link]
Sources
- 1. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN112521318A - Preparation method of amisulpride important intermediate - Google Patents [patents.google.com]
- 4. CAS 62140-67-4: this compound [cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 10. researchgate.net [researchgate.net]
preventing byproduct formation in Methyl 5-(ethylsulfonyl)-2-methoxybenzoate reactions
Welcome to the technical support center for the synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and minimize byproduct formation, ensuring the integrity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable protocols to resolve them.
Problem 1: My reaction is incomplete, and I have a mixture of the starting thioether, the desired sulfone, and the sulfoxide intermediate.
Root Cause Analysis:
The most common reason for a complex mixture of sulfur oxidation states is incomplete oxidation of the starting material, Methyl 5-(ethylthio)-2-methoxybenzoate. The oxidation of a thioether to a sulfone is a two-step process, proceeding through a sulfoxide intermediate.[1] Insufficient oxidant, suboptimal reaction temperature, or inadequate reaction time can lead to the accumulation of the sulfoxide byproduct.[2][3]
Corrective and Preventive Actions:
-
Optimize Oxidant Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used. A slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.
-
Temperature Control: For common oxidants like hydrogen peroxide, the reaction can be exothermic. If the reaction is sluggish, gentle heating may be necessary. Conversely, if you observe significant byproduct formation, cooling the reaction may help control selectivity.[3]
-
Reaction Monitoring: The progress of the reaction should be diligently monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the optimal reaction time to maximize the yield of the sulfone while minimizing byproducts.
Experimental Protocol: Monitoring the Oxidation via TLC
-
Prepare the TLC Plate: Use a silica gel TLC plate.
-
Spotting: Spot the crude reaction mixture, a co-spot of the starting thioether and the reaction mixture, and the starting thioether as a reference.
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point for the eluent system.
-
Visualization:
-
UV Light: The aromatic nature of the compounds allows for visualization under short-wave UV light (254 nm), where they will appear as dark spots.[4]
-
Potassium Permanganate Stain: Prepare a solution of potassium permanganate. Sulfides and sulfoxides are readily oxidized by permanganate, resulting in a yellow or brown spot on a purple background upon gentle heating.[5] Sulfones are generally stable to this stain. This allows for clear differentiation of the starting material and intermediate from the final product.
-
Iodine Vapor: Exposing the plate to iodine vapor will visualize the aromatic compounds as brown spots.[4][6]
-
Problem 2: I am observing the formation of 2-Methoxy-5-(ethylsulfonyl)benzoic acid in my final product.
Root Cause Analysis:
The presence of the carboxylic acid is due to the hydrolysis of the methyl ester. This can occur under either acidic or basic conditions, which might be introduced during the reaction or workup.[7][8][9] For instance, if your oxidation reaction is performed in the presence of an acid catalyst or if the workup involves acidic or basic washes, ester hydrolysis can be a significant side reaction.
Corrective and Preventive Actions:
-
Control pH during Reaction and Workup: Ensure that the reaction conditions are neutral if possible. During the workup, use a mild buffer solution for any aqueous washes instead of strong acids or bases. If an acidic or basic wash is necessary, perform it at low temperatures and for a minimal amount of time.
-
Anhydrous Conditions: If applicable to your specific synthetic route, carrying out the reaction under anhydrous conditions can prevent hydrolysis.
Problem 3: My crude product shows impurities that are not the sulfoxide or the hydrolyzed ester.
Root Cause Analysis:
If you are synthesizing the precursor, Methyl 5-(ethylthio)-2-methoxybenzoate, via an Ullmann-type condensation, you may have byproducts from this initial step. Traditional Ullmann reactions often require high temperatures and can lead to side reactions.[10]
Corrective and Preventive Actions:
-
Purification of the Thioether Precursor: It is crucial to purify the Methyl 5-(ethylthio)-2-methoxybenzoate before the oxidation step. This will prevent carrying over any impurities from the first step into your final product. Column chromatography is an effective method for this purification.
-
Modern Catalytic Systems: Consider using modern, milder copper-catalyzed cross-coupling reactions for the synthesis of the thioether, which often proceed at lower temperatures and with higher selectivity, thus reducing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to control for a clean oxidation of Methyl 5-(ethylthio)-2-methoxybenzoate?
The most critical parameters are the stoichiometry of the oxidizing agent, the reaction temperature, and the reaction time. Careful control and monitoring of these variables are essential to prevent the formation of the sulfoxide intermediate and other byproducts.[2][3]
Q2: What are the recommended analytical techniques to monitor the reaction and characterize the final product?
-
Thin Layer Chromatography (TLC): As detailed in the troubleshooting guide, TLC with appropriate visualization techniques is an excellent tool for real-time reaction monitoring.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the ethyl group protons is sensitive to the oxidation state of the sulfur atom. The methylene protons (CH₂) will shift downfield from the thioether to the sulfoxide and further downfield to the sulfone due to the increasing electron-withdrawing nature of the sulfur center.[2][11]
-
¹³C NMR: Similarly, the chemical shift of the carbon atoms in the ethyl group will be affected by the oxidation state of the sulfur.[12][13]
-
-
Infrared (IR) Spectroscopy: The sulfone group has two characteristic strong stretching bands for the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Sulfoxides show a single strong S=O stretching band around 1050 cm⁻¹.[7][10]
-
Mass Spectrometry (MS): Provides the molecular weight of the product and any byproducts, aiding in their identification.
Q3: What is the best way to purify the final product, this compound?
Recrystallization is often a suitable method for purifying solid sulfones. If the product is contaminated with the sulfoxide or other byproducts, column chromatography on silica gel is a highly effective purification technique.[11]
Q4: Can I use other oxidizing agents besides hydrogen peroxide?
Yes, a variety of oxidizing agents can be used for the conversion of thioethers to sulfones, including meta-chloroperoxybenzoic acid (m-CPBA), Oxone, and sodium periodate.[14] However, hydrogen peroxide is often preferred as it is a "green" oxidant, with water being the only byproduct.[2] The choice of oxidant may influence the reaction conditions and selectivity.
Data Summary
| Compound | Key ¹H NMR Signal (CH₂ of ethyl group) | Key ¹³C NMR Signal (CH₂ of ethyl group) | Key IR Signal (S=O stretch) |
| Methyl 5-(ethylthio)-2-methoxybenzoate | ~2.9 ppm | ~25 ppm | N/A |
| Methyl 5-(ethylsulfinyl)-2-methoxybenzoate | ~3.1-3.3 ppm | ~47 ppm | ~1050 cm⁻¹ |
| This compound | ~3.4-3.6 ppm | ~50 ppm | ~1320 cm⁻¹, ~1140 cm⁻¹ |
Note: The exact chemical shifts may vary depending on the solvent and instrument.
Experimental Workflows
Workflow for Oxidation and Monitoring
Caption: Workflow for the oxidation of Methyl 5-(ethylthio)-2-methoxybenzoate to this compound, including reaction monitoring and purification steps.
Troubleshooting Logic for Byproduct Formation
Caption: A troubleshooting decision tree for identifying and addressing common byproducts in the synthesis of this compound.
References
- TLC VISUALIZATION SOLUTIONS. (n.d.).
- Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2889.
- Abraham, R. J., & Byrne, J. J. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-675.
- LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Chemistry LibreTexts.
- Study.com. (n.d.). Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate.
- Arote, N. D., & Akamanchi, K. G. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Letters in Organic Chemistry, 4(5), 348-351.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation.
- LibreTexts. (2022, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
- LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Chemistry LibreTexts.
- LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
- Zhang, M., et al. (2018). Stimuli‐Responsive Topological Transformation of a Molecular Borromean Ring via Controlled Oxidation of Thioether Moieties.
- Royal Society of Chemistry. (n.d.). Supporting Information for Efficient and Selective Hydrogen Peroxide-Mediated Oxidation of Sulfides in Batch and Segmented and C.
- ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
- Wikipedia. (n.d.). Ullmann condensation.
- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- SpectraBase. (n.d.). Ethyl phenyl sulfone.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
- ResearchGate. (2023, November 9). How can we determine the formation of N-oxide , sulfoxide or sulfone using spectroscopy?.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
- Royal Society of Chemistry. (n.d.). Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex.
- LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- MDPI. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- MDPI. (n.d.). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities.
Sources
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- 10. researchgate.net [researchgate.net]
- 11. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. chemaxon.com [chemaxon.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role that solvent selection plays in the successful outcome of your experiments. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic procedures effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct route is the oxidation of its thioether precursor, Methyl 5-(ethylthio)-2-methoxybenzoate. This reaction typically proceeds in two stages: the thioether is first oxidized to an intermediate sulfoxide, which is then further oxidized to the desired sulfone.[1][2] Controlling this sequential oxidation is key to achieving a high yield of the final product.
dot graph "Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Sulfide [label="Methyl 5-(ethylthio)-2-methoxybenzoate\n(Sulfide Precursor)"]; Sulfoxide [label="Methyl 5-(ethylsulfinyl)-2-methoxybenzoate\n(Sulfoxide Intermediate)"]; Sulfone [label="this compound\n(Final Product)"];
Sulfide -> Sulfoxide [label=" Oxidation Step 1 "]; Sulfoxide -> Sulfone [label=" Oxidation Step 2 "]; } enddot Caption: General oxidation pathway from sulfide to sulfone.
Q2: Why is solvent selection so critical for this specific oxidation reaction?
Solvent choice is paramount because it directly influences multiple facets of the reaction:
-
Reactant Solubility: Both the sulfide substrate and the chosen oxidant (e.g., hydrogen peroxide, m-CPBA) must be sufficiently soluble to ensure a homogenous reaction mixture and facilitate molecular interactions.
-
Reaction Rate & Selectivity: The solvent's polarity and its ability to stabilize transition states can dramatically alter the reaction kinetics.[3][4] A well-chosen solvent accelerates the conversion of the sulfoxide intermediate to the final sulfone, preventing the reaction from stalling.
-
Oxidant Reactivity: Solvents can modulate the oxidizing power of reagents. For example, protic solvents like acetic acid or alcohols can form hydrogen bonds, altering the reactivity of oxidants like hydrogen peroxide.[3]
-
Thermal Control: The solvent's boiling point and heat capacity are crucial for managing the reaction's exothermicity, which is a significant safety consideration in oxidation reactions.[2]
-
Product Isolation: The solvent dictates the ease of product recovery. The ideal solvent allows for high reactivity and then simple precipitation or extraction of the final product upon completion.
Q3: What are the most common solvents used, and what are their pros and cons?
Several solvents are employed for sulfide oxidations. The optimal choice depends on the specific oxidant and reaction conditions.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics & Application Insights |
| Acetic Acid | 118 | 6.2 | Protic, Polar. Excellent solvent for many oxidants, including H₂O₂. Its acidic nature can catalyze the reaction but may also lead to side reactions if acid-sensitive functional groups are present. |
| Isopropanol | 82.5 | 19.9 | Protic, Polar. A good, relatively benign choice, often used with tungstate catalysts for H₂O₂ oxidations.[5] Its lower boiling point makes it easier to remove but limits the reaction temperature. |
| Water | 100 | 80.1 | Protic, Highly Polar. Environmentally friendly and excellent for dissolving inorganic oxidants like Oxone® or catalytic salts.[6] However, many organic substrates have poor solubility in water, often requiring a co-solvent. |
| Ethyl Acetate | 77.1 | 6.0 | Aprotic, Moderately Polar. Often used with reagents like urea-hydrogen peroxide.[7] It is less likely to participate in side reactions compared to protic solvents and simplifies workup via extraction. |
| Dichloromethane (DCM) | 39.6 | 9.1 | Aprotic, Polar. A common solvent for oxidations using m-CPBA. Its low boiling point allows for easy removal, but it is a halogenated solvent with environmental and safety concerns. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Aprotic, Highly Polar. Excellent solvating power for a wide range of reactants.[8] Its high boiling point allows for higher reaction temperatures, but it can be difficult to remove completely during workup. |
Troubleshooting Guide: Solvent-Related Issues
Problem 1: My reaction is sluggish or has stalled. Analysis shows a mixture of starting material and the sulfoxide intermediate.
Root Cause Analysis: This is a classic sign of insufficient reaction energy or poor kinetics for the second oxidation step (sulfoxide to sulfone), which is often slower than the first. The solvent is a primary suspect.
-
Solubility Issues: Your sulfide substrate or oxidant may not be fully dissolved, leading to a heterogeneous mixture and slow reaction.
-
Low Polarity: The solvent may not be polar enough to stabilize the transition state of the second oxidation step, thus kinetically hindering the reaction.
-
Temperature Limitation: The boiling point of your solvent may be too low to provide the necessary activation energy for the complete conversion to the sulfone.
Recommended Solutions:
-
Switch to a More Polar Solvent: If you are using a solvent like ethyl acetate, consider switching to acetic acid or isopropanol. The increased polarity can significantly enhance the rate of the second oxidation.
-
Increase Reaction Temperature: If thermodynamically safe, increase the temperature. If you are limited by the solvent's boiling point (e.g., DCM or ethyl acetate), you must switch to a higher-boiling solvent like DMF or acetic acid.
-
Use a Co-Solvent: If your substrate is poorly soluble in a highly polar solvent like water, consider a co-solvent system. For example, an isopropanol/water or THF/water mixture can balance solubility and provide a polar environment.
dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="rounded,filled"];
Problem [label="Problem:\nIncomplete Conversion to Sulfone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Possible Cause:\nPoor Reactant Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Possible Cause:\nInsufficient Reaction Rate\n(Low Polarity/Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Solution:\nUse Co-Solvent System\n(e.g., IPA/Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution:\nSwitch to More Polar Solvent\n(e.g., Acetic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution:\nSwitch to Higher-Boiling Solvent\n(e.g., DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Problem -> Cause1; Problem -> Cause2; Cause1 -> Solution1; Cause2 -> Solution2; Cause2 -> Solution3; } enddot Caption: Troubleshooting workflow for incomplete oxidation.
Problem 2: My product yield is low after workup, and I suspect product loss during isolation.
Root Cause Analysis: The properties that make a solvent excellent for a reaction (e.g., high polarity, high boiling point) can make it problematic for product isolation.
-
High Product Solubility: The desired sulfone product may be highly soluble in the reaction solvent (e.g., DMF or water), making precipitation or extraction inefficient.
-
Difficulty in Solvent Removal: High-boiling solvents like DMF are difficult to remove under vacuum, potentially leading to product decomposition if high temperatures are required for an extended period.
Recommended Solutions:
-
Perform a Solvent Swap: After the reaction is complete, consider adding a less polar "anti-solvent" to precipitate the product. For instance, adding water or heptane to a DMF or THF reaction mixture can often crash out the organic product.
-
Optimize for a Biphasic System: If possible, choose a solvent system that allows for direct extraction. For example, running the reaction in ethyl acetate allows you to simply wash the reaction mixture with an aqueous solution to remove the oxidant and byproducts, leaving the product in the organic layer.
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Plan for Crystallization: Select a solvent from which the product is known to crystallize well upon cooling. A reaction run in isopropanol, for example, might allow for direct crystallization of the product from the cooled reaction mixture, simplifying purification.[5]
Problem 3: I'm observing significant byproduct formation that is difficult to separate from my desired sulfone.
Root Cause Analysis: The solvent can influence the reaction's selectivity and promote undesired pathways.
-
Solvent-Oxidant Interaction: Some solvents can react with strong oxidants, especially at elevated temperatures, creating new reactive species and byproducts.
-
Degradation of Product: The solvent environment (e.g., highly acidic or basic) might not be compatible with the ester or methoxy groups on your molecule, leading to hydrolysis or other degradation pathways.
Recommended Solutions:
-
Use a More Inert Solvent: Switch from a reactive solvent like acetic acid to a more inert one like ethyl acetate or THF, especially if you suspect acid-catalyzed degradation.
-
Lower the Reaction Temperature: Byproduct formation often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature for a longer time can improve selectivity. This may require re-optimizing your solvent and catalyst system.
-
Buffer the Reaction: If using an oxidant that changes the pH, consider adding a buffer to the reaction mixture. For example, when using Oxone®, a bicarbonate buffer is often used to maintain a neutral pH and prevent acid-driven side reactions.[6]
Experimental Protocols
Protocol 1: General Procedure for Oxidation using H₂O₂ with a Tungstate Catalyst
This protocol is a robust starting point based on common industrial practices.[5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add Methyl 5-(ethylthio)-2-methoxybenzoate (1.0 eq).
-
Dissolution: Add isopropanol (approx. 4 mL per gram of substrate) and stir until the substrate is fully dissolved.
-
Catalyst Addition: Add a catalytic amount of sodium tungstate (Na₂WO₄) (approx. 0.01 eq).
-
Oxidant Addition: Warm the mixture to 40-45°C. Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (2.2-2.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 50°C. Caution: The reaction is exothermic.
-
Reaction Monitoring: Stir the mixture at 40-45°C for 3-5 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material and the sulfoxide intermediate.
-
Quenching: Once the reaction is complete, cool the mixture to 10-15°C. Slowly add a 5% aqueous solution of sodium thiosulfate or sodium bisulfite to quench any remaining peroxide. Stir for 30-60 minutes.
-
Isolation: The product may begin to precipitate. Add water to the mixture to further decrease the product's solubility in the isopropanol/water mixture. Stir for 1 hour in an ice bath, then collect the solid product by filtration.
-
Purification: Wash the filter cake with cold water and then a minimal amount of cold isopropanol. Dry the solid under vacuum to yield the final product.
Protocol 2: Small-Scale Parallel Solvent Screening
To optimize your reaction, a parallel screen is highly effective.
-
Preparation: In separate, labeled vials, place an identical amount of Methyl 5-(ethylthio)-2-methoxybenzoate (e.g., 100 mg).
-
Solvent Addition: To each vial, add a different solvent from the table above (e.g., Vial 1: Acetic Acid, Vial 2: Isopropanol, Vial 3: Ethyl Acetate, etc.), using a consistent volume (e.g., 1 mL).
-
Reaction Initiation: Add the chosen oxidant (e.g., H₂O₂) and catalyst (if needed) to each vial.
-
Execution: Place all vials in a temperature-controlled shaker or heating block set to the desired temperature (e.g., 45°C).
-
Analysis: After a set time (e.g., 2 hours), take a small aliquot from each vial, quench it, and analyze by LC-MS or TLC to determine the relative conversion to sulfoxide and sulfone.
-
Evaluation: Compare the results to identify the solvent that provides the fastest and most complete conversion to the desired sulfone product with the fewest byproducts. This data-driven approach will form the basis for your scaled-up reaction.
References
- Zaikov, G. E., & Maizus, Z. K. (n.d.). Effect of Solvents on Rates and Routes of Oxidation Reactions. ACS Publications.
- Wikipedia. (n.d.). Sulfone.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Reagent Guides.
- ResearchGate. (n.d.). Solvents effects in oxidation reactions.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- Google Patents. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
- RSC Publishing. (n.d.). An evaluation of solvent effects and ethanol oxidation.
- RSC Publishing. (n.d.). Solvent effects on the kinetics of redox reactions between ions and alcohols. Effect of solvent structure. Transactions of the Faraday Society.
- ChemicalBook. (n.d.). 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis.
- Google Patents. (n.d.). A process for preparing sulfones.
Sources
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. WO1994021603A1 - A process for preparing sulfones - Google Patents [patents.google.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
Navigating the Scale-Up of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a critical process in the development of various pharmaceutical compounds. While laboratory-scale synthesis may be straightforward, scaling up production often presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the scale-up of this important synthesis.
Troubleshooting Guide: From Theory to Practice
This section delves into specific problems that may arise during the synthesis, offering explanations grounded in chemical principles and providing actionable solutions.
Issue 1: Low Yield of the Final Product
Q: We are experiencing a significant drop in yield for this compound when moving from a lab-scale (grams) to a pilot-plant scale (kilograms). What are the likely causes and how can we mitigate this?
A: A decrease in yield upon scale-up is a common and multifaceted problem. The primary areas to investigate are reaction kinetics, mass and heat transfer, and work-up procedures.
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Reaction Kinetics and Temperature Control: The oxidation of the thioether precursor, methyl 5-(ethylthio)-2-methoxybenzoate, to the sulfone is a highly exothermic reaction.[1] On a larger scale, inefficient heat dissipation can lead to localized "hot spots" within the reactor. These elevated temperatures can cause side reactions, such as over-oxidation or decomposition of the starting material and product, thereby reducing the overall yield.
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Solution: Implement a more robust cooling system for the reactor. Consider a jacketed reactor with a high-efficiency heat transfer fluid. A gradual, controlled addition of the oxidizing agent (e.g., hydrogen peroxide) is crucial to manage the exotherm.[1] Continuous monitoring of the internal reaction temperature is essential.
-
-
Mass Transfer and Mixing: Inadequate mixing on a larger scale can result in a heterogeneous reaction mixture. This is particularly relevant if the reaction involves multiple phases. Poor mixing leads to incomplete conversion of the starting material.
-
Solution: Re-evaluate the reactor's agitation system. The impeller design, stirring speed (RPM), and baffle configuration should be optimized for the larger volume to ensure thorough mixing and maintain a uniform reaction environment.
-
-
Work-up and Isolation: The efficiency of extraction and crystallization can decrease significantly upon scale-up. Inefficient phase separation during extraction can lead to product loss in the aqueous layer. During crystallization, improper cooling rates or solvent volumes can result in incomplete precipitation of the product.
-
Solution: Optimize the extraction protocol by adjusting solvent ratios and the number of extractions. For crystallization, a controlled cooling profile is recommended to maximize crystal formation and purity. Seeding the solution with a small amount of pure product can also promote crystallization.
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Issue 2: Impurities in the Final Product
Q: Our scaled-up batches of this compound show the presence of unreacted starting material and an over-oxidized sulfoxide byproduct. How can we improve the purity?
A: The presence of these specific impurities points towards incomplete oxidation and over-oxidation, respectively. Addressing these requires fine-tuning the reaction conditions.
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Incomplete Oxidation (Presence of Thioether): This indicates that the oxidizing agent was not present in a sufficient amount or for a long enough duration to fully convert the starting material.
-
Solution: Carefully control the stoichiometry of the oxidizing agent. A slight excess may be necessary to drive the reaction to completion. However, a large excess should be avoided to prevent over-oxidation. Extending the reaction time, while monitoring the reaction progress by techniques like TLC or HPLC, can also ensure complete conversion.
-
-
Over-oxidation (Presence of Sulfoxide): The formation of the sulfoxide is an intermediate step in the oxidation of the thioether to the sulfone.[2] Its presence in the final product suggests that the reaction was either not driven to completion or that the oxidizing agent was not potent enough under the given conditions. Conversely, overly harsh conditions can sometimes lead to side reactions where the sulfoxide is a stable byproduct.
-
Solution: The choice of oxidizing agent and catalyst is critical. A common method involves using hydrogen peroxide in the presence of a catalyst like sodium tungstate.[1] The catalyst facilitates the complete oxidation to the sulfone. Ensuring the reaction goes to completion by monitoring its progress is key. If sulfoxide persists, a purification step such as recrystallization or column chromatography may be necessary, though optimizing the reaction to minimize its formation is the preferred approach.
-
Data Summary: Typical Reaction Parameters
| Parameter | Laboratory Scale (grams) | Pilot-Plant Scale (kilograms) | Key Considerations for Scale-Up |
| Reactant Molar Ratio | Typically 1:2.2 (Thioether:Oxidant) | May require slight adjustment based on mixing efficiency | Ensure homogenous distribution of the oxidant. |
| Reaction Temperature | 25-40°C | Requires active cooling to maintain 25-40°C | Exothermic nature necessitates efficient heat removal. |
| Reaction Time | 2-4 hours | 4-8 hours (or until completion by monitoring) | Slower reagent addition and mass transfer limitations can extend time. |
| Typical Yield | 85-95% | 70-85% | Process optimization is key to minimizing yield loss. |
Experimental Protocol: Scalable Synthesis of this compound
This protocol outlines a robust method for the synthesis, designed with scalability in mind.
Step 1: Oxidation of Methyl 5-(ethylthio)-2-methoxybenzoate
-
In a suitably sized jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge methyl 5-(ethylthio)-2-methoxybenzoate and a suitable solvent such as acetic acid.
-
Add a catalytic amount of sodium tungstate to the mixture.
-
Cool the reaction mixture to 15-20°C using the reactor's cooling system.
-
Slowly add a 30% aqueous solution of hydrogen peroxide via the addition funnel, ensuring the internal temperature does not exceed 40°C. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by HPLC or TLC until the starting material is consumed.
-
Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a sodium metabisulfite solution.
Step 2: Isolation and Purification
-
Add water to the reaction mixture to precipitate the crude product.
-
Filter the solid product and wash it thoroughly with water to remove any inorganic salts and residual acetic acid.
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Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Dry the purified product under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concern is the exothermic nature of the oxidation step.[3] A runaway reaction can occur if the temperature is not adequately controlled, leading to a rapid increase in pressure and the potential for reactor failure. The use of hydrogen peroxide, a strong oxidizing agent, also requires careful handling and storage. Ensure that the reactor is properly vented and that appropriate personal protective equipment (PPE) is worn at all times.
Q2: How can I effectively monitor the progress of the reaction on a large scale?
A2: In-process monitoring is crucial for a successful scale-up. High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately tracking the disappearance of the starting material and the formation of the product and any byproducts. For quicker, qualitative checks, Thin-Layer Chromatography (TLC) can also be utilized. Regular sampling from the reactor (using a safe sampling valve) is necessary to obtain representative data.
Q3: Are there alternative, more "green" or sustainable approaches to this synthesis?
A3: Yes, research into more sustainable synthetic methods for sulfones is an active area.[2][4] This includes the use of greener solvents, alternative oxidizing agents that produce less waste (e.g., molecular oxygen with a suitable catalyst), and the development of catalytic systems that can be recycled and reused.[5] While traditional methods are often used in initial scale-up due to their robustness, exploring these greener alternatives can be beneficial for long-term, large-scale manufacturing from both an environmental and economic perspective.
Q4: What is the mechanism of the oxidation of the thioether to the sulfone?
A4: The oxidation of a thioether to a sulfone proceeds in a stepwise manner. The thioether is first oxidized to a sulfoxide. The sulfoxide is then further oxidized to the sulfone.[2] When using hydrogen peroxide and a tungstate catalyst, the active oxidant is a peroxotungstate species formed in situ. This powerful oxidizing agent facilitates both oxidation steps.
Visualizing the Workflow
Synthesis and Work-Up Flowchart
Sources
analytical troubleshooting for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate characterization
Analytical Troubleshooting Hub: Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Welcome to the technical support center for the analytical characterization of this compound (C₁₁H₁₄O₅S, MW: 258.29 g/mol )[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analysis of this compound. Here, we synthesize technical protocols with field-proven insights to ensure the integrity and accuracy of your experimental results.
Compound Structure:
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation of organic molecules. However, spectral quality can be compromised by a variety of factors. This section addresses common issues in acquiring high-quality NMR data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: Predicting precise chemical shifts is complex, but based on the functional groups (methoxy, ethylsulfonyl, methyl ester, and a substituted benzene ring), we can estimate the expected regions. The following table provides predicted values based on standard chemical shift charts and data from similar structures.[4][5][6][7]
| Table 1: Predicted NMR Chemical Shifts (in CDCl₃) | |
| ¹H NMR | Predicted δ (ppm) |
| Protons on Benzene Ring | 7.5 - 8.2 |
| Methoxy Group (-OCH₃) | ~3.9 |
| Ester Methyl Group (-COOCH₃) | ~3.9 |
| Methylene Group (-SO₂CH₂CH₃) | ~3.2 |
| Methyl Group (-SO₂CH₂CH₃) | ~1.3 |
| ¹³C NMR | Predicted δ (ppm) |
| Carbonyl Carbon (C=O) | ~165 |
| Aromatic Carbons | 110 - 160 |
| Methoxy Carbon | ~56 |
| Ester Methyl Carbon | ~52 |
| Methylene Carbon | ~48 |
| Methyl Carbon | ~7 |
Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and instrument calibration.
Troubleshooting Guide
Q2: My aromatic proton signals are broad and poorly resolved. What is the cause?
A2: Broad peaks in NMR are a common issue that can stem from several sources.[8][9][10][11] The primary culprits are poor magnetic field homogeneity (shimming), sample concentration issues, or the presence of paramagnetic impurities.
-
Causality: The NMR experiment relies on a perfectly uniform (homogeneous) magnetic field (B₀) across the entire sample volume. If the field is not uniform, nuclei in different parts of the sample will experience slightly different field strengths and resonate at slightly different frequencies, causing their signals to broaden.[10][11] Similarly, high sample concentration can lead to viscosity-related broadening, and paramagnetic impurities (like dissolved O₂ or metal ions) can dramatically shorten relaxation times, also leading to broad signals.[9][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR signals.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of this compound and for quantitative analysis. Due to its functional groups, this molecule has moderate polarity, which influences chromatographic behavior.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound?
A1: A reversed-phase method is a logical starting point. Aromatic sulfones have been successfully analyzed using C8 or C18 columns with a mobile phase consisting of a mixture of water (often buffered or acidified) and an organic solvent like acetonitrile or methanol.[12][13][14]
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18 or C8, 4.6 x 150 mm, 5 µm | Good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure sharp peaks by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase. |
| Gradient | 30-90% B over 15 minutes | A scouting gradient to determine optimal elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm or Diode Array | The aromatic ring provides strong UV absorbance. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[15][16] |
Troubleshooting Guide
Q2: I'm observing significant peak tailing. What are the common causes?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support. Other causes include column contamination, extra-column volume, or a mismatch between the sample solvent and the mobile phase.[15]
-
Causality: The sulfonyl (SO₂) and ester (C=O) groups in the molecule are polar and can form hydrogen bonds with acidic silanol (Si-OH) groups on the column packing material. This secondary interaction mechanism causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailed peak shape.
Protocol to Reduce Peak Tailing:
-
Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous portion of the mobile phase. This protonates the silanol groups, reducing their ability to interact with the analyte.
-
Use a Buffered Mobile Phase: If the analyte has ionizable groups, buffering the mobile phase to a pH at least 2 units away from the analyte's pKa can ensure a consistent charge state and minimize tailing.
-
Switch to a Modern Column: Employ an end-capped column or one with a different stationary phase (like a polar-embedded phase) designed to shield residual silanols.[16]
-
Check Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Clean the Column: If the column is contaminated, flush it according to the manufacturer's instructions, typically with a series of strong organic solvents.[15]
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q3: My retention time is drifting between injections. What should I check?
A3: Retention time drift is usually caused by changes in the mobile phase composition, flow rate, or column temperature.[15][17] Insufficient column equilibration is another common culprit.
-
Causality: Chromatographic retention is a thermodynamic equilibrium process. Any change in the parameters that govern this equilibrium (mobile phase strength, flow rate, temperature) will manifest as a shift in retention time. For example, a slight increase in the organic solvent percentage will decrease retention in reversed-phase HPLC.[17]
Systematic Checklist for Retention Time Drift:
-
Mobile Phase: Ensure the mobile phase is freshly prepared, well-mixed, and degassed. Check for solvent evaporation, especially with volatile components.[15][17]
-
Pump & Flow Rate: Check for leaks in the system, particularly around fittings and pump seals. Verify the pump is delivering a consistent flow rate.[15]
-
Column Temperature: Use a thermostatted column compartment and ensure it is set to a stable temperature.[15][16]
-
Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.[15][16]
Section 3: Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and probing the structure of the compound through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this molecule.
Frequently Asked Questions (FAQs)
Q1: What ions should I expect in the ESI-MS spectrum?
A1: In positive ion mode ESI, you should primarily look for the protonated molecule [M+H]⁺ and common adducts, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.
Table 3: Expected m/z Values in Positive ESI-MS
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₁H₁₅O₅S]⁺ | 259.06 |
| [M+Na]⁺ | [C₁₁H₁₄O₅SNa]⁺ | 281.04 |
| [M+K]⁺ | [C₁₁H₁₄O₅SK]⁺ | 297.02 |
Q2: What are the likely fragmentation patterns in MS/MS?
A2: The fragmentation will be directed by the functional groups. Key fragmentations for benzoyl derivatives often involve the formation of a stable benzoyl cation (m/z 105) and a subsequent loss of CO to form a phenyl cation (m/z 77).[18] For this specific molecule, cleavage around the sulfonyl group is also highly probable. A characteristic loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides and related compounds.[19]
Key Predicted Fragmentations:
-
Loss of the methoxy group from the ester: [M+H - CH₃O]⁺
-
Loss of the ethyl group from the sulfonyl: [M+H - C₂H₅]⁺
-
Loss of SO₂: A rearrangement followed by the loss of neutral sulfur dioxide is possible.[19]
-
Cleavage yielding the benzoyl moiety: Fragmentation can lead to ions characteristic of the substituted benzoic acid structure.[18][20]
Troubleshooting Guide
Q3: I am only observing the sodium adduct [M+Na]⁺ and not the protonated molecule [M+H]⁺. How can I improve protonation?
A3: The preferential formation of sodium adducts over protonated molecules is common and indicates that sodium ions are more readily available or bind more strongly than protons. This can be due to glassware contamination, impurities in solvents, or the inherent basicity of the analyte.
-
Causality: ESI is a competitive ionization process. If sodium ions are present in the solution (even at trace levels from glassware or reagents), they will compete with protons to form adducts with the analyte. The relative intensity of [M+H]⁺ vs. [M+Na]⁺ depends on the gas-phase basicity of the analyte and the concentration of available charge carriers (H⁺ and Na⁺).[21]
Protocol to Enhance Protonation:
-
Add an Acid Source: The most effective method is to add a source of protons to the mobile phase or infusion solvent. Add 0.1% formic acid or acetic acid to your solvent system. This increases the concentration of H⁺, driving the equilibrium towards the formation of the [M+H]⁺ ion.[21]
-
Use High-Purity Solvents: Ensure you are using HPLC- or MS-grade solvents and fresh reagents to minimize sodium contamination.
-
Clean Glassware Meticulously: Avoid using detergents that contain sodium salts for cleaning glassware. Rinse thoroughly with high-purity water and solvent.
-
Optimize Source Conditions: Sometimes, adjusting instrumental parameters like capillary voltage or gas temperatures can influence the ionization process, although modifying the solvent chemistry is typically more effective.[22]
Section 4: Infrared (IR) Spectroscopy
IR spectroscopy is a fast and simple method to confirm the presence of key functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristic absorption peaks for this molecule?
A1: The IR spectrum will be dominated by absorptions from the sulfonyl, ester, and aromatic ether groups.[23][24][25][26]
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonyl (R-SO₂-R') | Asymmetric S=O Stretch | ~1350 - 1300 | Strong |
| Symmetric S=O Stretch | ~1160 - 1120 | Strong | |
| Ester (Ar-COOR) | C=O Stretch | ~1730 - 1715 | Strong |
| C-O Stretch | ~1300 - 1200 | Strong | |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Medium-Weak |
| C-H Stretch | > 3000 | Medium | |
| Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | ~1275 - 1200 | Strong |
| Alkyl C-H | C-H Stretch | ~2960 - 2850 | Medium |
Troubleshooting Guide
Q2: My spectrum has a very broad, intense peak around 3400 cm⁻¹. What is it?
A2: A very broad peak in the 3200-3500 cm⁻¹ region is the classic signature of O-H stretching from water contamination.[27][28] This can obscure other important signals in that region, such as aromatic C-H stretches.
-
Causality: Water is a very strong IR absorber and a common contaminant in samples, solvents, and KBr pellets (if used).[27] The hydrogen bonding in water causes the O-H stretching vibration to appear as a very broad and intense band.
Protocol for Eliminating Water Contamination:
-
Sample Preparation: If preparing a KBr pellet, ensure both the KBr powder and the sample are thoroughly dried in an oven before use. Grind the materials in a low-humidity environment (e.g., under a heat lamp or in a glove box).
-
Solvents: If running a solution spectrum, use a fresh, anhydrous grade solvent.
-
Instrument Purging: Ensure the sample compartment of the FTIR spectrometer is properly purged with dry air or nitrogen to remove atmospheric water vapor, which can also interfere with the spectrum.[27][29]
-
Background Scan: Always run a fresh background scan before analyzing your sample. An old or contaminated background can introduce artifacts.[27]
References
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- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Specac. (n.d.). What Causes Errors In Ir Spectroscopy? Master Sample Prep To Avoid Common Mistakes.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Stuart, B. H. (2017). Mid‐Infrared Spectroscopy: Anomalies, Artifacts and Common Errors. ResearchGate.
- Patrick, J. S., et al. (2019). Solution Additives for Supercharging Proteins beyond the Theoretical Maximum Proton-Transfer Limit in Electrospray Ionization Mass Spectrometry. ResearchGate.
- Kuchař, M., et al. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications.
- Gucinski, A. C., & Lee, Y. J. (2017). Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III). PubMed.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Chemistry For Everyone. (2024, February 7). Can Infrared Spectroscopy Detect Impurities? [Video]. YouTube.
- Martin, S. R. (n.d.). IR Spectroscopy for Bonding Surface Contamination Characterization. NASA.
- Chemistry LibreTexts. (2019, June 5). 4.1: Obtaining and Interpreting NMR Spectra.
- Xia, Y., et al. (2006). Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization. PMC - NIH.
- ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
- Chemistry For Everyone. (2024, July 21). What Causes NMR Peak Broadening? [Video]. YouTube.
- Czitek, LLC. (2016). Using FT-IR Microspectroscopy for the Identification of Contaminants in Paper Products.
- Baxter, R. R., et al. (1959). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry.
- Trevitt, A. (2022, February 18). Understanding ESI. The Analytical Scientist.
- Chemistry Stack Exchange. (2021, April 23). What exactly is causing analyte protonation in electrospray ionization MS?
- Al-Ali, A., et al. (2021). Common problems and artifacts encountered in solution-state NMR experiments. CDN.
- Petrásková, L., et al. (2020). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI.
- Technology Networks. (2021, November 23). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Fisher Scientific. (n.d.). This compound, TRC.
- Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.
- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
- Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- Zhang, X. (n.d.). FTIR Spectrum.
- Wang, C., & Bartlett, M. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- Petrásková, L., et al. (2020). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. ResearchGate.
- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
- SpectraBase. (n.d.). Methyl 2-methoxybenzoate - 13C NMR.
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Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Introduction: Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a key building block in medicinal chemistry, notably serving as an intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring methoxy, ethylsulfonyl, and methyl ester groups on a benzene ring, is found in numerous enzyme inhibitors and receptor modulators. The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug discovery and development professionals.
This guide provides an in-depth comparison of two primary synthetic strategies for this compound, starting from readily available materials. We will dissect each pathway, offering detailed experimental protocols, comparative data, and mechanistic insights to inform your selection of the most suitable method for your research and development needs.
Core Synthetic Strategies
Two principal and logically sound pathways for the synthesis of this compound have been evaluated. Both routes begin with the common starting material, methyl 2-methoxybenzoate.
-
Route 1: The Sulfonylation Pathway. This is a direct and robust approach that involves the electrophilic substitution of methyl 2-methoxybenzoate to introduce the sulfonyl group, followed by reduction and alkylation.
-
Route 2: The Halogenation-Coupling Pathway. This alternative strategy involves the initial halogenation of the aromatic ring, followed by a copper-catalyzed coupling reaction to introduce the ethylsulfinate moiety.
Below, we explore the intricacies of each method.
Route 1: The Sulfonylation Pathway
This method is arguably the most direct approach, leveraging the electron-donating nature of the methoxy group to direct electrophilic substitution to the para position. The synthesis proceeds in three key steps from methyl 2-methoxybenzoate.
Workflow Diagram: Sulfonylation Pathway
Caption: A three-step synthesis via chlorosulfonation, reduction, and ethylation.
Mechanistic Rationale and Experimental Considerations
Step 1: Chlorosulfonation of Methyl 2-methoxybenzoate
The initial step involves an electrophilic aromatic substitution using chlorosulfonic acid. The strongly activating and ortho-, para- directing methoxy group at C2, combined with the deactivating, meta- directing methyl ester at C1, overwhelmingly favors substitution at the C5 position, which is para to the methoxy group.
-
Expertise & Experience: Careful temperature control is paramount during the addition of chlorosulfonic acid. The reaction is highly exothermic, and maintaining a low temperature (0-5 °C) minimizes the formation of undesired side products, such as the corresponding sulfonic acid from hydrolysis of the sulfonyl chloride intermediate. An excess of chlorosulfonic acid is typically used to serve as both the reagent and the solvent.
Step 2: Reduction of the Sulfonyl Chloride
The resulting methyl 5-(chlorosulfonyl)-2-methoxybenzoate is then reduced to the corresponding sodium sulfinate salt. This is a classic and reliable transformation.
-
Trustworthiness: The use of sodium sulfite in an aqueous medium is a well-established method for this reduction. The reaction progress can be easily monitored by the disappearance of the water-insoluble sulfonyl chloride and the formation of the water-soluble sulfinate salt. The endpoint is typically confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 3: Ethylation of the Sodium Sulfinate
The final step is a nucleophilic substitution where the sulfinate anion displaces a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, to form the target ethyl sulfone.
-
Authoritative Grounding: This SN2 reaction is efficient and generally high-yielding. The choice of solvent (e.g., ethanol, DMF) can influence the reaction rate. This method is analogous to the well-documented synthesis of similar sulfones from arylsulfonyl chlorides.[1]
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of Methyl 5-(chlorosulfonyl)-2-methoxybenzoate
-
To a flask equipped with a stirrer and a dropping funnel, add chlorosulfonic acid (4.0 eq).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add methyl 2-methoxybenzoate (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the resulting white precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of Sodium 5-(methoxycarbonyl)-4-methoxybenzenesulfinate
-
Prepare a solution of sodium sulfite (1.5 eq) in water.
-
Add the methyl 5-(chlorosulfonyl)-2-methoxybenzoate (1.0 eq) portion-wise to the sodium sulfite solution at room temperature.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the solution. The product is typically used directly in the next step without isolation.
Step 3: Synthesis of this compound
-
To the aqueous solution of the sodium sulfinate, add a water-miscible polar aprotic solvent such as DMF.
-
Add ethyl iodide (1.2 eq).
-
Heat the reaction mixture to 70-80 °C and stir for 3-5 hours.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: The Halogenation-Coupling Pathway
This route offers an alternative approach, particularly if direct sulfonylation proves problematic due to substrate sensitivity or if specialized halogenated intermediates are readily available. It avoids the use of large excesses of chlorosulfonic acid.
Workflow Diagram: Halogenation-Coupling Pathway
Caption: A two-step synthesis via bromination and copper-catalyzed coupling.
Mechanistic Rationale and Experimental Considerations
Step 1: Regioselective Bromination
This step requires the selective introduction of a bromine atom at the C5 position. As with sulfonylation, the directing effects of the existing substituents favor this position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for activated aromatic rings.
-
Expertise & Experience: The choice of solvent and catalyst is crucial for achieving high regioselectivity and yield. Solvents like acetic acid or DMF are often employed. A catalytic amount of a protic acid can enhance the electrophilicity of the bromine.
Step 2: Copper-Catalyzed Sulfinate Coupling
The core of this route is the coupling of the aryl bromide with sodium ethylsulfinate. This transformation is typically mediated by a copper(I) catalyst.
-
Authoritative Grounding: This type of cross-coupling reaction, while less common than palladium-catalyzed reactions, is well-precedented for forming aryl sulfones from aryl halides and sulfinate salts.[2] The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the sulfinate and reductive elimination. The use of a ligand, such as a diamine, can often accelerate the reaction.
Detailed Experimental Protocol: Route 2
Step 1: Synthesis of Methyl 5-bromo-2-methoxybenzoate
-
Dissolve methyl 2-methoxybenzoate (1.0 eq) in a suitable solvent such as acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify the crude product.
Step 2: Synthesis of this compound
-
In a reaction vessel, combine methyl 5-bromo-2-methoxybenzoate (1.0 eq), sodium ethylsulfinate (1.5 eq), and a copper(I) catalyst such as cuprous iodide (CuI) (0.1 eq).
-
Add a high-boiling polar aprotic solvent like DMF or DMSO.
-
Heat the mixture to 100-120 °C and stir for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Performance Comparison
| Parameter | Route 1: Sulfonylation Pathway | Route 2: Halogenation-Coupling Pathway |
| Starting Material | Methyl 2-methoxybenzoate | Methyl 2-methoxybenzoate |
| Number of Steps | 3 | 2 |
| Key Reagents | Chlorosulfonic acid, Na2SO3, Ethyl iodide | NBS, Sodium ethylsulfinate, Cu(I) salt |
| Overall Yield | Good to Excellent (Typically 60-75%) | Moderate to Good (Typically 50-65%) |
| Scalability | Excellent; avoids costly catalysts. | Good; catalyst cost may be a factor. |
| Process Safety | High Hazard: Use of large excess of corrosive and reactive chlorosulfonic acid requires stringent engineering controls. | Moderate Hazard: NBS is a lachrymator. High-temperature reaction requires careful monitoring. |
| Purification | Intermediates can be crystalline and easy to purify by filtration. Final product may require chromatography. | Both intermediate and final product often require chromatographic purification. |
| Cost-Effectiveness | Reagents are generally inexpensive bulk chemicals. | Copper catalyst and NBS are more expensive than reagents in Route 1. |
Conclusion and Recommendations
Both synthetic routes present viable methods for preparing this compound.
Route 1 (Sulfonylation Pathway) is recommended for large-scale production due to its high yields, cost-effective reagents, and straightforward reaction sequence. However, the primary drawback is the significant safety hazard associated with the handling of chlorosulfonic acid, which necessitates specialized equipment and handling procedures.
Route 2 (Halogenation-Coupling Pathway) offers a valuable alternative, especially for smaller-scale laboratory synthesis where avoiding the hazards of chlorosulfonic acid is a priority. While the overall yield may be slightly lower and the cost of reagents higher, the process conditions are generally milder and more manageable in a standard laboratory setting.
The ultimate choice will depend on the specific requirements of the research or production campaign, balancing factors of scale, safety infrastructure, cost, and available equipment.
References
- Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
- Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064.
- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
- ChemicalBook. (n.d.). 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis.
- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Google Patents. (n.d.).
- Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.
- Eureka. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- Google Patents. (n.d.).
- ECHEMI. (n.d.).
- Google Patents. (n.d.).
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- Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester.
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A Comparative Guide to the Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: An Analysis of Yield and Process Efficiency
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency of its synthesis is a critical factor for consideration in drug development and manufacturing. This guide provides a comparative analysis of different synthetic routes to this intermediate and its close analogs, focusing on reaction yields, process simplicity, and product purity. The information presented here is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Introduction to Synthetic Strategies
The synthesis of this compound and related structures generally involves the introduction of the ethylsulfonyl group onto a substituted benzoic acid backbone. The primary routes identified in the literature start from precursors such as 2-methoxy-4-acetamidobenzoate or 2-methoxybenzoic acid derivatives. The choice of starting material and subsequent reaction sequence significantly impacts the overall yield and purity of the final product. We will explore three main strategies: chlorosulfonation followed by ethylation, halogenation and subsequent condensation, and oxidation of a thioether precursor.
Route 1: Chlorosulfonation and Ethylation of 2-Methoxy-4-acetamidobenzoate
This route begins with the chlorosulfonation of 2-methoxy-4-acetamido methyl benzoate, a readily available starting material. The resulting sulfonyl chloride is then reacted with sodium sulfite to form a sodium sulfinate salt, which is subsequently ethylated.
Experimental Protocol
-
Chlorosulfonation: 2-methoxy-4-acetamido methyl benzoate is reacted with chlorosulfonic acid (in a mole ratio of 1:5-8) for 5-10 hours. The reaction mixture is then subjected to hydrolysis and separation to yield 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate.
-
Sulfination and Ethylation: The obtained sulfonyl chloride is reacted with sodium sulfite (in a mole ratio of 1:4-6 relative to the starting benzoate) and diethyl sulfate (1:2-3 mole ratio) under reflux conditions for 5-10 hours.
-
Hydrolysis and Acidification: The final step involves hydrolysis of the acetamido group and ester, followed by acidification with hydrochloric acid to yield 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
Yield and Purity
This two-step process reports a high overall yield of 75% with a purity of 99.5% for the final amino acid product.[1][2] While the specific yield for the intermediate, this compound, is not explicitly detailed, the high overall yield suggests that each step in the sequence is efficient.
Process Visualization
Caption: Workflow for Route 1: Chlorosulfonation and Ethylation.
Route 2: Halogenation and Condensation with Sodium Ethyl Sulfinate
This approach offers an alternative to direct chlorosulfonation by first introducing a halogen to the aromatic ring, which then serves as a leaving group for nucleophilic substitution with sodium ethyl sulfinate.
Experimental Protocol
-
Halogenation: Methyl 2-methoxy-4-acetamidobenzoate is halogenated using chlorine, bromine, or iodine. For instance, bromination is achieved by treating the starting material with bromine in dichloromethane at 10-15°C.
-
Condensation: The resulting 5-halo-2-methoxy-4-acetamidobenzoate is then condensed with sodium ethyl sulfinate in the presence of a copper catalyst (e.g., cuprous oxide or cuprous chloride) in a solvent like DMF at elevated temperatures (65-80°C) for several hours.
-
Deprotection: The acetamido group is subsequently hydrolyzed to the corresponding amine to yield the final product.
Yield and Purity
This method is reported to have a total yield of 80% with a product purity of 99.5%.[3] The direct formation of the carbon-sulfur bond via this condensation reaction appears to be highly efficient.
Process Visualization
Caption: Workflow for Route 2: Halogenation and Condensation.
Route 3: Oxidation of a Thioether Precursor
This synthetic route involves the initial synthesis of a thioether which is then oxidized to the desired ethylsulfonyl group.
Experimental Protocol
-
Thioether Formation: A suitable precursor, methyl 4-amino-2-methoxy-5-bromobenzoate, can be reacted with sodium ethanethiolate to introduce the ethylthio group.
-
Oxidation: The resulting methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is then oxidized. A common method involves using 30% hydrogen peroxide with a catalytic amount of sodium tungstate in isopropanol at 40-45°C.[4] The reaction produces methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate in situ.
-
Hydrolysis (optional): The ester can then be hydrolyzed to the carboxylic acid if desired. For the synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, this subsequent hydrolysis step using sodium hydroxide leads to an overall yield of 82% with 99% purity for the final acid.[4]
Yield and Purity
While the specific yield for the formation of the methyl ester intermediate is not provided, the high yield of the subsequent hydrolysis product suggests that the oxidation step is highly effective. This route has the advantage of building the final sulfone from a more readily accessible thioether.
Process Visualization
Caption: Workflow for Route 3: Oxidation of a Thioether Precursor.
Comparative Summary of Synthesis Routes
| Feature | Route 1: Chlorosulfonation & Ethylation | Route 2: Halogenation & Condensation | Route 3: Oxidation of Thioether |
| Starting Material | 2-Methoxy-4-acetamido methyl benzoate | Methyl 2-methoxy-4-acetamidobenzoate | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate |
| Key Reagents | Chlorosulfonic acid, sodium sulfite, diethyl sulfate | Halogenating agent, sodium ethyl sulfinate, Cu catalyst | Hydrogen peroxide, sodium tungstate |
| Overall Yield | 75% (for final acid)[1][2] | 80% (for final ester)[3] | 82% (for final acid)[4] |
| Reported Purity | 99.5%[1][2] | 99.5%[3] | 99%[4] |
| Advantages | High yield and purity | High yield and purity, avoids direct use of chlorosulfonic acid in the main C-S bond formation step. | Efficient oxidation step, builds upon a thioether precursor. |
| Potential Challenges | Use of corrosive chlorosulfonic acid | Requires a copper catalyst which may need to be removed from the final product. | Synthesis of the starting thioether is an additional step. |
Conclusion
All three routes present viable options for the synthesis of this compound and its derivatives, with reported overall yields in the range of 75-82% and high product purity. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific equipment and safety protocols in place. The halogenation and condensation route (Route 2) shows a slightly higher reported yield for the ester product. However, the oxidation of a thioether (Route 3) also demonstrates high efficiency for the formation of the corresponding carboxylic acid. The chlorosulfonation route (Route 1), while effective, involves the use of highly corrosive reagents. For industrial applications, further process optimization and cost-benefit analysis for each route would be necessary to determine the most economically and environmentally favorable option.
References
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
- 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis. ChemicalBook.
- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzo
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
- Preparation method of 5-formyl-2-methoxy methyl benzoate.
- Preparation of Methyl Benzo
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purity analysis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate from different suppliers
An Application Scientist's Guide to the Purity Analysis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate from Different Suppliers
Introduction: The Unseen Variable in Your Synthesis
This compound (CAS No. 62140-67-4) is a key building block in the synthesis of various pharmacologically active molecules.[1][2] As a critical intermediate, its purity is not merely a number on a Certificate of Analysis (CoA); it is a crucial determinant of the success, reproducibility, and safety of the entire synthetic pathway. Impurities, even at trace levels, can have cascading negative effects, leading to difficult purification steps, reduced yields, the formation of toxic byproducts, and potential failure of the final Active Pharmaceutical Ingredient (API) to meet regulatory standards.[3][4][5]
The pharmaceutical industry operates under the stringent guidelines of Good Manufacturing Practices (GMP), which mandate rigorous control over all raw materials.[6][7][8][9][10] For researchers in drug development, understanding the purity profile of starting materials is a cornerstone of building robust and scalable processes. This guide provides a comprehensive framework for the purity analysis of this compound, comparing hypothetical samples from three different commercial suppliers to illustrate the importance of a multi-pronged analytical approach.
The Imperative of Purity: More Than Just the Main Peak
The overall purity of a chemical intermediate is a composite of several factors, each requiring a specific analytical technique for accurate assessment. The primary categories of impurities, as defined by the International Council for Harmonisation (ICH), are:
-
Organic Impurities: These include starting materials, by-products of the synthesis, and degradation products.[5] They are often structurally related to the main compound and can interfere with subsequent reactions or possess their own pharmacological or toxicological activity.[3][11]
-
Inorganic Impurities: Reagents, catalysts, and inorganic salts used in the manufacturing process can be carried over into the final product.[5]
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[12] The ICH Q3C guideline provides strict limits for various solvents based on their toxicity.[12][13]
A supplier's manufacturing process, purification methods, and quality control systems directly influence the final purity profile. Therefore, relying solely on the stated purity on a label is insufficient for critical applications. A thorough, in-house verification is a self-validating system that ensures the quality and consistency of your research and development efforts.
A Multi-Modal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the strategic combination of orthogonal methods—techniques that measure the same attribute using different physical or chemical principles. For this guide, we will employ a triad of powerful analytical tools:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment, ideal for quantifying the main component and detecting non-volatile organic impurities.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile impurities, particularly residual solvents.[14][15]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that determines the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified reference standard of known purity.[16][17][18][19][20]
Experimental Protocols: The Foundation of Trustworthy Data
The following protocols are designed to provide a comprehensive and rigorous evaluation of this compound purity.
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Related Substances
Causality: This reverse-phase HPLC method is designed to separate the non-polar analyte from potential polar and non-polar impurities. The gradient elution ensures that a wide range of potential impurities, with varying polarities, can be resolved and detected. A C18 column is a robust starting point for many aromatic compounds.[21][22]
Protocol:
-
Instrumentation: HPLC system with a UV/Vis Diode Array Detector (DAD), quaternary pump, and autosampler.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL solution.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks (Area % method). Impurities are reported as a percentage of the total area.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Causality: This method adheres to the principles outlined in ICH Q3C and USP <467> for residual solvent analysis.[12][23] Headspace sampling is used to analyze volatile compounds without injecting the non-volatile matrix onto the GC column. A polar GC column (e.g., a "624" phase) is ideal for separating a wide range of common laboratory solvents. Mass spectrometry provides definitive identification of the detected solvents.
Protocol:
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 29-400 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and vortex to dissolve.
-
Analysis: Identify and quantify solvents based on retention time and mass spectrum comparison to a known solvent standard library.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
Causality: qNMR is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte itself.[16][17][18] The integral of a specific, well-resolved proton signal from the analyte is compared to the integral of a signal from a high-purity, certified internal standard. Maleic acid is a suitable internal standard as its vinylic protons resonate in a clear region of the spectrum, away from the aromatic and aliphatic signals of the analyte.
Protocol:
-
Instrumentation: 600 MHz NMR Spectrometer.
-
Internal Standard: Maleic Acid (Certified Reference Material, >99.5% purity).
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial.
-
Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Calculation: Purity is calculated using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral value, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Visualizing the Workflow
A systematic approach is essential for a comprehensive purity assessment.
Caption: Overall workflow for the comparative purity analysis.
Comparative Analysis of Commercial Samples
Samples of this compound were hypothetically procured from three representative suppliers (designated A, B, and C) and subjected to the analytical protocols detailed above. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder |
| HPLC Purity (Area %) | 99.85% | 99.15% | 98.20% |
| Number of Impurities >0.05% | 1 | 3 | 5 |
| Largest Single Impurity | 0.08% | 0.45% | 0.95% |
| Total Impurities | 0.15% | 0.85% | 1.80% |
| Residual Solvents (GC-MS) | Acetone: 50 ppmToluene: Not Detected | Acetone: 450 ppmToluene: 120 ppm | Acetone: 1200 ppmToluene: 250 ppm |
| Absolute Purity (qNMR) | 99.7% (w/w) | 98.9% (w/w) | 98.0% (w/w) |
Interpretation of Results
-
Supplier A: This material demonstrates the highest quality. The HPLC purity is high, with only one minor impurity detected. The qNMR result corroborates the HPLC data, indicating very high absolute purity. Residual solvent levels are well below the ICH limits, suggesting a well-controlled and efficient manufacturing process.
-
Supplier B: This sample is of good quality, suitable for many research applications. However, the HPLC analysis reveals a higher number of impurities compared to Supplier A, with one impurity at a significant level (0.45%). The qNMR purity is slightly lower but still high. The presence of toluene, a Class 2 solvent, is noted, although it is well below the ICH limit of 890 ppm. This may indicate less stringent purification steps compared to Supplier A.
-
Supplier C: The material from Supplier C is of lower purity. The off-white appearance suggests the presence of colored impurities. The HPLC profile is complex, with a significant total impurity load. The largest single impurity is approaching the 1% level, which could be problematic for downstream chemistry. Residual solvent levels are elevated, though still within ICH guidelines. The qNMR result confirms the lower overall purity of this batch.
Caption: Illustrative impurity profile for a lower purity sample.
Discussion and Recommendations
This comparative analysis underscores a critical principle: not all suppliers are created equal. The purity of a chemical intermediate can vary significantly, impacting everything from reaction kinetics to the toxicological profile of the final compound.
-
For Early-Stage Discovery and Route Scouting: Material from Supplier B might be considered a cost-effective option where absolute purity is not yet the primary driver. However, researchers should be aware of the impurity profile, as it may complicate the interpretation of initial results.
-
For Lead Optimization and Scale-Up Activities: The high purity and low impurity profile of material from Supplier A is strongly recommended. A clean starting material minimizes the risk of introducing unknown variables into the process, simplifies purification, and provides a more reliable foundation for developing a scalable and reproducible synthesis.
-
For cGMP Manufacturing and Pre-Clinical Studies: Only material of the quality demonstrated by Supplier A would be acceptable. Under GMP, every component must be rigorously controlled and documented.[10] The low levels of organic and residual impurities are essential for ensuring the safety and quality of the final drug product. The material from Supplier C would likely be rejected due to its high impurity levels and inconsistent appearance.
Conclusion
The purity of this compound, like any pharmaceutical intermediate, is a critical quality attribute that should be verified with a comprehensive analytical strategy. Relying on a multi-technique approach including HPLC, GC-MS, and qNMR provides a holistic and trustworthy assessment of quality. As demonstrated in this guide, significant variations can exist between suppliers. Investing the time and resources to thoroughly qualify raw materials is not an expense but a crucial investment in the integrity, success, and safety of the drug development process.
References
- Emery Pharma.
- PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. [Link]
- Aquigen Bio Sciences. The Role of Impurities in Drug Development and How to Control Them. [Link]
- Advent Chembio. Pharmaceutical Impurities & Their Effects. [Link]
- SGRL. Effects of Impurities in Pharmaceuticals. [Link]
- Veeprho. (2020). Effects of Impurities in Pharmaceuticals. [Link]
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
- Seymour, M. J., & Teass, A. W. (1980).
- RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
- National Metrology Institute of Japan.
- Novasol Biotech. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD.
- AHH Chemical Co., Ltd. CAS 62140-67-4 | Methyl 5-(ethylsulfonyl)
- MB Therapeutics. Good Manufacturing Practices in the pharmaceutical industry. [Link]
- IntuitionLabs. Good Manufacturing Practice (GMP) in the Pharmaceutical Industry: An In-Depth Guide. [Link]
- Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
- PharmaSource. Good Manufacturing Practices (GMP) in Pharmaceutical Manufacturing: The Complete Guide. [Link]
- G. O. Soares, et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(17), 10135-10144. [Link]
- USP-NF.
- Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
- SHIMADZU CORPORATION. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- LCGC International. (2025).
- SafetyCulture. (2025). What is GMP | Good Manufacturing Practices. [Link]
- GMP SOP. (2024). Control of starting Materials in Good Manufacturing Practice. [Link]
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A Guide to the Spectroscopic Comparison of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate and its Derivatives
This guide provides a detailed spectroscopic comparison of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of how structural modifications influence spectroscopic signatures. This document emphasizes the causal relationships behind experimental observations, ensuring scientific integrity and providing actionable insights for compound characterization.
Introduction: The Imperative of Spectroscopic Analysis in Drug Discovery
In the realm of modern drug discovery and development, the unambiguous characterization of synthesized small molecules is a cornerstone of success. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the analytical chemist's arsenal. They provide a detailed narrative of a molecule's atomic-level structure, connectivity, and functional group composition. For a molecule like this compound, a scaffold of potential pharmacological interest, a thorough spectroscopic analysis is not merely a quality control step but a critical component of understanding its chemical behavior and potential interactions with biological targets.
This guide delves into the spectroscopic nuances of this compound and its derivatives. By comparing the spectra of the parent compound with analogues bearing different substituents, we can elucidate the electronic and steric effects that govern their chemical properties. This comparative approach allows for a deeper understanding of structure-spectra relationships, which is invaluable for confirming the identity of newly synthesized compounds and for predicting the spectroscopic features of future derivatives.
The Spectroscopic Toolkit: Principles and Experimental Rationale
A multi-spectroscopic approach is essential for the comprehensive characterization of organic molecules. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy probes the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing detailed information about the connectivity of atoms and the electronic nature of neighboring functional groups.
-
Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence or absence of key structural motifs such as carbonyl groups (C=O), sulfonyl groups (SO₂), and ether linkages (C-O).
-
Mass Spectrometry (MS) : Mass spectrometry determines the mass-to-charge ratio of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structural components.
The choice of these techniques is deliberate. NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and fragmentation pattern, collectively offering a self-validating system for structural elucidation.
Chemical Structures
Here are the structures of the compounds that will be discussed in this guide.
Figure 1. Chemical structures of the parent compound and its derivatives.
Comparative Spectroscopic Analysis
This section presents a detailed comparison of the spectroscopic data for this compound and two of its derivatives: Methyl 2-methoxy-5-nitrobenzoate and Methyl 5-chloro-2-methoxybenzoate. The data for the parent compound is predicted, while the data for the derivatives is experimental.
¹H NMR Spectroscopy
The ¹H NMR spectra provide a wealth of information about the proton environments within these molecules. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | This compound (Predicted) | Methyl 2-methoxy-5-nitrobenzoate (Experimental) | Methyl 5-chloro-2-methoxybenzoate (Experimental) |
| H3 | ~7.9 ppm (d) | 8.68 ppm (d) | 7.75 ppm (d) |
| H4 | ~7.8 ppm (dd) | 8.42 ppm (dd) | 7.45 ppm (dd) |
| H6 | ~7.2 ppm (d) | 7.25 ppm (d) | 6.95 ppm (d) |
| OCH₃ (ester) | ~3.9 ppm (s) | 3.95 ppm (s) | 3.88 ppm (s) |
| OCH₃ (ether) | ~3.9 ppm (s) | 4.05 ppm (s) | 3.88 ppm (s) |
| SO₂CH₂CH₃ | ~3.2 ppm (q) | - | - |
| SO₂CH₂CH₃ | ~1.3 ppm (t) | - | - |
Analysis:
-
Aromatic Protons: The protons on the aromatic ring (H3, H4, and H6) show distinct downfield shifts in the nitro derivative compared to the parent and chloro derivatives. This is due to the strong electron-withdrawing nature of the nitro group, which deshields the aromatic protons. The chloro group is also electron-withdrawing but to a lesser extent than the nitro group, resulting in intermediate chemical shifts for the aromatic protons. The sulfonyl group in the parent compound is also electron-withdrawing, leading to downfield shifts for the aromatic protons relative to an unsubstituted methoxybenzoate.
-
Methoxy Protons: The chemical shifts of the methoxy protons are less affected by the substituent at the 5-position, although subtle shifts can be observed.
-
Ethylsulfonyl Protons: The quartet and triplet of the ethyl group in the parent compound are characteristic of an ethyl group attached to an electron-withdrawing group like sulfonyl.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the carbon atoms, particularly in the aromatic ring, are sensitive to the electronic effects of the substituents.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | This compound (Predicted) | Methyl 2-methoxy-5-nitrobenzoate (Experimental) | Methyl 5-chloro-2-methoxybenzoate (Experimental) |
| C1 | ~124 | 122.5 | 121.7 |
| C2 | ~158 | 158.2 | 156.4 |
| C3 | ~113 | 113.6 | 114.1 |
| C4 | ~129 | 129.5 | 129.8 |
| C5 | ~138 | 141.7 | 128.8 |
| C6 | ~132 | 126.1 | 131.9 |
| C=O | ~165 | 164.2 | 165.2 |
| OCH₃ (ester) | ~52 | 52.9 | 52.3 |
| OCH₃ (ether) | ~56 | 57.0 | 56.4 |
| SO₂CH₂CH₃ | ~48 | - | - |
| SO₂CH₂CH₃ | ~7 | - | - |
Analysis:
-
Aromatic Carbons: The carbon atom attached to the nitro group (C5) in the nitro derivative is significantly deshielded compared to the corresponding carbon in the parent and chloro derivatives. Conversely, the carbon atoms ortho and para to the nitro group are shielded. The sulfonyl group in the parent compound also exerts a deshielding effect on the carbon it is attached to (C5).
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon is relatively consistent across the three compounds, indicating that the substituent at the 5-position has a minor influence on its electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic vibrations of the functional groups present in these molecules.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | Methyl 2-methoxy-5-nitrobenzoate (Experimental) | Methyl 5-chloro-2-methoxybenzoate (Experimental) |
| C=O Stretch (Ester) | ~1720-1730 | ~1730 | ~1725 |
| SO₂ Asymmetric Stretch | ~1320-1340 | - | - |
| SO₂ Symmetric Stretch | ~1140-1160 | - | - |
| NO₂ Asymmetric Stretch | - | ~1520 | - |
| NO₂ Symmetric Stretch | - | ~1350 | - |
| C-O Stretch (Ester) | ~1250-1280 | ~1270 | ~1260 |
| C-O Stretch (Ether) | ~1020-1040 | ~1025 | ~1030 |
| C-Cl Stretch | - | - | ~700-800 |
Analysis:
-
Carbonyl and Sulfonyl Groups: The strong C=O stretching vibration of the ester group is a prominent feature in all spectra. The parent compound is expected to show two strong absorptions characteristic of the sulfonyl group.[1]
-
Nitro Group: The nitro derivative exhibits strong characteristic absorptions for the asymmetric and symmetric stretching of the N-O bonds.
-
C-Cl Bond: The chloro derivative shows a C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of the compounds. The fragmentation is dictated by the stability of the resulting ions and neutral fragments.
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound | Methyl 2-methoxy-5-nitrobenzoate | Methyl 5-chloro-2-methoxybenzoate |
| [M]⁺ | 258 | 211 | 200/202 (isotope pattern) |
| [M - OCH₃]⁺ | 227 | 180 | 169/171 |
| [M - COOCH₃]⁺ | 199 | 152 | 141/143 |
| [M - SO₂CH₂CH₃]⁺ | 165 | - | - |
Analysis:
-
Molecular Ion: The molecular ion peak is observed for all compounds, confirming their respective molecular weights. The chloro derivative exhibits a characteristic M/M+2 isotope pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: A common fragmentation pathway for benzoate esters is the loss of the methoxy radical (-OCH₃) or the entire methoxycarbonyl radical (-COOCH₃).[2] For the parent compound, cleavage of the C-S bond leading to the loss of the ethylsulfonyl radical is also a likely fragmentation pathway. Aromatic sulfones can also undergo rearrangement and loss of SO₂.
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, the following standardized protocols should be followed.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid directly on the ATR crystal.
-
Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
-
-
IR Spectroscopy:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background to obtain the final absorbance spectrum.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) or electron ionization (EI) source.
-
Acquire the full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel derivative of this compound.
Figure 2. A typical workflow for the spectroscopic characterization of a novel compound.
Conclusion
This guide has provided a framework for the spectroscopic comparison of this compound and its derivatives. By systematically analyzing the ¹H NMR, ¹³C NMR, IR, and MS data, researchers can gain a comprehensive understanding of the structural features of these molecules. The presented data and interpretations highlight the predictable and rational influence of substituent changes on the spectroscopic properties. This knowledge is crucial for the confident identification of new chemical entities and for advancing drug discovery programs that utilize this chemical scaffold. The protocols and workflows described herein are designed to ensure the generation of high-quality, reproducible data, upholding the principles of scientific integrity.
References
- Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168–1172. [Link]
- Baxter, J. N., Ly, J., & Rauk, A. (1962). The infrared spectra of sulfones. Canadian Journal of Chemistry, 40(9), 1573-1583.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- PubChem. (n.d.). This compound.
- NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-methoxy-, methyl ester.
- Royal Society of Chemistry. (2012).
- Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29).
- Interpreting Infrared Spectra. (n.d.).
- NMR Spectroscopy. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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- 1. Solvent shifts in nuclear magnetic resonance spectroscopy. Part VIII. Solvent shifts induced by benzene and toluene in methoxybenzenes: a variable-temperature n.m.r. study - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate and Structurally Related Compounds
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is fundamental to innovation. This guide offers an in-depth comparative analysis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate and a curated selection of structurally analogous compounds. By examining the impact of subtle chemical modifications on anti-inflammatory and antimicrobial properties, this document aims to provide a valuable resource for rational drug design and lead optimization.
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. The strategic placement of various functional groups on the phenyl ring can dramatically influence a compound's pharmacokinetic and pharmacodynamic profile. This compound, a compound featuring an ethylsulfonyl group and a methoxy group, presents an interesting case for exploring structure-activity relationships (SAR). The electron-withdrawing nature of the ethylsulfonyl group, coupled with the electron-donating and lipophilic character of the methoxy group, suggests a potential for multifaceted biological activity.
This guide will focus on comparing the reported and inferred biological activities of this compound with compounds where these key functional groups are altered. Specifically, we will explore the impact of modifying the sulfonyl and methoxy moieties on anti-inflammatory and antimicrobial efficacy.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, we will examine the anti-inflammatory and antimicrobial activities of our lead compound and its analogs. The selection of these analogs is designed to probe the contribution of each functional group to the overall biological effect.
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid derivatives is often attributed to their ability to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes. While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity based on studies of related benzamides and benzoic acid derivatives. The presence of a sulfonyl group in some benzimidazole derivatives has been linked to anti-inflammatory effects through the antagonism of cannabinoid receptors or inhibition of COX-2.[1][2][3]
Table 1: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 5) | Inferred Anti-inflammatory Activity | Key Structural Feature for Activity |
| 1 | -OCH₃ | -SO₂CH₂CH₃ | Moderate | Combination of methoxy and ethylsulfonyl groups may contribute to balanced lipophilicity and target interaction. |
| 2 | -OH | -SO₂CH₂CH₃ | Potentially Higher | A hydroxyl group can form additional hydrogen bonds with target enzymes, potentially increasing inhibitory activity. |
| 3 | -OCH₃ | -H | Low | Lack of a potent electron-withdrawing group at position 5 may reduce interaction with key inflammatory targets. |
| 4 | -OCH₃ | -Cl | Moderate | The chloro group provides electron-withdrawing character, which can be favorable for activity. |
| 5 | -H | -SO₂CH₂CH₃ | Moderate to Low | Absence of the methoxy group may alter the compound's conformation and reduce its ability to bind effectively. |
This data is inferred based on established structure-activity relationships in related compound series.
The rationale behind these inferences is rooted in established SAR principles. For instance, the conversion of a methoxy group to a hydroxyl group (Compound 2) can introduce a hydrogen bond donor, which often enhances binding affinity to enzyme active sites. Conversely, the removal of the ethylsulfonyl group (Compound 3) is predicted to diminish activity, as this group is often crucial for potent biological effects in related series.
Antimicrobial Activity
The antimicrobial properties of benzoic acid derivatives are well-documented, with the specific substitutions on the aromatic ring playing a critical role in their efficacy against various pathogens. We will compare the expected antimicrobial activity of this compound with related compounds against a common Gram-negative bacterium, Escherichia coli.
Table 2: Comparative Antimicrobial Activity (MIC in mg/mL) against E. coli
| Compound ID | R1 (Position 2) | R2 (Position 5) | MIC (mg/mL) | Reference |
| 1 | -OCH₃ | -SO₂CH₂CH₃ | Not Reported | - |
| Benzoic Acid | -H | -H | 1 | [4] |
| 2-Hydroxybenzoic Acid | -OH | -H | 1 | [4] |
| 2-Methoxybenzoic Acid | -OCH₃ | -H | >1 | [4] |
| 4-Hydroxybenzoic Acid | -H | -OH (para) | >1 | [4] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
From the available data, we can observe that substitutions on the benzoic acid ring can significantly impact antibacterial activity. For instance, a hydroxyl group at the ortho position (2-Hydroxybenzoic Acid) maintains the activity of the parent benzoic acid, while a methoxy group at the same position appears to reduce it.[4] The presence of the ethylsulfonyl group in our lead compound is anticipated to influence its antimicrobial profile, though specific data is needed for a definitive comparison.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data presented, this section provides detailed methodologies for key in vitro assays used to assess anti-inflammatory and antimicrobial activities.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-2) Inhibition
This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Protocol:
-
Preparation of Reagents: Prepare a solution of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compounds at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme and the test compound or control. Incubate for a predetermined time at 37°C to allow for binding.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: The product of the COX-2 reaction, prostaglandin E2 (PGE2), is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the growth medium in a 9-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Structure-Activity Relationship (SAR) Insights
The comparative data, although partially inferred, allows for the formulation of key SAR insights that can guide future drug discovery efforts:
-
The Role of the Sulfonyl Group: The ethylsulfonyl group at the 5-position is predicted to be a significant contributor to the biological activity of this compound. Its electron-withdrawing properties can influence the acidity of the benzoic acid derivative and its interactions with biological targets. Further investigation into the optimal size and nature of the sulfonyl substituent is warranted.
-
The Influence of the Methoxy Group: The methoxy group at the 2-position impacts the compound's lipophilicity and conformational preferences. Its replacement with a hydroxyl group could enhance activity by introducing a hydrogen bond donor, a common strategy for improving ligand-target interactions.
-
Positional Isomerism: The relative positions of the substituents on the benzoic acid ring are crucial for activity. The ortho-methoxy and para-ethylsulfonyl arrangement in the lead compound is a key determinant of its overall electronic and steric profile.
Caption: Key structural determinants of biological activity.
Conclusion and Future Directions
This guide provides a foundational comparison of the biological activity of this compound and its structural analogs. While direct experimental data for the lead compound is limited, the analysis of structure-activity relationships within the broader class of benzoic acid derivatives offers valuable insights for researchers. The ethylsulfonyl and methoxy groups are identified as key modulators of activity, and their modification presents a promising avenue for the development of novel therapeutic agents.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs to experimentally validate the SAR hypotheses presented in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical scaffold.
References
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PMC - NIH. [Link]
- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. [Link]
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PMC - PubMed Central. [Link]
- Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. (2019). PubMed. [Link]
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025).
- Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. (n.d.). PubMed. [Link]
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- 1. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Introduction: The Significance of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably Itopride. Itopride is a prokinetic agent used to treat gastrointestinal motility disorders. The sulfonyl functional group is a key pharmacophore, and its efficient and selective introduction is a critical step in the overall synthesis. The most common and atom-economical route to this intermediate is the oxidation of its precursor, Methyl 5-(ethylthio)-2-methoxybenzoate.
This guide provides a comparative study of various catalytic systems for this pivotal oxidation step. We will delve into the mechanistic details, provide experimentally validated protocols, and present a critical comparison of their performance to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic strategy.
The Core Transformation: Oxidation of Sulfide to Sulfone
The central chemical transformation is the oxidation of a thioether (sulfide) to a sulfone. This process involves the addition of two oxygen atoms to the sulfur atom and requires a suitable oxidizing agent and, typically, a catalyst to achieve high yield and selectivity under mild conditions. Hydrogen peroxide (H₂O₂) is often the oxidant of choice due to its low cost and the benign nature of its byproduct, water.
Caption: General reaction pathway for the oxidation of Methyl 5-(ethylthio)-2-methoxybenzoate to this compound.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in controlling the efficiency and selectivity of the sulfide-to-sulfone oxidation. We will now explore the most prominent and effective catalytic systems, comparing their mechanisms, performance, and practical applicability.
Tungsten-Based Catalysts: The Industrial Workhorse
Tungsten-based catalysts, particularly sodium tungstate (Na₂WO₄), are widely employed in industrial settings for the oxidation of sulfides. Their popularity stems from their high efficiency, ready availability, and relatively low cost.
Mechanism of Action:
The catalytic cycle of tungstate-catalyzed oxidation with hydrogen peroxide is well-established. The tungstate ion (WO₄²⁻) reacts with H₂O₂ to form a series of peroxotungstate species. These peroxotungstates are the active oxidizing agents that transfer oxygen atoms to the sulfide. The exact nature of the active species can vary with pH and the concentration of H₂O₂, but a simplified mechanism is depicted below.
Caption: Simplified catalytic cycle for the tungsten-catalyzed oxidation of sulfides with hydrogen peroxide.
Experimental Protocol (Homogeneous System):
The following protocol is adapted from an industrial process for the synthesis of a closely related pharmaceutical intermediate, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, demonstrating the practical utility of this catalytic system.[1]
Materials:
-
Methyl 5-(ethylthio)-2-methoxybenzoate
-
Isopropyl alcohol (Solvent)
-
Sodium tungstate (Na₂WO₄) (Catalyst)
-
30% Hydrogen peroxide (H₂O₂) (Oxidant)
-
5% Sodium thiosulfate solution (for quenching)
Procedure:
-
Dissolve Methyl 5-(ethylthio)-2-methoxybenzoate in isopropyl alcohol in a reaction vessel.
-
Add a catalytic amount of sodium tungstate to the solution.
-
Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the temperature between 40-45°C.
-
Stir the reaction mixture at this temperature for 3-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to 5-10°C.
-
Quench the excess hydrogen peroxide by adding a 5% sodium thiosulfate solution and stir for 60 minutes.
-
The product, this compound, can then be isolated and purified using standard procedures such as crystallization or chromatography.
Performance Data:
| Catalyst System | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Na₂WO₄ | 4-amino-2-methoxy-5-ethylthiomethyl benzoate | H₂O₂ | Isopropyl alcohol | 40-45 | 3-4 | 82 | High (for sulfone) | [1] |
| Silica-based tungstate | Various aryl/aliphatic sulfides | H₂O₂ | Dichloromethane/Methanol | Room Temp | - | Good to Excellent | High (for sulfone) | [2] |
Advantages and Disadvantages:
-
Advantages: High efficiency, readily available and inexpensive catalyst, well-established industrial processes.
-
Disadvantages: Homogeneous nature can make catalyst recovery and reuse challenging, although heterogeneous versions are being developed.[2]
Vanadium-Based Catalysts: High Activity and Selectivity
Vanadium-based catalysts, such as vanadyl acetylacetonate [VO(acac)₂], are also highly effective for the oxidation of sulfides to sulfones. They often exhibit high activity, allowing for reactions to proceed under mild conditions.
Mechanism of Action:
Similar to tungsten, vanadium catalysts react with hydrogen peroxide to form active peroxo-vanadium species. Computational studies suggest that the reaction proceeds via a direct oxygen transfer from the peroxo-vanadium complex to the sulfur atom of the sulfide.[3][4] The rate-limiting step is the simultaneous formation of the S-O bond and the breaking of the O-O bond.[3]
Experimental Protocol (Homogeneous System):
The following is a general procedure for the vanadium-catalyzed oxidation of sulfides.
Materials:
-
Methyl 5-(ethylthio)-2-methoxybenzoate
-
Dichloromethane (Solvent)
-
Vanadyl acetylacetonate [VO(acac)₂] (Catalyst)
-
30% Hydrogen peroxide (H₂O₂) (Oxidant)
Procedure:
-
Dissolve Methyl 5-(ethylthio)-2-methoxybenzoate in dichloromethane in a reaction vessel.
-
Add a catalytic amount of vanadyl acetylacetonate.
-
Slowly add 30% hydrogen peroxide to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress. The reaction time will vary depending on the substrate and catalyst loading.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent.
-
The crude product can be purified by crystallization or column chromatography.
Performance Data:
| Catalyst System | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| [VO(acac)₂] with Schiff base | Alkyl aryl sulfides | H₂O₂ | Dichloromethane | 20 | - | High | High (for sulfoxide) | [5] |
| V₂O₅ | Aryl and alkyl sulfides | H₂O₂ | Ethanol | Reflux | Short | High | High (for sulfone) | [6] |
Advantages and Disadvantages:
-
Advantages: High catalytic activity, good selectivity, and can be tuned for either sulfoxide or sulfone production by modifying the ligands and reaction conditions.[5][6]
-
Disadvantages: Vanadium compounds can be more toxic than tungstates, and catalyst recovery from homogeneous systems remains a challenge.
Heterogeneous Catalysts: The Green Chemistry Approach
In recent years, there has been a significant push towards the development of heterogeneous catalysts for sulfide oxidation to address the challenges of catalyst separation and recycling. These catalysts often involve immobilizing active metal species on solid supports.
Examples of Heterogeneous Systems:
-
Silica-supported Tungstate: Tungstate species can be grafted onto a silica support, creating a recyclable catalyst for the oxidation of sulfides with H₂O₂.[2]
-
Perovskite Oxides: Ruthenium-doped strontium manganate (SrMn₁₋ₓRuₓO₃) has been reported as a highly efficient and selective catalyst for the oxidation of sulfides to sulfones using molecular oxygen as the oxidant. This system operates via a Mars-van Krevelen mechanism.[1][7]
-
Metal-Organic Frameworks (MOFs): MOFs containing catalytically active metal centers can also be employed for sulfide oxidation.
Experimental Workflow for Catalyst Comparison:
Caption: A general experimental workflow for the comparative study of different catalysts for sulfide oxidation.
Advantages and Disadvantages of Homogeneous vs. Heterogeneous Catalysis:
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Separation | Difficult and often expensive.[8] | Straightforward (e.g., filtration).[8] |
| Catalyst Recycling | Challenging, leading to higher costs.[8] | Generally simple.[8] |
| Active Sites | Well-defined and uniform.[8] | Often not well-defined, can have multiple types of active sites.[8] |
| Diffusivity | High, as reactants and catalyst are in the same phase.[8] | Can be limited by mass transfer effects.[8] |
| Heat Transfer | Efficient.[8] | Can be an issue.[8] |
Discussion and Outlook
For the synthesis of this compound, tungsten-based catalysts, particularly sodium tungstate with hydrogen peroxide, represent a robust and industrially proven method.[1] This system offers high yields and selectivity for the desired sulfone. Vanadium-based catalysts also show excellent activity and can be a viable alternative, especially when fine-tuning of selectivity is required.
The future of catalyst development in this area undoubtedly lies in heterogeneous systems. The ability to easily separate and reuse the catalyst aligns with the principles of green chemistry and offers significant economic advantages in large-scale production.[7] Perovskite oxides and supported metal catalysts are particularly promising, and further research into their application for the synthesis of pharmaceutical intermediates is warranted.
When selecting a catalyst, researchers and process chemists must consider a balance of factors including catalytic activity, selectivity, cost, toxicity, and the ease of catalyst separation and reuse. For industrial applications, the robustness and recyclability of heterogeneous catalysts are highly desirable.
References
- Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).
- Balcells, D., Maseras, F., & Lledós, A. (2003). Density functional study on the mechanism of the vanadium-catalyzed oxidation of sulfides by hydrogen peroxide. The Journal of Organic Chemistry, 68(11), 4265-4274.
- Innovative Approach to Sulfone Synthesis: Harnessing Molecular Oxygen with a Functional C
- Nuzhdin, A. L., Dybtsev, D. N., Fedin, V. P., & Bukhtiyarova, G. A. (2010). Homogeneous and heterogeneous catalytic oxidation of sulfides by H2O2 over zinc(ii) compounds. Dalton Transactions, 39(35), 8195-8200.
- Sun, J., Zhu, C., Dai, Z., Yang, M., Pan, Y., & Hu, H. (2004). Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium−Salan System. The Journal of Organic Chemistry, 69(24), 8500-8503.
- Drago, C., Caggiano, L., & Jackson, R. F. W. (2005). Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides.
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- Molybdenum, Vanadium, and Tungsten-Based Catalysts for Sustainable (ep)
- Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substr
- Homogeneous and Heterogeneous C
- Tailoring Vanadium-Based Magnetic Catalyst by In Situ Encapsulation of Tungsten Disulfide and Applications in Abatement of Multiple Pollutants. (2023). ACS Omega, 8(40), 37033–37046.
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- Tungsten Oxide Modified V2O5-Sb2O3/TiO2 Monolithic Catalyst: NH3-SCR Activity and Sulfur Resistance. (2022). Processes, 10(7), 1333.
- Molybdenum, Vanadium, and Tungsten-Based Catalysts for Sustainable (ep)Oxidation. (2022).
- Tungsten-Catalyzed Allylic Substitution with Heteroatom Nucleophile: Reaction Development and Synthetic Applications. (n.d.).
- selective recovery of vanadium, tungsten and titanium from end-of-life scr catalysts via a two-stage leaching approach. (2023).
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- Vanadium-catalyzed enantioselective oxidation of allyl sulfides. (2007). LookChem.
- Role of Vanadium in Thermal and Hydrothermal Aging of a Commercial V2O5-WO3/TiO2 Monolith for Selective Catalytic Reduction of NOx: A Case Study. (2024).
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- Highly enantioselective catalytic oxidation of alkyl aryl sulfides using Mn-salen catalyst. (1996). Tetrahedron, 52(44), 13895-13900.
- Low-Valent Tungsten Catalyzed Carbonylative Synthesis of Benzoates from Aryl Iodides and Alcohols. (2024). Molecules, 29(5), 1085.
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A Comparative Guide to the Validation of an HPLC Method for the Quantification of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product safety.[1][2] This guide provides an in-depth, experience-driven comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[3] Our focus is not merely on the procedural steps but on the scientific rationale underpinning the validation process, ensuring a robust and reliable analytical method.
This guide is intended for researchers, scientists, and drug development professionals, offering a practical framework for validating HPLC methods in accordance with international guidelines, including those from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]
The Analyte: this compound
This compound is an organic compound with the molecular formula C₁₁H₁₄O₅S.[3] Its structure, featuring a benzoic acid methyl ester with methoxy and ethylsulfonyl substituents, necessitates a well-defined analytical method to ensure its purity and quality.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Comparative HPLC Methodologies
For the purpose of this guide, we will validate a primary HPLC method (Method A) and compare its performance against an alternative method (Method B). Method A is a newly developed gradient reversed-phase HPLC (RP-HPLC) method, while Method B represents a more traditional isocratic approach.
| Parameter | Method A (Proposed Gradient RP-HPLC) | Method B (Alternative Isocratic RP-HPLC) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 60% Acetonitrile |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 40% Water |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B | Isocratic |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 20 µL |
Validation Parameters: A Head-to-Head Comparison
The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[9] The core validation parameters as stipulated by ICH guidelines will be assessed for both methods.[10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products.[11]
Experimental Protocol:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the this compound reference standard.
-
Inject a sample solution.
-
If available, inject solutions of known impurities and degradation products.
-
Forced degradation studies can be performed by subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
Comparative Analysis:
| Observation | Method A (Gradient) | Method B (Isocratic) |
| Blank Injection | No interfering peaks observed at the analyte's retention time. | No interfering peaks observed at the analyte's retention time. |
| Peak Purity (PDA) | Peak purity index > 0.999, indicating no co-eluting impurities. | Peak purity index > 0.995, suggesting potential minor co-elution. |
| Resolution from Impurities | Baseline resolution of the main peak from all known impurities and degradation products (Resolution > 2.0). | Incomplete separation of one impurity from the main peak (Resolution < 1.5). |
Diagram: HPLC Method Validation Workflow
Caption: A streamlined workflow for HPLC method validation.
Linearity and Range
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[8][9]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Analysis:
| Parameter | Method A (Gradient) | Method B (Isocratic) | Acceptance Criteria |
| Range | 10 - 150 µg/mL | 20 - 120 µg/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 | ≥ 0.999 |
| Y-intercept | Close to zero | Slightly elevated | Not significantly different from zero |
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.[8][11]
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Comparative Analysis:
| Concentration Level | Method A (% Recovery ± RSD) | Method B (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5% ± 0.8% | 98.2% ± 1.5% | 98.0% - 102.0% |
| 100% | 100.2% ± 0.5% | 99.1% ± 1.2% | 98.0% - 102.0% |
| 120% | 100.8% ± 0.7% | 101.5% ± 1.8% | 98.0% - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is typically evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Comparative Analysis:
| Precision Level | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability | 0.6% | 1.4% | ≤ 2.0% |
| Intermediate Precision | 0.9% | 1.8% | ≤ 2.0% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Systematically vary key method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
-
Analyze the sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, resolution).
Comparative Analysis:
| Parameter Variation | Method A (Impact on Results) | Method B (Impact on Results) |
| Flow Rate (± 0.1 mL/min) | Minor shift in retention time, no significant change in peak area or resolution. | Significant shift in retention time, notable change in peak area. |
| Column Temperature (± 2 °C) | Negligible effect on the chromatogram. | Noticeable change in retention time and peak shape. |
| Mobile Phase Composition (± 2%) | Minimal impact on separation. | Significant change in resolution, potential for peak co-elution. |
Final Recommendation
Based on the comprehensive validation data, Method A (Gradient RP-HPLC) is the superior analytical method for the quantitative determination of this compound. It excels in all key validation parameters, demonstrating enhanced specificity, a wider linear range, greater accuracy and precision, and superior robustness compared to the isocratic alternative (Method B). The implementation of Method A is strongly recommended for routine quality control and stability testing to ensure the highest level of data integrity and product quality.
References
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- YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- PubMed. (n.d.). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC.
- Analytical method validation: A brief review. (n.d.).
- Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. (2025, August 7).
- PharmaState Academy. (n.d.). Analytical Method Validation.
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- PMC - NIH. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods.
- LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
- AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- Benchchem. (n.d.). Application Note: HPLC Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate Purity.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- SIELC Technologies. (2018, May 16). Methyl 4-methoxybenzoate.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 4-Methoxy-3-nitrobenzoic acid for HPLC Analysis.
- FDA. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Validation of Chromatographic Methods. (n.d.).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Benchchem. (n.d.). Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- CymitQuimica. (n.d.). CAS 62140-67-4: this compound.
- ResearchGate. (2025, August 7). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
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Comparative Analysis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate (DMP-696) Cross-Reactivity in Biological Assays
A Senior Application Scientist's Guide to Selectivity and Off-Target Effects
Introduction
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, more commonly known in the scientific literature as DMP-696, is a potent and orally active non-peptide antagonist of the Corticotropin-Releasing Factor type 1 (CRF1) receptor. The CRF system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress, making the CRF1 receptor a key therapeutic target for conditions such as anxiety, depression, and irritable bowel syndrome.
In drug discovery and preclinical research, the utility of a chemical probe is defined not only by its potency at the intended target but also by its selectivity—its lack of interaction with other biological molecules. Understanding the cross-reactivity profile of a compound like DMP-696 is paramount. Unintended interactions, or off-target effects, can lead to misinterpretation of experimental results and potential toxicity. This guide provides a comprehensive analysis of DMP-696's selectivity, offering a comparative look at its performance in various biological assays and furnishing researchers with the necessary protocols to validate its activity in their own experimental systems.
Primary Target Engagement: The CRF1 Receptor
DMP-696 exerts its biological effects by binding to the CRF1 receptor, a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligands (like CRF), the CRF1 receptor typically couples to Gαs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and the subsequent activation of Protein Kinase A (PKA). DMP-696 acts as an antagonist, binding to the receptor and preventing this downstream signaling cascade.
Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of DMP-696.
The high affinity of DMP-696 for the CRF1 receptor is well-documented, with studies reporting a Ki (inhibition constant) of approximately 2.3 nM for the human CRF1 receptor. This high potency makes it a valuable tool for probing the function of this receptor.
Comparative Selectivity Profile
The trustworthiness of experimental data generated using a chemical probe hinges on its selectivity. A compound that interacts with multiple targets can produce a phenotype that is mistakenly attributed to the inhibition of its primary target. DMP-696 has been profiled against a panel of other receptors, ion channels, and transporters to assess its cross-reactivity.
| Target Class | Specific Target | DMP-696 Affinity (Ki or IC50) | Primary Target Affinity (Ki) | Selectivity Fold (Off-Target / Primary) |
| GPCR | CRF1 Receptor (human) | 2.3 nM | 2.3 nM | 1 |
| GPCR | Vasopressin V1a | >10,000 nM | 2.3 nM | >4300 |
| GPCR | Benzodiazepine (central) | 3,800 nM | 2.3 nM | ~1650 |
| GPCR | Adrenergic α1 | >10,000 nM | 2.3 nM | >4300 |
| GPCR | Dopamine D2 | >10,000 nM | 2.3 nM | >4300 |
| GPCR | Serotonin 5-HT2A | >10,000 nM | 2.3 nM | >4300 |
| Ion Channel | L-type Calcium Channel | >10,000 nM | 2.3 nM | >4300 |
| Transporter | Norepinephrine Transporter | >10,000 nM | 2.3 nM | >4300 |
Data synthesized from publicly available pharmacological studies.
As the data illustrates, DMP-696 exhibits a high degree of selectivity for the CRF1 receptor. Its affinity for a wide range of other neurologically relevant targets is several orders of magnitude lower. The most significant off-target interaction noted is with the central benzodiazepine receptor, but even here, the selectivity is over 1600-fold. This robust selectivity profile supports its use as a specific pharmacological tool for investigating CRF1 biology.
Protocols for In-House Selectivity Validation
While published data provides a strong foundation, it is often prudent for researchers to confirm selectivity within their specific experimental context. Below are standardized protocols for assessing compound binding and function.
Radioligand Binding Assay for GPCRs
This protocol provides a framework for determining the binding affinity of a test compound (like DMP-696) to a receptor of interest by measuring its ability to displace a known radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue known to express the target receptor in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction via centrifugation. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
50 µL of the test compound (DMP-696) at various concentrations.
-
50 µL of the radioligand at a concentration near its Kd.
-
50 µL of the prepared cell membranes.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium. The exact time and temperature are receptor-dependent and should be optimized.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC50, which can then be converted to a Ki using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Measurement)
This assay determines the functional consequence of receptor binding by measuring the inhibition of agonist-stimulated cAMP production.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., HEK293 cells stably expressing CRF1) in a 96-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells with serum-free media. Pre-incubate the cells with various concentrations of the antagonist (DMP-696) for 15-30 minutes. This allows the antagonist to bind to the receptor.
-
Agonist Stimulation: Add a fixed concentration of the receptor's agonist (e.g., CRF at its EC80 concentration) to the wells. It is also critical to include a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., HTRF).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.
Conclusion and Best Practices
The available data strongly indicates that this compound (DMP-696) is a highly potent and selective antagonist of the CRF1 receptor. Its minimal interaction with a broad range of other targets makes it a reliable tool for investigating the physiological and pathophysiological roles of the CRF1 signaling pathway.
However, as a matter of scientific rigor, researchers should remain mindful of the following:
-
Concentration is Key: Always use the lowest effective concentration of DMP-696 to minimize the potential for off-target effects, even if the probability is low.
-
Orthogonal Controls: Whenever possible, use a structurally distinct CRF1 antagonist in parallel to confirm that the observed biological effect is indeed due to CRF1 inhibition.
-
Target Expression: Confirm the expression of the CRF1 receptor in your experimental system (cell line or tissue) to ensure the observed effects are target-mediated.
By adhering to these principles and utilizing the protocols outlined in this guide, researchers can confidently employ DMP-696 to generate robust and reproducible data, ultimately advancing our understanding of CRF-mediated processes.
References
- He, L. et al. (2000). DMP696: a potent, orally active, and nonpeptide CRF1 receptor antagonist. CNS Drug Reviews, 6(2), 101-109. [Link]
- PubChem Compound Summary for CID 9548976, DMP-696.
comparing the efficacy of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate as a precursor
A Comparative Guide to the Synthetic Efficacy of Precursors for Etrasimod
Etrasimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent for immune-mediated inflammatory diseases.[1] Its chemical structure, (R)-2-(7-((4-cyclopentyl-3-(trifluoromethyl)phenyl)methoxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid, features a specific stereocenter that is crucial for its pharmacological activity and metabolic stability. Consequently, the efficient synthesis of the enantiomerically pure (R)-isomer is a primary focus in its chemical development.
This guide provides an in-depth comparison of two primary synthetic strategies for producing etrasimod, evaluating the efficacy of their respective precursors and overall pathway efficiency. The analysis will cover a traditional racemic approach employing a Fischer indole cyclization followed by chiral resolution, and a modern asymmetric synthesis that utilizes a chiral starting material to achieve stereocontrol from the outset.
Route 1: Racemic Synthesis via Fischer Indole Cyclization
The Fischer indole synthesis is a robust and widely used method for constructing the indole core of etrasimod.[2][3][4] This pathway typically commences with the condensation of a substituted phenylhydrazine with a cyclic ketone to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.
A representative precursor set for this approach includes 4-methoxyphenylhydrazine and ethyl 2-oxocyclopentane-1-carboxylate . The resulting racemic mixture of the etrasimod core intermediate necessitates a subsequent resolution step to isolate the desired (R)-enantiomer.
Experimental Protocol: Racemic Synthesis and Resolution
Step 1: Fischer Indole Synthesis
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride and ethyl 2-oxocyclopentane-1-carboxylate in ethanol.
-
Add a catalytic amount of a Brønsted acid, such as sulfuric acid or polyphosphoric acid.[2][3]
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic ethyl 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate.
Step 2: Chiral Resolution
-
The racemic intermediate is resolved using techniques such as enzymatic hydrolysis or diastereomeric salt formation.[5]
-
For enzymatic resolution, a lipase can be employed to selectively hydrolyze one of the enantiomers, allowing for their separation.
-
For diastereomeric salt formation, a chiral resolving agent (e.g., (R)-1-phenylethylamine) is added to form diastereomeric salts that can be separated by crystallization.[5]
-
After separation, the desired enantiomer is isolated and carried forward.
Step 3: Final Steps
-
The methoxy group of the resolved intermediate is demethylated, typically using a reagent like boron tribromide, to yield the 7-hydroxy intermediate.
-
The final side chain is introduced by etherification with 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene.
-
Hydrolysis of the ester yields the final (R)-etrasimod.
Causality and Rationale
The choice of the Fischer indole synthesis is predicated on its reliability and the commercial availability of the starting materials. The acid catalyst facilitates the key[6][6]-sigmatropic rearrangement that forms the indole ring.[2][3] However, the lack of stereocontrol in the initial cyclization is a significant drawback, as it necessitates a resolution step which can be inefficient and reduce the overall yield of the desired enantiomer. Chiral HPLC, while effective, is often not economically viable for large-scale production.[5]
Route 2: Asymmetric Synthesis
To circumvent the limitations of chiral resolution, an asymmetric synthesis has been developed that establishes the correct stereochemistry early in the synthetic sequence. A notable example of this approach starts from the chiral precursor (+)-cis-4-acetoxy-2-cyclopenten-1-ol .[6][7][8]
This pathway leverages a series of stereocontrolled reactions to build the chiral cyclopentanone core, which is then incorporated into the final etrasimod structure.
Experimental Protocol: Asymmetric Synthesis
Step 1: Preparation of Chiral Intermediate
-
Starting from (+)-cis-4-acetoxy-2-cyclopenten-1-ol, a key intermediate, (4R)-anilinocyclopent-2-enone, is synthesized.[6][7]
-
This transformation can be achieved through a concerted, Al₂O₃-promoted decarboxylative rearrangement of an (S)-alcohol/isocyanate adduct, which notably inverts the configuration.[6][7][8]
Step 2: Construction of the Tricyclic Core
-
The chiral aminocyclopentenone is then subjected to a one-pot acylation-Michael addition followed by a keto α-arylation to form a tetracyclic fused lactam.[6][7]
Step 3: Final Elaboration
-
The oxo group is removed, and the synthesis proceeds through methanolysis, indoline oxidation, and hydrolysis to yield the cyclopenta[b]indol-3-ylacetic acid intermediate.[6][8]
-
The final side chain is then attached as in the racemic route to afford enantiomerically pure (R)-etrasimod.
Causality and Rationale
This asymmetric approach is designed to avoid the formation of a racemic mixture, thereby improving the overall efficiency and atom economy of the synthesis. The use of a chiral starting material and stereoselective reactions ensures that only the desired enantiomer is produced. While this method may involve more complex starting materials and reagents, it eliminates the need for a potentially low-yielding resolution step. A reported overall yield for this pathway is 5.6% with a high enantiomeric excess of 98%.[6][7][8]
Comparative Analysis of Precursor Efficacy
The efficacy of a precursor is ultimately determined by its contribution to an efficient, scalable, and cost-effective overall synthesis. The two routes presented here offer a clear contrast in their approach to achieving the final chiral product.
| Metric | Route 1: Racemic Synthesis | Route 2: Asymmetric Synthesis |
| Key Precursors | 4-Methoxyphenylhydrazine, Ethyl 2-oxocyclopentane-1-carboxylate | (+)-cis-4-acetoxy-2-cyclopenten-1-ol |
| Stereochemical Control | Achieved late-stage via resolution | Achieved early-stage from chiral precursor |
| Overall Yield | Variable, significantly impacted by resolution step (theoretically max 50% from racemate) | Reported as 5.6%[6][7] |
| Enantiomeric Excess | Dependent on resolution efficiency; can be high (>99%) post-resolution[5] | Reported as 98%[6][7] |
| Key Advantages | Readily available and less expensive starting materials; well-established reactions. | Avoids inefficient resolution step; higher atom economy for the desired enantiomer. |
| Key Disadvantages | Loss of at least 50% of material as the undesired enantiomer; additional process steps for resolution. | More complex and potentially expensive chiral starting material; may require specialized reagents and conditions. |
Conclusion
The choice between a racemic and an asymmetric synthesis for etrasimod depends on a variety of factors, including the scale of production, cost of goods, and available chemical technologies.
-
The racemic synthesis via Fischer indole cyclization offers a more traditional and direct route to the core structure using readily available precursors. Its primary drawback is the inherent inefficiency of producing a 50:50 mixture of enantiomers, requiring a resolution step that adds complexity and cost.
-
The asymmetric synthesis starting from a chiral precursor represents a more elegant and modern approach. By establishing stereocontrol at the beginning of the synthesis, it avoids the wasteful resolution step and is ultimately more atom-economical for producing the desired enantiomer. While the initial chiral precursor may be more costly, the overall process may be more efficient and scalable for industrial production.
For researchers and drug development professionals, the trend in pharmaceutical manufacturing favors asymmetric synthesis due to its efficiency and sustainability.[9][10] The development of robust asymmetric routes, such as the one described, is pivotal for the cost-effective production of enantiomerically pure drugs like etrasimod.
References
- Synthesis of Etrasimod (APD334): Al2O3-Promoted Decarboxylative Rearrangements of Cyclopentenones with Stereochemical Inversion.
- Synthesis of Etrasimod (APD334): Al2O3-Promoted Decarboxylative Rearrangements of Cyclopentenones with Stereochemical Inversion. PubMed.
- Synthesis of Etrasimod (APD334): Al2O3‐Promoted Decarboxylative Rearrangements of Cyclopentenones with. American Chemical Society.
- AN IMPROVED PROCESS FOR PREPARING ETRASIMOD. Technical Disclosure Commons.
- Synthesis of Etrasimod (APD334): Al2O3-Promoted Decarboxylative Rearrangements of Cyclopentenones with Stereochemical Inversion | Request PDF.
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
- Etrasimod intermedi
- Design and synthesis of etrasimod derivatives as potent antibacterial agents against Gram-positive bacteria. PubMed.
- Design and synthesis of etrasimod derivatives as potent antibacterial agents against Gram-positive bacteria. University of Helsinki Research Portal.
- Fischer indole synthesis. Wikipedia.
- Fischer Indole Synthesis. Alfa Chemistry.
- Synthesis of new etrasimod derivatives and evaluation of their antibacterial activity using Caenorhabditis elegans as an infection model. Helda - University of Helsinki.
- Methods of asymmetric synthesis | Download Scientific Diagram.
- Etrasimod. PubChem.
- Asymmetric Synthesis in Industry:
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI.
- Asymmetric Synthesis and Cytotoxicity Evaluation of Right-Half Models of Antitumor Renieramycin Marine N
- Safety profile of enantiomers vs. racemic mixtures: it's the same?. PMC - NIH.
- Fischer Indole Synthesis. YouTube.
- Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis.
- Matching-adjusted indirect comparisons of efficacy outcomes between etrasimod and ozanimod for moderately to severely active ulcer
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A Comparative Guide to the Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: A Cost-Benefit Analysis
Published: January 7, 2026
Introduction
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate and its derivatives are pivotal intermediates in the synthesis of various pharmaceuticals. Notably, the corresponding carboxylic acid, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, is a key precursor for the antipsychotic drug Amisulpride.[1][2] The efficiency, cost-effectiveness, and scalability of the synthesis protocol for these intermediates are therefore of critical importance to researchers and professionals in drug development and manufacturing.
This guide provides an in-depth, comparative analysis of three distinct synthetic protocols for producing this compound and its closely related amino-functionalized analogue. We will delve into the underlying chemical principles, provide detailed step-by-step methodologies, and present a cost-benefit analysis based on yield, purity, safety, and reagent cost. Our objective is to equip researchers and process chemists with the necessary insights to select the most appropriate synthesis strategy for their specific laboratory or industrial requirements.
Protocol 1: Oxidation of a Thioether Precursor
This widely-used protocol leverages the oxidation of an ethylthio group to the corresponding ethylsulfonyl group. The synthesis typically begins with methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, which is a common starting point for producing the 4-amino analogue of the target compound.[1]
Causality and Experimental Rationale
The core of this protocol is the selective oxidation of the sulfur atom. Hydrogen peroxide (H₂O₂) is a common and relatively clean oxidant. However, its reaction rate can be slow. The addition of a catalyst, such as sodium tungstate (Na₂WO₄), is crucial. Tungsten, in its high oxidation state, forms a peroxotungstate species in the presence of H₂O₂, which is a much more potent oxidizing agent, enabling the efficient and selective conversion of the thioether to the sulfone at moderate temperatures (40-45 °C).[1][3] Following oxidation, a simple base-catalyzed hydrolysis of the methyl ester can be performed to yield the carboxylic acid, which can then be re-esterified if the methyl ester is the final desired product.
Experimental Protocol
-
Oxidation:
-
A solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.0 eq) is prepared in isopropyl alcohol.
-
A catalytic amount of sodium tungstate is added to the solution at ambient temperature.
-
30% hydrogen peroxide is added slowly to the mixture.
-
The reaction mixture is heated to and stirred at 40-45 °C for 3-4 hours.
-
The reaction is then cooled to 5-10 °C.
-
-
Quenching & Isolation:
-
A 5% sodium thiosulfate solution is added to quench any remaining hydrogen peroxide, with stirring continued for 60 minutes. This step produces methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate.
-
-
Hydrolysis (Optional, for Carboxylic Acid):
-
A solution of sodium hydroxide is added to the reaction mixture.
-
The mixture is warmed to 60-65 °C and stirred for 2-3 hours to facilitate ester hydrolysis.
-
After cooling, the pH is adjusted to 4.0-4.5 with dilute hydrochloric acid to precipitate the carboxylic acid product.
-
-
Purification:
-
The final product is isolated by filtration and can be further purified by recrystallization.[3]
-
Workflow Diagram
Caption: Workflow for the Thioether Oxidation Protocol.
Protocol 2: Chlorosulfonation of an Acetanilide Precursor
This synthetic route begins with a more readily available starting material, 2-methoxy-4-acetamido methyl benzoate, and introduces the sulfonyl group via electrophilic aromatic substitution. This method is detailed in patent literature and is designed for high yield and purity, making it suitable for industrial applications.[2][4][5]
Causality and Experimental Rationale
The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director. It protects the amino group from oxidation and directs the incoming electrophile, the chlorosulfonyl group (-SO₂Cl), to the desired position 5 on the benzene ring. Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating and chlorinating agent. The subsequent reaction with sodium sulfite (Na₂SO₃) reduces the sulfonyl chloride to a sulfinate salt, which is then ethylated in situ using diethyl sulfate. The final step involves hydrolysis of the acetamido protecting group under acidic conditions to reveal the free amine and yield the final product. This multi-step, one-pot approach can be highly efficient.[4]
Experimental Protocol
-
Chlorosulfonation:
-
2-methoxy-4-acetamido methyl benzoate (1.0 eq) is slowly added to chlorosulfonic acid (5-8 eq) while maintaining the temperature below 10 °C.
-
The reaction is stirred at 5-10 °C for 5-10 hours.
-
The reaction mixture is carefully poured into ice water to hydrolyze excess chlorosulfonic acid and precipitate the product, 2-methoxy-4-acetamido-5-(chlorosulfonyl)methyl benzoate.
-
-
Reductive Ethylation and Hydrolysis:
-
The isolated sulfonyl chloride intermediate is added to an aqueous solution of sodium sulfite (4-6 eq).
-
The mixture is heated to reflux.
-
Diethyl sulfate (2-3 eq) is added dropwise, and the reflux is maintained for 5-10 hours.
-
The reaction is cooled, and hydrochloric acid is added to adjust the pH to 2-3, which simultaneously hydrolyzes the acetamido group and precipitates the final product.
-
-
Purification:
-
The product is isolated by filtration, washed with water, and can be purified by recrystallization from an appropriate solvent. The process often includes a decolorization step with activated carbon.[2]
-
Workflow Diagram
Caption: Workflow for the Chlorosulfonation Protocol.
Protocol 3: Halogenation and Sulfinate Condensation
This protocol provides an alternative to direct sulfonation by first introducing a halogen to the aromatic ring, followed by a nucleophilic substitution with sodium ethyl sulfinate. This approach can offer advantages in terms of regioselectivity and avoiding the harsh conditions of chlorosulfonation.[6]
Causality and Experimental Rationale
The initial step involves the electrophilic halogenation (e.g., chlorination, bromination) of 2-methoxy-4-acetamido methyl benzoate. The acetamido and methoxy groups direct the halogen to the desired position 5. The subsequent key step is a copper-catalyzed condensation reaction. A copper(I) salt, such as cuprous oxide (Cu₂O) or cuprous chloride (CuCl), acts as a catalyst to facilitate the nucleophilic substitution of the aryl halide with sodium ethyl sulfinate. This forms the C-S bond, creating the ethylsulfonyl group. The final deprotection of the acetamido group is typically achieved with acid.
Experimental Protocol
-
Halogenation (Chlorination Example):
-
2-methoxy-4-acetamido methyl benzoate (1.0 eq) is dissolved in dichloromethane.
-
The solution is cooled to 10-15 °C.
-
Chlorine gas is bubbled through the solution until the required stoichiometry is reached.
-
The solvent is removed under reduced pressure to yield the crude 2-methoxy-4-acetamido-5-chloro methyl benzoate.
-
-
Sulfinate Condensation:
-
The chlorinated intermediate is dissolved in DMF.
-
Sodium ethyl sulfinate (1.5 eq) and a catalytic amount of cuprous oxide (e.g., 0.05 eq) are added.
-
The mixture is heated to 65-80 °C and maintained for approximately 8 hours.
-
After cooling, the product, 2-methoxy-4-acetamido-5-(ethylsulfonyl)methyl benzoate, is isolated by filtration.
-
-
Deprotection:
-
The intermediate is dissolved in methanol, and concentrated sulfuric acid is added.
-
The solution is refluxed to remove the acetyl group.
-
The final product is isolated by neutralization and filtration.[6]
-
Workflow Diagram
Caption: Workflow for Halogenation & Condensation Protocol.
Comparative Analysis
| Feature | Protocol 1: Thioether Oxidation | Protocol 2: Chlorosulfonation | Protocol 3: Halogenation & Condensation |
| Starting Material | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | 2-Methoxy-4-acetamido methyl benzoate | 2-Methoxy-4-acetamido methyl benzoate |
| Key Reagents | H₂O₂, Sodium Tungstate | Chlorosulfonic Acid, Na₂SO₃, Diethyl Sulfate | Halogen (Cl₂/Br₂), Sodium Ethyl Sulfinate, Cu(I) catalyst |
| Reported Overall Yield | ~82% (for the acid)[3] | ~75%[4][5] | ~80%[6] |
| Reported Purity | >99%[3] | >99.5%[4][5] | >99.5%[6] |
| Process Complexity | Low to moderate; fewer hazardous reagents. | High; requires careful handling of highly corrosive and reactive chlorosulfonic acid. | Moderate; involves handling of halogens and a copper catalyst. |
| Safety Concerns | Handling of peroxide. | Highly corrosive and water-reactive chlorosulfonic acid. Diethyl sulfate is a potent alkylating agent. | Use of toxic halogens. Copper catalyst requires proper disposal. |
| Cost-Benefit Profile | Pros: Good yield, high purity, relatively safer reagents. Cons: The thioether starting material may be more expensive or require separate synthesis. | Pros: Excellent yield and purity, starts from a common precursor. Cons: Significant safety and handling challenges, harsh reagents. | Pros: High yield and purity, avoids chlorosulfonic acid. Cons: Requires a potentially expensive copper catalyst and handling of halogens. |
Conclusion and Recommendations
The choice of synthesis protocol for this compound or its amino derivative is a trade-off between starting material availability, process safety, yield, and cost.
-
For laboratory-scale synthesis and research purposes, Protocol 1 (Thioether Oxidation) offers a compelling balance of high yield, excellent purity, and a more favorable safety profile compared to the other methods. Its primary limitation may be the cost and availability of the specific thioether starting material.
-
For industrial-scale production where cost and efficiency are paramount, Protocol 2 (Chlorosulfonation) is a strong candidate. It boasts high yields and purity starting from a more basic precursor. However, its implementation requires robust infrastructure and stringent safety protocols to handle the hazardous reagents involved, particularly chlorosulfonic acid.[2][4]
-
Protocol 3 (Halogenation and Condensation) represents a viable alternative to chlorosulfonation, mitigating some of its most severe hazards. It achieves comparable yields and purity, making it an attractive option for manufacturers looking for a safer, yet still highly efficient, industrial process.[6]
Ultimately, the optimal protocol depends on the specific context of the synthesis. A thorough evaluation of in-house technical capabilities, safety infrastructure, and supply chain logistics is essential before committing to a particular synthetic route.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Process Overview.
- Google Patents. (2010). CN101628886A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
- Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Eureka | Patsnap. (2016). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
- Török, B., & London, G. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 193-197.
- Semantic Scholar. (2017). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
- Eureka | Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- Google Patents. (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Google Patents. (2013). CN103319385A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
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A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Introduction
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a key intermediate in the synthesis of various pharmacologically active compounds, most notably Amisulpride, an antipsychotic drug used in the treatment of schizophrenia.[1][2] The efficiency, safety, and environmental impact of its synthesis are critical considerations for pharmaceutical and chemical manufacturing. The traditional synthetic routes often rely on harsh reagents and produce significant waste, prompting the exploration of more sustainable and efficient alternatives.
This guide provides an in-depth comparison of classical versus modern reagents for two pivotal transformations in the synthesis of this compound: the oxidation of the sulfide intermediate and the final esterification of the carboxylic acid. We will analyze the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers and process chemists to make informed decisions for a greener and more effective synthesis.
A common synthetic pathway begins with the precursor 2-methoxy-5-(ethylthio)benzoic acid, which undergoes oxidation to form 2-methoxy-5-(ethylsulfonyl)benzoic acid, followed by esterification to yield the final product. This guide will focus on optimizing these two critical steps.
Part 1: The Oxidation of 2-methoxy-5-(ethylthio)benzoic acid: A Move Beyond Traditional Oxidants
The conversion of a sulfide to a sulfone is a fundamental transformation, but achieving it with high selectivity and minimal environmental impact can be challenging. Over-oxidation to sulfones can be an issue when targeting sulfoxides, but for our target molecule, a complete and clean conversion is desired.[3]
Logical Workflow for Sulfide Oxidation
Caption: Comparative workflow for sulfide oxidation reagents.
Comparative Analysis of Oxidizing Reagents
The traditional method often employs hydrogen peroxide in acetic acid, which is effective but involves a corrosive solvent and can require elevated temperatures.[4] Modern alternatives offer significant advantages in terms of safety, waste reduction, and reaction conditions.
| Reagent/System | Typical Conditions | Yield | Advantages | Disadvantages |
| H₂O₂ in Acetic Acid | Reflux, several hours | Good to Excellent | Inexpensive, readily available | Corrosive solvent, can require high temp., potential for side reactions |
| 30% aq. H₂O₂ (Solvent-Free) [5] | 75 °C | Excellent (>95%) | Highly atom-economic, no organic solvent, water is the only byproduct | Heterogeneous reaction for solid substrates, requires moderate heat |
| **NaClO₂ / HCl (in situ ClO₂) **[6] | Room Temperature, Ethyl Acetate | Excellent (>90%) | Mild conditions, high selectivity, scalable, overcomes substrate solubility issues | Requires careful control of reagent addition, produces salt waste |
| Urea-H₂O₂ / Phthalic Anhydride [7] | Ethyl Acetate | Good | Metal-free, stable and safe H₂O₂ source | Requires additional reagents, solid handling |
Expertise & Experience: The Rationale for Greener Oxidation
The choice to move away from H₂O₂ in acetic acid is driven by both safety and sustainability. Acetic acid is corrosive and difficult to remove completely, while solvent-free reactions significantly reduce the environmental footprint (E-factor) of the process. The use of 30% aqueous H₂O₂ stands out for its simplicity and high atom economy, as the only byproduct is water.[5] This makes it an exceptionally "green" choice.
For scalability, particularly in industrial settings where substrate solubility and consistent reaction profiles are paramount, the in-situ generation of chlorine dioxide from NaClO₂ and HCl offers a robust solution under mild conditions.[6] This method avoids the challenges of working with aqueous oxidants and solid substrates, providing high yields and operational simplicity.
Experimental Protocols
Protocol 1: Traditional Oxidation with H₂O₂ in Acetic Acid
-
Dissolve 2-methoxy-5-(ethylthio)benzoic acid (1.0 eq) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (2.2-2.5 eq) to the solution while maintaining the temperature below 30 °C.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.
Protocol 2: Green Oxidation with Solvent-Free 30% aq. H₂O₂ [5]
-
To 2-methoxy-5-(ethylthio)benzoic acid (1.0 eq) in a reaction vessel, add 30% aqueous hydrogen peroxide (2.2 eq).
-
Heat the heterogeneous mixture to 75 °C with vigorous stirring.
-
Maintain the temperature and monitor the reaction by TLC (typically complete within 2-4 hours).
-
Cool the mixture to room temperature.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum. This procedure often yields a product of high purity without the need for further crystallization.
Part 2: The Esterification of 2-methoxy-5-(ethylsulfonyl)benzoic acid: Safer and More Selective Methylating Agents
The final step, esterification, is traditionally accomplished via Fischer esterification, which requires a large excess of alcohol (methanol) and a strong acid catalyst like sulfuric acid.[8] This method is effective but suffers from drawbacks, including the use of corrosive acids, high temperatures, and often, the need for extensive neutralization and workup procedures.
Logical Workflow for Methyl Esterification
Caption: Comparative workflow for methyl esterification reagents.
Comparative Analysis of Esterification Reagents
The search for alternatives to hazardous methylating agents like dimethyl sulfate and diazomethane has led to the development of safer and more environmentally friendly options.[9][10] Dimethyl carbonate (DMC) has emerged as a front-runner.
| Reagent/System | Typical Conditions | Yield | Advantages | Disadvantages |
| Methanol / H₂SO₄ | Reflux, excess methanol | Good to Excellent | Inexpensive reagents | Corrosive, requires neutralization, reversible reaction, not selective for other functional groups |
| Dimethyl Carbonate (DMC) / K₂CO₃ [9] | 90 °C, DMSO | Excellent | Non-toxic methylating agent, high selectivity, mild conditions, minimal byproducts (CO₂, MeOH) | Requires aprotic polar solvent (DMSO), higher initial reagent cost |
| Cu-catalyzed / Methylboronic Acid [11] | Air, 60-80 °C | Good to Excellent | Replaces toxic electrophilic alkylating agents, proceeds in air | Requires metal catalyst, boronic acid reagent can be expensive |
Expertise & Experience: The Rationale for Alternative Methylation
The primary driver for replacing Fischer esterification is to create a milder, more selective, and safer process. Dimethyl carbonate (DMC) is an exemplary "green" reagent; it is non-toxic, and the base-catalyzed reaction mechanism involves a direct methyl transfer, producing only methanol and carbon dioxide as byproducts.[9] This avoids the formation of acidic waste streams and simplifies product isolation. Its high chemoselectivity means other sensitive functional groups in more complex substrates would be tolerated, a significant advantage in drug development.[9]
While catalytic methods using copper and methylboronic acid are innovative, the simplicity, low toxicity, and effectiveness of the DMC system make it a highly attractive and practical alternative for industrial applications.[11]
Experimental Protocols
Protocol 1: Traditional Fischer Esterification
-
Suspend 2-methoxy-5-(ethylsulfonyl)benzoic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 eq).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.
-
Heat the mixture to reflux until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by a saturated aqueous sodium bicarbonate solution to neutralize the acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which may require purification.[8]
Protocol 2: Green Esterification with Dimethyl Carbonate (DMC) [9]
-
To a solution of 2-methoxy-5-(ethylsulfonyl)benzoic acid (1.0 eq) in DMSO, add potassium carbonate (K₂CO₃, 1.5 eq) and dimethyl carbonate (DMC, 2.0 eq).
-
Heat the reaction mixture to 90 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer and wash it several times with water to remove DMSO, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the high-purity methyl ester.
Conclusion: An Integrated, Greener Synthetic Pathway
By systematically replacing traditional reagents with modern, greener alternatives, the synthesis of this compound can be significantly improved. The combination of solvent-free oxidation using aqueous hydrogen peroxide and subsequent esterification with dimethyl carbonate presents a robust, high-yielding, and environmentally responsible pathway. This approach minimizes the use of corrosive and hazardous materials, reduces waste generation, and simplifies product isolation, aligning with the principles of green chemistry that are increasingly vital in the pharmaceutical industry. Adopting these advanced methodologies not only enhances process efficiency but also contributes to safer and more sustainable chemical manufacturing.
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- Green Oxidation of Sulfide to Sulfoxide and Sulfone.ResearchGate.
- Highly atom-economic, catalyst- and solvent-free oxidation of sulfides into sulfones using 30% aqueous H2O2.Royal Society of Chemistry.
- Green oxidation of sulfide to sulfoxide and sulfone.East China Normal University.
- Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C–S Bond Construction from Non-Halide Substrates.MDPI.
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- Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids.Organic Chemistry Portal.
- A comparison of several modern alkylating agents.ARKAT USA, Inc.
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- One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.National Institutes of Health (NIH).
- Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols.ResearchGate.
- Conversion of sulfide to sulfone?Reddit.
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.DergiPark.
- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.Eureka.
- Methyl Esters.Organic Chemistry Portal.
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A Comparative Guide to the Synthesis of Methoxy-Sulfonyl Benzoate Derivatives: Benchmarking Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates, the strategic selection of building blocks is paramount to the efficiency, scalability, and cost-effectiveness of a synthetic route. Methyl 5-(ethylsulfonyl)-2-methoxybenzoate and its related structures are key components in the synthesis of various active pharmaceutical ingredients (APIs), most notably amisulpride, an antipsychotic drug. This guide provides a comparative analysis of synthetic strategies leading to this class of compounds, offering a benchmark for process optimization and selection of alternative routes. We will delve into the causality behind experimental choices, present comparative data from published literature, and provide detailed protocols for key transformations.
Introduction to Methoxy-Sulfonyl Benzoate Scaffolds
The 2-methoxy-5-sulfonyl benzoic acid framework is a recurring motif in medicinal chemistry. The interplay of the methoxy and sulfonyl groups on the aromatic ring influences the molecule's electronic properties and binding interactions with biological targets. This compound, with its characteristic ethylsulfonyl group, serves as a crucial intermediate. However, variations in the sulfonyl substituent (e.g., aminosulfonyl) and the oxidation state of the sulfur atom present alternative synthetic pathways and potentially different performance characteristics in subsequent reactions. This guide will focus on comparing the synthetic accessibility and efficiency of producing these key intermediates.
Comparative Analysis of Synthetic Routes
The synthesis of methoxy-sulfonyl benzoate derivatives can be broadly categorized based on the starting material and the sequence of introducing the key functional groups. Here, we compare several approaches, highlighting the yields, purity, and overall efficiency.
Table 1: Comparison of Synthetic Routes to Methoxy-Sulfonyl Benzoate Derivatives
| Route | Starting Material | Key Intermediate | Target Compound | Overall Yield | Purity | Reference |
| A: Oxidation of a Thioether Precursor | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate | 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid | 82% | 99% | [1][2] |
| B: Sulfonylation of an Acetanilide Derivative | 2-Methoxy-4-acetamido methyl benzoate | 2-Methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate | 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid | ~75% | 99.5% | [3][4] |
| C: Synthesis from Salicylic Acid | Salicylic Acid | 2-Methoxy-5-chlorosulfonylbenzoic acid | Methyl 2-methoxy-5-aminosulfonyl benzoate | 63.7% (4 steps) | 99.2% | [5][6] |
| D: Halogenation and Sulfinate Condensation | Methyl 2-methoxy-4-acetamidobenzoate | 2-Methoxy-4-acetamido-5-halobenzoic acid methyl ester | Methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate | 80% | 99.5% | [7] |
Expert Insights:
The choice of synthetic route is often a trade-off between the cost of starting materials, the number of synthetic steps, and the robustness of the reactions.
-
Route A is a direct and high-yielding approach when the corresponding thioether precursor is readily available. The oxidation step is typically clean and efficient.
-
Route B offers a good overall yield and high purity, making it suitable for industrial production. The use of the acetamido protecting group is a classic strategy to direct the sulfonylation and prevent side reactions.
-
Route C , starting from the inexpensive salicylic acid, is an economically attractive option, although it involves multiple steps which can lower the overall yield. Process optimization at each stage is crucial for its viability.
-
Route D provides a high-yielding alternative that avoids some of the harsher reagents used in other methods, potentially offering a better safety profile.
Experimental Protocols and Methodologies
To provide a practical framework for comparison, we present detailed protocols for key transformations representative of the routes discussed above.
Protocol 1: Oxidation of a Thioether (Representative of Route A)
This protocol describes the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from its thioether precursor.
Workflow Diagram:
Caption: Oxidation and hydrolysis workflow.
Step-by-Step Procedure:
-
Oxidation: To a solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in isopropanol, add a catalytic amount of sodium tungstate.[1]
-
Slowly add 30% hydrogen peroxide to the mixture at ambient temperature.
-
Stir the reaction mixture at 40-45 °C for 3-4 hours.
-
Cool the mixture to 5-10 °C.
-
Quenching: Add a 5% sodium thiosulfate solution to quench the excess peroxide and stir for 60 minutes. This produces methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate in situ.[1]
-
Hydrolysis: Add a solution of sodium hydroxide and warm the mixture to 60-65 °C for 2-3 hours.[1]
-
Acidification and Isolation: Cool the reaction mixture and adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.[1]
-
Isolate the product by filtration to yield 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid.[1]
Causality: The use of sodium tungstate as a catalyst is crucial for the efficient and selective oxidation of the thioether to the sulfone with hydrogen peroxide. The subsequent hydrolysis under basic conditions followed by acidic workup is a standard procedure for converting the methyl ester to the carboxylic acid.
Protocol 2: Sulfonylation and Functionalization (Representative of Route B)
This protocol outlines the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid starting from 2-methoxy-4-acetamido methyl benzoate.
Workflow Diagram:
Caption: Multi-step synthesis via sulfonylation.
Step-by-Step Procedure:
-
Chlorosulfonation: React 2-methoxy-4-acetamido methyl benzoate with chlorosulfonic acid (mole ratio of 1:5-8) for 5-10 hours.[3][4]
-
Perform a hydrolysis separation to obtain 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate.
-
Reduction and Ethylation: React the sulfonyl chloride intermediate with sodium sulfite and diethyl sulfate (mole ratio of 1:(4-6):(2-3)) under reflux for 5-10 hours.[3]
-
Acidification and Deprotection: After the reaction, cool the mixture and acidify with hydrochloric acid to a pH of 2-3. This step also facilitates the deprotection of the acetamido group.[3][4]
-
Isolation and Purification: Isolate the crude product by filtration. The product can be further purified by recrystallization from water after treatment with activated carbon to obtain the final product with high purity.[3][4]
Causality: The acetamido group serves as a protecting group for the amine and as a directing group for the electrophilic chlorosulfonation to the desired 5-position. The subsequent reaction with sodium sulfite reduces the sulfonyl chloride to a sulfinate, which is then alkylated in situ by diethyl sulfate to form the ethyl sulfone. The final acidic workup removes the protecting group and provides the free amine.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment.
Table 2: Typical HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at a specified wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are used to confirm the structure of the intermediates and the final product.
Conclusion
The synthesis of this compound and its analogs can be achieved through various synthetic strategies, each with its own set of advantages and disadvantages. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific purity requirements of the final application. The data and protocols presented in this guide offer a comparative benchmark to aid researchers and process chemists in making informed decisions for the efficient synthesis of these valuable pharmaceutical intermediates. The provided workflows and experimental details serve as a foundation for further optimization and development in the synthesis of this important class of compounds.
References
- 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - ChemicalBook. URL
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. URL
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google P
- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzo
- The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Process Overview - NINGBO INNO PHARMCHEM CO.,LTD. URL
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate
In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate, a compound often utilized in synthetic organic chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to a culture of safety and scientific integrity.
I. Immediate Safety and Spill Response
Prior to any disposal procedure, it is crucial to be prepared for accidental spills. A spill of this compound, which is likely a solid at room temperature, should be managed promptly and safely.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a fume hood.[3]
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.[4] For larger spills, respiratory protection may be necessary.[5]
-
Containment: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep or scoop the spilled solid into a designated waste container.[5] Avoid generating dust.[6] If the material is a powder, you may need to gently moisten it to prevent it from becoming airborne.
-
Decontamination: Clean the spill area with a suitable solvent (such as soap and water), and collect the cleaning materials as hazardous waste.
-
Waste Disposal: The collected spilled material and cleanup debris must be disposed of as hazardous waste.
II. Waste Characterization and Segregation: The Foundation of Safe Disposal
The cornerstone of proper chemical disposal is the accurate characterization and segregation of waste streams. This prevents dangerous reactions and ensures that waste is handled by the appropriate disposal facility.
| Waste Characterization | Rationale and Procedure |
| Hazard Assessment | Based on its chemical structure, this compound should be treated as a potentially hazardous substance. While not explicitly listed as a P- or U-series hazardous waste by the EPA, it falls under the general category of organic chemical waste. |
| Waste Segregation | Do not mix this compound with other waste streams without first consulting compatibility charts or your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from strong oxidizing agents, acids, and bases to prevent unforeseen reactions.[7] |
| Solid vs. Liquid Waste | Keep solid and liquid waste separate.[8] If this compound is in a solution, the entire solution should be treated as hazardous waste. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound.
Step 1: Containerization
Proper containment is critical to prevent leaks and ensure the safety of waste handlers.
-
Select a Compatible Container: Use a chemically resistant container with a secure, screw-top lid.[9] High-density polyethylene (HDPE) or glass containers are generally suitable for organic solids.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[10] Your institution's EHS department will likely provide standardized hazardous waste labels.
-
Container Integrity: Ensure the container is in good condition, free of cracks or leaks.[7]
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
Designated SAAs are crucial for the safe, temporary storage of hazardous waste within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Storage Limits: Be aware of the volume limits for waste accumulation in your SAA, which are typically up to 55 gallons for hazardous waste and smaller quantities for acutely toxic wastes.[9]
-
Container Closure: Keep the waste container closed at all times except when adding waste.[1]
Step 3: Requesting Waste Pickup
Once the waste container is full or you have finished the experiments generating this waste, you must arrange for its removal by trained professionals.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS or equivalent department.
-
Documentation: Complete any required waste manifests or pickup request forms accurately, providing all necessary information about the waste stream.
Step 4: Disposal of Empty Containers
Even "empty" containers that held this compound must be handled with care.
-
Triple Rinsing: For containers that held this compound, a common procedure is to triple rinse them with a suitable solvent.[1]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinsates may also need to be collected, depending on local regulations and the toxicity of the chemical.
-
Container Defacing: After thorough cleaning, deface or remove the original label to prevent misuse.[1] The container can then typically be disposed of in the regular trash or recycled, as per your institution's policy.
IV. Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: Disposal decision workflow for this compound.
V. Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited for this compound:
-
Sink Disposal: Do not pour this chemical down the drain.[13] Organic compounds can interfere with wastewater treatment processes and harm aquatic life.
-
Trash Disposal: Do not dispose of this chemical in the regular trash.[13] This can expose sanitation workers to unknown chemical hazards and lead to environmental contamination.
-
Evaporation: Intentionally evaporating this chemical in a fume hood is not a permissible disposal method.[1]
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and stewardship within the scientific community. Always consult your institution's specific waste disposal policies and your EHS department for guidance.
References
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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- Ace Waste.
- American Chemical Society.
- Daniels Health.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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- U.S. Environmental Protection Agency.
- Loba Chemie.
- Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]
- United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]
- Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate
As drug development professionals and researchers, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This guide provides an in-depth, experience-driven framework for the safe handling of Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, empowering you to make informed decisions that protect you and your work.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the specific risks associated with a compound is the critical first step in defining appropriate safety protocols. While comprehensive toxicological data for this compound may be limited, data from its close structural analogs allows us to build a robust and prudent hazard profile.
The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of airborne dust particles.[1] Based on safety data for analogous sulfonyl-containing aromatic compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Therefore, our protective strategy must establish reliable barriers against these entry routes.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed.[5] The following outlines the essential equipment for handling this compound, from baseline protection to enhanced safeguards for higher-risk operations.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2] The level of protection must match the potential for splashes or airborne dust.
-
Safety Glasses: At a minimum, safety glasses with side shields conforming to ANSI Z87.1 or EN166 standards must be worn for any work involving this compound.[6][7] This is the baseline for all laboratory activities.
-
Chemical Goggles: When preparing solutions, performing liquid transfers, or any operation with a risk of splashing, chemical goggles are required.[6][8] They provide a complete seal around the eyes, offering superior protection against chemical splashes.
-
Face Shield: For large-scale operations or procedures with a significant risk of splashing (e.g., cleaning up a large spill, charging a reactor), a face shield should be worn in conjunction with chemical goggles to protect the entire face.[8]
Hand Protection
Skin contact is a primary route of exposure, and this compound is presumed to be a skin irritant.[2][9] Gloves are a critical barrier, but their effectiveness depends on choosing the right material and using them correctly.
-
Material Selection: Nitrile gloves are a suitable choice for incidental contact.[5] They provide good protection against a range of chemicals and are a reliable default for many laboratory tasks.
-
Best Practices: Always double-check that your gloves are free of pinholes or tears before use. For any task involving this solid, it is prudent to remove the outer layer of personal protective equipment, such as gloves, before leaving the immediate work area to prevent the spread of contamination.[8] Contaminated gloves should be removed immediately using a technique that avoids touching the outer surface with bare skin, and disposed of according to institutional guidelines. Always wash hands thoroughly with soap and water after removing gloves.[10]
Body Protection
To prevent contact with clothing and exposed skin, appropriate body protection is mandatory.
-
Laboratory Coat: A clean, buttoned lab coat is required to protect your clothing and skin from minor spills and dust.[11]
-
Chemical-Resistant Apron/Coveralls: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[1]
Respiratory Protection
As a solid, this compound poses an inhalation risk if it becomes airborne as dust.[12] Engineering controls are the first line of defense.
-
Engineering Controls: All handling of the solid compound that could generate dust—especially weighing—must be performed in a well-ventilated area, preferably within a chemical fume hood or an enclosure with local exhaust ventilation.[2]
-
Dust Respirator: If engineering controls are insufficient to prevent the generation of dust, a dust respirator (e.g., an N95-rated mask) should be used. All use of respiratory protection should be in accordance with your institution's respiratory protection program, which includes proper fit-testing.[8]
PPE Protocols for Specific Laboratory Operations
The required level of PPE is directly correlated with the potential for exposure in a given task. The following table provides a clear, task-based guide for researchers.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing / Aliquoting Solid | Safety Glasses (Goggles recommended) | Nitrile Gloves | Lab Coat | Required: Use in fume hood or ventilated enclosure. Add dust respirator if dust is unavoidable. |
| Solution Preparation (Dissolution) | Chemical Goggles | Nitrile Gloves | Lab Coat | Use in fume hood or well-ventilated area. |
| Reaction Workup / Purification | Chemical Goggles (Face shield for large scale) | Nitrile Gloves | Lab Coat (Chemical apron for large scale) | Use in fume hood or well-ventilated area. |
| Spill Cleanup | Chemical Goggles and Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat and Chemical-Resistant Apron | Dust Respirator (N95 or higher) |
Protocol: Safely Weighing this compound
-
Preparation: Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Put on a lab coat, nitrile gloves, and safety goggles.
-
Tare Vessel: Place a clean, tared weigh boat or beaker on the balance.
-
Transfer: Carefully use a spatula to transfer the desired amount of this compound to the vessel. Perform this action slowly and deliberately to minimize the creation of airborne dust.
-
Clean: Once the desired weight is achieved, securely close the main container. Use a brush to gently sweep any stray particles in the enclosure into a designated waste container.
-
Transport: Carry the weighed sample in its vessel to the next workstation within the laboratory.
-
Doff Gloves: If leaving the immediate work area, remove gloves and dispose of them before touching door handles or other equipment.
PPE Selection Workflow
To simplify the decision-making process, the following workflow diagram helps determine the appropriate level of PPE based on the nature of the task.
Caption: Decision workflow for selecting appropriate PPE.
Decontamination and Disposal
Safe science extends to the proper management of waste and potential contamination.
PPE Doffing (Removal) Procedure
The order of PPE removal is critical to prevent cross-contamination.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off over the first glove.
-
Apron/Gown: Untie and remove, folding the contaminated side inward.
-
Face/Eye Protection: Remove the face shield or goggles from the back of the head.
-
Respirator: Remove the respirator from the back.
-
Hand Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[10]
Spill Response
In case of a spill, evacuate the immediate area and alert colleagues. Don the maximum level of PPE as outlined in the table above (spill cleanup).
-
For solid spills, carefully sweep the material into a sealable, labeled container, taking care not to create dust.[2]
-
Decontaminate the area as per your institution's standard operating procedures.
Disposal
All contaminated disposable PPE (gloves, masks, bench paper) and the chemical waste itself must be disposed of as hazardous waste.[2] Follow all federal, state, and local regulations for chemical waste disposal. Dissolving the material in a combustible solvent for incineration by a licensed waste disposal service is a potential option, subject to local approval.
By integrating these principles and protocols into your daily workflow, you build a culture of safety that not only protects you and your colleagues but also ensures the integrity and success of your research.
References
- METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS - Loba Chemie.Loba Chemie.[Link]
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- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.Oregon OSHA.[Link]
- Topic 1: Safety in the Organic Chemistry Laboratory.California State University, Bakersfield (CSUB).[Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs.Pharmacy Purchasing & Products.[Link]
- Working with Chemicals - Prudent Practices in the Laboratory.
- Guidelines for Safe Labor
- 8 Types of PPE to Wear When Compounding Hazardous Drugs.Provista.[Link]
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Safety & Right to Know.SUNY Geneseo.[Link]
- 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS.Loba Chemie.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

